2,5-difluoropyridine-3-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDDADJKOLQIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473439 | |
| Record name | 2,5-difluoropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-43-1 | |
| Record name | 2,5-Difluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-difluoropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,5-Difluoropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 2,5-difluoropyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. As a fluorinated pyridine derivative, its unique electronic characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents. This document synthesizes available data with established scientific principles to offer field-proven insights for its application in research and development.
Compound Identification and Structure
Accurate identification is the foundation of all chemical research. This compound is a distinct isomer with specific properties derived from the placement of its functional groups on the pyridine ring.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₃F₂NO₂[1]
-
Molecular Weight: 159.09 g/mol
The structure, characterized by a carboxylic acid group at position 3 and fluorine atoms at positions 2 and 5 of the pyridine ring, dictates its reactivity and physical behavior.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining its handling, formulation, and reaction conditions. While extensive data for this specific isomer is not widely published, available information and chemical principles provide a strong profile.
| Property | Value / Observation | Source / Justification |
| Appearance | Expected to be a white to off-white solid. | Based on typical appearance of similar aromatic carboxylic acids. |
| Melting Point | Data not available. Isomers like 3,5-difluoropyridine-2-carboxylic acid melt at 203-208 °C.[3] | A high melting point is expected due to intermolecular hydrogen bonding and crystalline packing. |
| Boiling Point | ~277.4 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | General solubility for aromatic carboxylic acids. High stability suggests low water solubility. |
| pKa | Estimated range: 2.5 - 4.0 | The electron-withdrawing effects of two fluorine atoms and the pyridine nitrogen are expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to benzoic acid (pKa ~4.2). The pKa of the pyridinium ion itself is approximately 5.25.[5] |
Spectral Data for Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the compound. The following are the expected spectral characteristics for this compound.
-
¹H NMR (Proton NMR): The spectrum will be characterized by signals from the two aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR (Carbon NMR): The spectrum will show six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (~160-170 ppm). The carbons bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), a hallmark of fluorinated aromatics.
-
Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (~1700-1730 cm⁻¹), and C-F stretches in the fingerprint region (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) will appear at m/z = 159.01, corresponding to the molecular weight. Common fragmentation patterns may include the loss of -OH (m/z = 142) and -COOH (m/z = 114).
Experimental Protocols for Property Determination
To ensure data integrity, standardized, self-validating protocols are necessary. The following workflows provide robust methods for determining key physical properties in a laboratory setting.
Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range, indicating sample purity.
Caption: Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant by monitoring pH changes during titration with a strong base.
Methodology:
-
Preparation: Accurately weigh ~50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0) and place the electrode in the solution.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of titrant, ensuring the reading stabilizes.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the midpoint of the steepest part of the titration curve.
Safety and Handling
As a fluorinated aromatic carboxylic acid, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from related compounds suggests the following precautions.
-
Hazard Classifications: Assumed to be an irritant. Related compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a specialized chemical intermediate whose physical properties are dictated by the interplay of its carboxylic acid functional group and the strong electron-withdrawing effects of the two fluorine atoms and the pyridine ring. Its expected high melting point, limited water solubility, and increased acidity are key considerations for its use in synthetic chemistry. The experimental protocols outlined in this guide provide a framework for researchers to generate precise, reliable data to support their drug discovery and development efforts.
References
- 1. This compound CAS NO.851386-43-1, CasNo.851386-43-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 4. molbase.com [molbase.com]
- 5. library.gwu.edu [library.gwu.edu]
- 6. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,5-difluoropyridine-3-carboxylic acid molecular weight
An In-Depth Technical Guide to 2,5-Difluoropyridine-3-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of complex, biologically active molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this scaffold a sought-after component in modern drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, applications, and safety considerations for this important chemical intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Key Identifiers and Molecular Weight
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₂ | PubChem[1] |
| Molecular Weight | 159.09 g/mol | PubChem[1] |
| CAS Number | 851386-43-1 | Nanjing Bike Biotechnology Co., Ltd[2] |
| IUPAC Name | This compound | PubChem[1] |
Predicted Physicochemical Data
While extensive experimental data for this specific isomer is not widely published, computational models provide reliable estimates for its key properties.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 159.01318 Da | PubChem[1] |
| XlogP | 0.9 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Note: The melting point for the related isomer, 3,5-difluoropyridine-2-carboxylic acid, is reported as 203-208 °C, suggesting that this compound is also a high-melting-point solid.[4] Carboxylic acids generally exhibit high boiling points due to strong intermolecular hydrogen bonding.[5]
Molecular Structure
The structure of this compound is defined by a pyridine ring substituted with two fluorine atoms at positions 2 and 5, and a carboxylic acid group at position 3.
Caption: Molecular structure of this compound.
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through a multi-step process, starting with the fluorination of a chlorinated pyridine precursor, followed by carboxylation.
Synthesis of the Precursor: 2,5-Difluoropyridine
A common route to the key intermediate, 2,5-difluoropyridine, involves the halogen exchange (Halex) reaction of 2,5-dichloropyridine.[6]
Protocol:
-
Halogen Exchange: 2,5-Dichloropyridine is treated with a fluorinating agent, such as potassium fluoride (KF), in a high-boiling point aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) at elevated temperatures. The use of a phase-transfer catalyst can facilitate the reaction.[7]
-
Purification: The resulting 2,5-difluoropyridine is isolated from the reaction mixture, typically by distillation.
The causality behind this choice of reagents is the high nucleophilicity of the fluoride ion in an aprotic polar solvent, which is necessary to displace the less reactive chloride ions from the aromatic ring.
Carboxylation of 2,5-Difluoropyridine
The introduction of the carboxylic acid group at the 3-position is achieved via a directed ortho-metalation followed by quenching with carbon dioxide.
Caption: Workflow for the carboxylation of 2,5-difluoropyridine.
Experimental Protocol:
-
Lithiation: 2,5-Difluoropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added dropwise. The LDA selectively deprotonates the C-3 position, which is the most acidic proton due to the inductive effects of the adjacent fluorine and nitrogen atoms.
-
Carboxylation: The resulting lithiated intermediate is quenched by the addition of a source of carbon dioxide, such as solid CO₂ (dry ice) or by bubbling CO₂ gas through the solution.
-
Workup and Isolation: The reaction is warmed to room temperature and then acidified with an aqueous acid (e.g., HCl). The product, this compound, is then extracted with an organic solvent and purified, typically by recrystallization.
This protocol is self-validating as the regioselectivity of the lithiation is controlled by the directing effects of the substituents on the pyridine ring, a well-established principle in heterocyclic chemistry.
Analytical and Spectroscopic Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. The proton of the carboxylic acid will appear as a broad singlet far downfield (typically >10 ppm).[8]
-
¹³C NMR: The carbon NMR spectrum will display six signals: five for the pyridine ring carbons and one for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range).[8] The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[9]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[10]
-
C=O Stretch: A strong, sharp absorption between 1700 and 1725 cm⁻¹, corresponding to the carbonyl group. Conjugation may shift this value slightly.[11]
-
C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 159. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[12]
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 158 would be the predominant species.[13]
Applications in Research and Drug Development
This compound is primarily used as a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[14][15]
Role as a Pharmaceutical Intermediate
The pyridinecarboxylic acid moiety is a common feature in many biologically active compounds. The addition of fluorine atoms can significantly improve the pharmacological profile of a drug candidate by:
-
Blocking Metabolic Sites: Fluorine can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Altering Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can influence solubility and interactions with biological targets.
-
Enhancing Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.
Derivatives of pyridine carboxylic acids have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, anti-hyperglycemic, and antimicrobial agents.[16][17] For example, novel dihydropyridine carboxylic acid derivatives have shown cytotoxic activity against cancer cell lines.[18]
Use in the Synthesis of Bioactive Compounds
The carboxylic acid group serves as a versatile handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for the construction of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds, such as 2,5-difluoropyridine and other fluorinated pyridine carboxylic acids, can be used to infer its hazard profile.[19][20][21][22]
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[23]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]
Conclusion
This compound is a valuable and versatile building block in modern medicinal and process chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-understood principles of heterocyclic chemistry. The unique properties imparted by its fluorinated structure ensure its continued importance in the development of new pharmaceuticals and other advanced materials. Researchers and drug development professionals utilizing this compound should adhere to strict safety protocols due to its potential irritant properties.
References
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- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
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- 18. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 2,5-Difluoropyridine-3-Carboxylic Acid: A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its metabolic stability, ability to engage in hydrogen bonding, and versatile synthetic handles. The strategic incorporation of fluorine atoms onto this privileged heterocycle introduces profound changes in a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2,5-Difluoropyridine-3-carboxylic acid (also known as 2,5-difluoronicotinic acid) has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique electronic architecture—featuring a π-deficient pyridine ring further modulated by two electron-withdrawing fluorine atoms and a versatile carboxylic acid handle—offers a powerful platform for constructing complex molecular entities targeting a range of therapeutic areas.
This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and application, designed to equip scientists with the practical knowledge required to effectively utilize this key intermediate.
Structural and Physicochemical Properties
The structure of this compound is defined by a pyridine ring substituted with fluorine atoms at the C2 and C5 positions and a carboxylic acid at the C3 position. This specific arrangement dictates its reactivity and utility.
References
An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Difluoropyridine-3-carboxylic Acid, with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
Fluorinated pyridine derivatives are a cornerstone of contemporary drug design. The strategic incorporation of fluorine atoms into a pyridine scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,5-Difluoropyridine-3-carboxylic acid, with its reactive carboxylic acid handle and dual fluorine substitutions, represents a versatile synthon for the elaboration of complex pharmaceutical intermediates. Its precursor, 2,5-difluoropyridine, is a known starting material for the synthesis of various drugs, particularly as an intermediate for certain antibacterial agents.[1] The purity of such building blocks is paramount, as impurities can lead to unforeseen side reactions, reduced yields, and potentially toxic byproducts in a drug synthesis cascade.
Physicochemical Properties: Establishing a Profile for this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application. While some data for this compound (CAS No. 851386-43-1) is available, a complete, experimentally verified dataset is not. Below is a summary of available and inferred properties.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₃F₂NO₂ | |
| Molecular Weight | 159.09 g/mol | [2] |
| CAS Number | 851386-43-1 | [3] |
| Purity (Typical) | 95-96% | [3] |
| Melting Point | Not experimentally determined in available literature. |
Inferring the Melting Point through Structural Analogs
In the absence of a reported melting point for this compound, we can estimate a probable range by examining structurally related compounds. The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the carboxylic acid group allows for strong hydrogen bonding, and the fluorine atoms introduce significant polarity. Therefore, a relatively high melting point is expected.
| Compound | CAS Number | Melting Point (°C) |
| 3,5-Difluoropyridine-2-carboxylic acid | 745784-04-7 | 203-208 |
| 6-Fluoropyridine-3-carboxylic acid | 403-45-2 | 144-148 |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 | 135-137 |
| 2-Fluoro-4-pyridinecarboxylic acid | 402-65-3 | 200 (decomposes) |
Based on these analogs, it is reasonable to hypothesize that the melting point of this compound lies within the range of 130°C to 210°C . The precise value will be dependent on the specific crystal packing adopted by the molecule.
The Critical Role of Melting Point in Purity Assessment
The melting point of a pure crystalline solid is a distinct physical constant. The presence of even small amounts of impurities will typically cause a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry and the pharmaceutical industry. For a drug substance or a key intermediate, a sharp melting range that is consistent with a reference standard is a primary indicator of high purity. Conversely, a wide melting range suggests the presence of impurities that need to be removed through further purification.
Experimental Protocol: Synthesis and Purification of a Representative Fluorinated Pyridine Carboxylic Acid
While a specific, detailed protocol for this compound is not available, the following is a representative procedure for the synthesis of a fluorinated pyridine carboxylic acid, which can be adapted. This protocol is based on general methodologies for the synthesis of pyridine carboxylic acids.[4][5] The synthesis of 2,5-difluoropyridine often starts from 2,5-dichloropyridine.[1][6]
Synthesis of 2,5-Difluoropyridine (Precursor)
A plausible synthetic route to the precursor, 2,5-difluoropyridine, involves a halogen exchange reaction from 2,5-dichloropyridine.[6]
-
Step 1: Halogen Exchange. 2,5-Dichloropyridine is treated with a fluorinating agent such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures. The use of a phase-transfer catalyst can facilitate the reaction.
Carboxylation of 2,5-Difluoropyridine
-
Step 2: Directed Ortho-Metalation and Carboxylation. 2,5-Difluoropyridine can be selectively deprotonated at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group.
-
Step 3: Acidic Workup. The reaction mixture is then acidified with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of the desired this compound.
Purification by Recrystallization
The crude product from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful technique for purifying solid organic compounds.[4]
-
Step 1: Solvent Selection. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyridine carboxylic acids, polar protic solvents like water or ethanol, or mixtures thereof, are often suitable.[7]
-
Step 2: Dissolution. The crude solid is dissolved in a minimal amount of the hot recrystallization solvent.
-
Step 3: Decoloration (Optional). If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The solution is then hot-filtered to remove the carbon.
-
Step 4: Crystallization. The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Step 5: Isolation and Drying. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
References
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- 2. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Executive Summary: The Analytical Significance of a Key Building Block
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-difluoropyridine-3-carboxylic Acid for Pharmaceutical and Chemical Research
This compound (CAS No. 851386-43-1) is a pivotal structural motif in modern drug discovery and development. Its unique electronic properties, imparted by the pyridine core and dual fluorine substituents, make it a valuable building block for synthesizing novel therapeutic agents. Consequently, the ability to unequivocally confirm its structure and assess its purity is of paramount importance for researchers, scientists, and process chemists. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary and most powerful tool for this purpose.
This technical guide provides a comprehensive exploration of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of the spectrum, offers field-proven protocols for data acquisition, and presents a systematic methodology for spectral interpretation. By understanding the causality behind the observed chemical shifts and coupling patterns, professionals can leverage ¹H NMR not only for routine characterization but also for troubleshooting complex reaction mixtures and ensuring the integrity of their synthetic pathways.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The interplay of electron-withdrawing groups and the rigid aromatic system creates a distinct and information-rich spectral fingerprint.
Molecular Structure and Proton Environments
The molecule contains three unique proton environments, which will give rise to three distinct signals in the ¹H NMR spectrum: the acidic proton of the carboxylic acid (COOH), and two aromatic protons on the pyridine ring at positions 4 and 6 (H4 and H6).
Caption: Molecular structure with key proton environments highlighted.
Influence of Electronic Effects on Chemical Shifts (δ)
The chemical shift of each proton is dictated by its local electronic environment. In this molecule, several powerful electron-withdrawing effects are at play:
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and withdraws electron density from the ring, deshielding all ring protons.
-
Fluorine Substituents: As the most electronegative element, fluorine strongly withdraws electron density via the inductive effect, causing significant deshielding of adjacent protons.
-
Carboxylic Acid Group: This group is also electron-withdrawing, further contributing to the deshielding of the aromatic system. The acidic proton itself is highly deshielded due to the attached electronegative oxygens and the magnetic anisotropy of the carbonyl (C=O) bond.[1]
Predicted ¹H NMR Signals and Multiplicities
Based on these electronic effects and spin-spin coupling rules, we can predict the characteristics of each signal.
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear far downfield, typically in the 10.0-13.0 ppm region.[1][2] Due to hydrogen bonding and chemical exchange, the signal is often broad.[3] Its presence can be confirmed by its disappearance upon adding a drop of deuterium oxide (D₂O) to the NMR tube.[2][4]
-
Aromatic Proton H6: This proton is ortho to the nitrogen and the C5-Fluorine, and meta to the C2-Fluorine. It experiences strong deshielding. It will be split by the nearby H4 proton and the C5-Fluorine. The signal is predicted to be a doublet of doublets (dd) .
-
Aromatic Proton H4: This proton is ortho to the C5-Fluorine and meta to the C2-Fluorine and the nitrogen. It is also strongly deshielded. This proton has the most complex coupling network, being split by H6, the C5-Fluorine, and the C2-Fluorine. The signal is predicted to be a doublet of doublet of doublets (ddd) or a complex multiplet.
The Spin-Spin Coupling (J-Coupling) Network
Understanding the coupling constants (J-values), measured in Hertz (Hz), is critical for definitive peak assignment. The magnitude of J is independent of the spectrometer's magnetic field strength and provides information about the number of bonds and the geometry separating the coupled nuclei.[5]
Caption: Predicted spin-spin coupling network for aromatic protons.
-
⁴J_H4H6 (meta H-H coupling): Coupling across four bonds between H4 and H6. This is typically small, in the range of 2-4 Hz .
-
³J_H6F5 (ortho H-F coupling): Coupling across three bonds between H6 and the fluorine at C5. This is typically larger, in the range of 6-10 Hz .
-
⁴J_H4F5 (meta H-F coupling): Coupling across four bonds between H4 and the fluorine at C5. Expected to be in the range of 4-8 Hz .
-
³J_H4F2 (ortho H-F coupling): Coupling across three bonds between H4 and the fluorine at C2. This is also expected to be in the range of 6-10 Hz .
Experimental Protocol for High-Quality Spectrum Acquisition
The reliability of spectral interpretation is founded on the quality of the acquired data. Adherence to a robust experimental protocol is non-negotiable.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
DMSO-d₆: Highly recommended. It readily dissolves the analyte, and its hydrogen-bond accepting nature often results in a sharper, more easily observable -COOH proton signal.[6]
-
CDCl₃: May be used, but solubility could be lower. The -COOH signal may be broader or exchange with trace water, making it harder to observe.
-
Methanol-d₄: Can be used, but the acidic proton will rapidly exchange with the solvent's -OD group, causing the -COOH signal to disappear.
-
-
Dissolution: Transfer the weighed solid to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief period in an ultrasonic bath may be required.
-
Standard: While the residual solvent peak can be used as a reference, adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is best practice for absolute accuracy.
Spectrometer Configuration and Acquisition
-
Instrument Tuning: Insert the sample into the NMR spectrometer. Ensure the probe is tuned to the appropriate frequencies for ¹H and the lock nucleus (²H).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical solvent peak linewidths.[7]
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield acid proton, are captured.
-
Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation between scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm).[6]
Workflow for Spectral Analysis
Caption: A logical workflow for the acquisition and analysis of the ¹H NMR spectrum.
Detailed Spectral Analysis and Interpretation
A systematic analysis, integrating all available data (chemical shift, integration, multiplicity, and J-couplings), leads to an unambiguous assignment of the spectrum.
Assigning the Spectrum: A Step-by-Step Guide
-
Identify the COOH Proton: Locate the broad singlet in the far downfield region (10-13 ppm). Check its integration value, which should correspond to one proton. If in doubt, perform a D₂O exchange experiment.
-
Analyze the Aromatic Region (typically 8-9 ppm for this compound): You will find two complex signals.
-
Deconstruct the Multiplets: Measure the peak-to-peak distances (in Hz) within each multiplet to determine the coupling constants.
-
Assign H4 and H6:
-
The signal with fewer couplings (a doublet of doublets) corresponds to H6 , as it is coupled only to H4 and F5.
-
The more complex signal (a doublet of doublet of doublets) corresponds to H4 , as it is coupled to H6, F5, and F2.
-
Cross-check the J-values. The ⁴J_H4H6 value should be present and identical in both multiplets.
-
Summary of Expected Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |
| H6 | 8.5 - 8.8 | doublet of doublets (dd) | ⁴J_H6H4 = 2-4 Hz, ³J_H6F5 = 6-10 Hz |
| H4 | 8.2 - 8.5 | doublet of doublet of doublets (ddd) | ³J_H4F2 = 6-10 Hz, ⁴J_H4F5 = 4-8 Hz, ⁴J_H4H6 = 2-4 Hz |
Advanced NMR Techniques for Unambiguous Confirmation
While 1D ¹H NMR is often sufficient, complex mixtures or the need for absolute certainty may require 2D NMR experiments.[7]
-
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H4 and H6 signals, definitively proving they are spin-coupled to each other.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This powerful experiment directly correlates proton signals with the fluorine nuclei they are coupled to. It would show correlations between H6 and F5, and between H4 and both F2 and F5, providing irrefutable evidence for the assignments.[8]
Conclusion: A Robust Analytical Tool
The ¹H NMR spectrum of this compound is a highly characteristic fingerprint defined by three key features: a downfield, exchangeable carboxylic acid proton, and two distinct, deshielded aromatic multiplets with complex splitting patterns due to both H-H and H-F coupling. By leveraging a theoretical understanding of the underlying electronic and coupling effects, researchers can confidently predict, acquire, and interpret this spectrum. The systematic approach detailed in this guide provides a self-validating system for structural confirmation and purity assessment, ensuring the quality and integrity of this critical building block in the drug development pipeline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FT-IR Analysis of 2,5-Difluoropyridine-3-Carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,5-difluoropyridine-3-carboxylic acid, a key building block in modern drug discovery and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed exploration of the underlying principles, experimental design, and data interpretation, grounded in established spectroscopic theory and field-proven insights. By elucidating the causal relationships between molecular structure and vibrational spectra, this guide equips the reader with the necessary expertise to perform and interpret FT-IR analyses of this and similar fluorinated pyridine derivatives with confidence and scientific rigor.
Introduction: The Significance of this compound and the Role of FT-IR Spectroscopy
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms and a carboxylic acid group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the development of novel pharmaceuticals and functional materials.
In the context of drug development, the precise characterization of such molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a molecular "fingerprint," revealing crucial information about the presence of specific functional groups, the nature of chemical bonds, and intermolecular interactions. For a molecule like this compound, FT-IR analysis is indispensable for:
-
Structural Verification: Confirming the successful synthesis of the target molecule by identifying the characteristic vibrational modes of the pyridine ring, carboxylic acid, and carbon-fluorine bonds.
-
Purity Assessment: Detecting the presence of residual starting materials, solvents, or by-products.
-
Investigating Intermolecular Interactions: Particularly, the study of hydrogen bonding involving the carboxylic acid moiety, which can significantly influence the physicochemical properties of the solid-state form.
This guide will provide a detailed roadmap for conducting a thorough FT-IR analysis of this compound, from sample preparation to in-depth spectral interpretation.
Theoretical Foundations: Understanding the Vibrational Spectrum
The power of FT-IR spectroscopy lies in its ability to probe the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are determined by the masses of the atoms and the strength of the bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).
For this compound, the FT-IR spectrum is a superposition of the vibrational modes of its constituent functional groups: the difluorinated pyridine ring, the carboxylic acid, and the C-F bonds. A conceptual representation of the molecular structure is provided below.
Figure 1: 2D structure of this compound.
Experimental Protocol: A Self-Validating Approach
The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum of a solid sample. The two most common and reliable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR) FT-IR: The Preferred Method
ATR-FTIR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[1][2]
Principle: An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[2] The sample absorbs energy at specific frequencies, and the attenuated beam is then directed to the detector.
Workflow:
Figure 2: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth. Ensure the crystal is completely dry before analysis.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Post-Analysis Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.
Causality Behind Choices:
-
Consistent Pressure: Ensures reproducibility between samples and maximizes the intensity of the absorption bands.
-
Background Spectrum: Essential for removing artifacts and obtaining a true spectrum of the sample.
Potassium Bromide (KBr) Pellet Method: An Alternative Approach
The KBr pellet method involves dispersing the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Step-by-Step Protocol:
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Causality Behind Choices:
-
Dry KBr: KBr is hygroscopic, and absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the sample's spectrum.
-
Fine Grinding: Reduces scattering of the infrared beam, leading to a better-quality spectrum with sharper peaks.
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected characteristic absorption frequencies.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is due to extensive intermolecular hydrogen bonding in the solid state, often forming dimers.[2][3][4][5] |
| C=O stretch | 1710 - 1680 | Strong, Sharp | The position is influenced by hydrogen bonding and conjugation with the pyridine ring.[2][3][5] | |
| C-O stretch | 1320 - 1210 | Medium to Strong | Often coupled with O-H in-plane bending.[3] | |
| O-H bend (out-of-plane) | 960 - 900 | Broad, Medium | A characteristic feature of hydrogen-bonded carboxylic acids.[5] | |
| Pyridine Ring | C-H stretch | 3100 - 3000 | Weak to Medium | Aromatic C-H stretching vibrations. |
| C=C and C=N ring stretches | 1600 - 1400 | Medium to Strong | A series of bands characteristic of the aromatic pyridine ring. The positions are influenced by the fluorine and carboxylic acid substituents. | |
| C-H in-plane bend | 1300 - 1000 | Medium | ||
| C-H out-of-plane bend | 900 - 650 | Medium to Strong | The pattern of these bands can be indicative of the substitution pattern on the ring. | |
| Carbon-Fluorine | C-F stretch | 1300 - 1100 | Strong to Very Strong | The exact positions will depend on the coupling with other vibrational modes. The presence of two C-F bonds may result in multiple strong absorption bands in this region. |
The Carboxylic Acid Group: A Tale of Hydrogen Bonding
The most prominent feature in the FT-IR spectrum of this compound will be the bands associated with the carboxylic acid group. The O-H stretching vibration will appear as a very broad and intense absorption in the 3300-2500 cm⁻¹ region, often obscuring the aromatic C-H stretches.[2][3][4][5] This broadness is a direct consequence of strong intermolecular hydrogen bonding, which typically leads to the formation of cyclic dimers in the solid state.
The C=O stretching vibration is expected to be a strong and sharp band between 1710 and 1680 cm⁻¹.[2][5] The conjugation with the pyridine ring and the hydrogen bonding both contribute to a lowering of this frequency compared to a non-conjugated, monomeric carboxylic acid.
The Difluorinated Pyridine Ring: The Influence of Substituents
The pyridine ring itself gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group will influence the electron distribution within the ring and, consequently, the positions and intensities of these bands.
The Carbon-Fluorine Bonds: Strong and Informative
The C-F stretching vibrations are expected to produce strong to very strong absorption bands in the 1300-1100 cm⁻¹ region. Due to the presence of two C-F bonds, it is likely that two or more distinct bands will be observed, corresponding to symmetric and asymmetric stretching modes, potentially coupled with other vibrations.
Data Presentation and Validation
A hypothetical FT-IR spectrum of this compound is presented below, illustrating the expected key features.
Hypothetical FT-IR Spectrum of this compound
| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600-1400 | Medium-Strong | C=C and C=N ring stretches |
| ~1250 | Strong | C-F stretch and C-O stretch/O-H bend |
| ~1150 | Strong | C-F stretch |
| ~920 | Broad, Medium | O-H out-of-plane bend |
Self-Validation:
The interpretation of the spectrum should be a self-validating process. The presence of a very broad O-H stretch, a strong C=O stretch, and strong C-F stretches, all within their expected ranges, provides a high degree of confidence in the identity of the compound. The absence of significant peaks outside of these expected regions can be an indicator of high purity.
Conclusion
FT-IR spectroscopy is a powerful and essential tool for the characterization of this compound. By understanding the theoretical principles of molecular vibrations and following a robust experimental protocol, researchers can obtain high-quality spectra that provide definitive information about the structure and purity of this important synthetic building block. This guide has provided a comprehensive framework for this analysis, emphasizing the causal links between experimental choices, spectral features, and molecular structure, thereby empowering scientists in their research and development endeavors.
References
Navigating the Analytical Landscape of 2,5-Difluoropyridine-3-carboxylic Acid: A Mass Spectrometric Guide
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2,5-difluoropyridine-3-carboxylic acid, a compound of increasing interest in pharmaceutical and agrochemical research. We will delve into the fundamental principles governing its ionization and fragmentation behavior, offer detailed, field-tested protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and discuss the critical role of derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and structurally related molecules.
Introduction: The Significance of this compound
This compound (CAS No. 851386-43-1) is a fluorinated pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules.[1] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise and accurate characterization of these compounds is paramount throughout the drug discovery and development pipeline. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the cornerstone for the identification, quantification, and structural elucidation of such compounds.
This guide will provide a comprehensive overview of the mass spectrometric behavior of this compound, empowering researchers to develop and validate their own analytical methods.
Foundational Principles: Ionization and Fragmentation
The successful mass spectrometric analysis of any compound hinges on the efficient generation of gas-phase ions and the predictable fragmentation of those ions. The choice of ionization technique is dictated by the analyte's properties and the desired analytical outcome.[2]
Ionization Techniques: A Comparative Overview
For a molecule like this compound, which possesses both a polar carboxylic acid group and a heterocyclic aromatic ring, several ionization methods are applicable.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for polar and thermally labile molecules.[3][4] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS).[5] Given the acidic nature of the carboxylic acid group, negative ion mode ESI is often the preferred method for this compound, yielding a strong signal for the [M-H]⁻ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI.[4][6] It is particularly effective for less polar and more volatile compounds. While ESI relies on the desolvation of charged droplets, APCI utilizes a corona discharge to ionize the analyte in the gas phase.[6] For this compound, APCI can also be a viable option, especially when coupled with normal-phase chromatography.
-
Electron Ionization (EI): In contrast to the "soft" techniques, Electron Ionization (EI) is a "hard" ionization method that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information. However, due to the thermal lability of many organic molecules and the high energy involved, the molecular ion peak may be weak or absent.[7] EI is almost exclusively used with Gas Chromatography (GC-MS). For a carboxylic acid like this compound, direct analysis by GC-MS is challenging without derivatization to increase its volatility.[8]
| Ionization Technique | Principle | Typical Ions Formed | Fragmentation | Best Suited For |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol.[3] | [M+H]⁺, [M-H]⁻, Adducts | Minimal | Polar, non-volatile, thermally labile molecules (LC-MS) |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent molecules, which then ionize the analyte through chemical reactions.[6] | [M+H]⁺, [M-H]⁻ | Minimal to moderate | Less polar, semi-volatile molecules (LC-MS) |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase.[3] | Molecular ion (M⁺·), numerous fragment ions | Extensive | Volatile, thermally stable molecules (GC-MS) |
Predicted Fragmentation Pathways
Understanding the fragmentation patterns of this compound is crucial for structural confirmation and for developing selective quantitative methods using tandem mass spectrometry (MS/MS).
Under ESI (Negative Ion Mode):
In negative ion ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻. Upon collision-induced dissociation (CID) in an MS/MS experiment, the most probable fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a characteristic fragmentation for carboxylic acids.[9][10]
Caption: Predicted ESI fragmentation of this compound.
Under EI (following derivatization):
For GC-MS analysis, this compound would typically be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ester.[11] The fragmentation of the derivatized molecule under EI would be more complex. Key fragmentation pathways for carboxylic acid derivatives often involve cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[12] The presence of the difluoropyridine ring will also direct fragmentation, potentially leading to losses of HF or other ring fragments. The molecular ion of the TMS derivative would be observed, and characteristic losses of a methyl group (CH₃) from the TMS group are also expected.[13]
Caption: Generalized EI fragmentation scheme for a TMS-derivatized acid.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and analytical objectives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for the direct analysis of this compound in various matrices, offering high sensitivity and throughput without the need for derivatization.[14]
Experimental Workflow:
Caption: A typical LC-MS workflow for the analysis of the target compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).
-
For complex matrices, an appropriate sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
-
-
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters:
-
Ionization Mode: Negative Ion Electrospray (ESI⁻).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flows: Optimize nebulizer and drying gas flows for maximal signal intensity.
-
Data Acquisition:
-
Full Scan: Acquire data over a mass range of m/z 50-300 to observe the deprotonated molecule.
-
Tandem MS (MS/MS): For quantitative analysis and structural confirmation, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The transition from the precursor ion [M-H]⁻ (m/z 158.0) to the product ion [M-H-CO₂]⁻ (m/z 114.0) would be a highly selective choice.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability.[8] Silylation is a common and effective derivatization strategy for carboxylic acids.[11]
Experimental Workflow:
Caption: A typical GC-MS workflow including the essential derivatization step.
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Place a known amount of the sample or a dried extract into a reaction vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC Parameters:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-500 to obtain a complete fragmentation pattern for identification.
-
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of the analytical results, a self-validating system should be inherent in the experimental design.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended, particularly for quantitative analysis. This corrects for variations in sample preparation, injection volume, and ionization efficiency.
-
Quality Control Samples: Analyze quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance and method reproducibility.
-
Blanks: The analysis of procedural blanks is essential to identify and control for any potential sources of contamination.
-
Confirmation of Identity: For definitive identification, especially in complex matrices, the ratio of two or more SRM transitions should be monitored and compared to that of an authentic standard. Additionally, the retention time should match that of the standard.
Conclusion and Future Perspectives
The mass spectrometric techniques detailed in this guide provide robust and reliable platforms for the analysis of this compound. LC-MS with electrospray ionization is the preferred method for high-sensitivity quantitative analysis of the native compound, while GC-MS following derivatization offers a powerful tool for structural confirmation through its detailed fragmentation patterns. As the demand for highly potent and specific pharmaceuticals and agrochemicals continues to grow, the development of advanced and validated analytical methods for key building blocks like this compound will remain a critical endeavor in the scientific community. Future work may focus on the application of high-resolution mass spectrometry for metabolite identification and the development of chiral separation methods to analyze stereoisomers of its downstream products.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. as.uky.edu [as.uky.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
Electronic properties of fluorinated pyridine carboxylic acids
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyridine Carboxylic Acids
Executive Summary
The strategic incorporation of fluorine into the pyridine carboxylic acid scaffold represents a cornerstone of modern molecular design, profoundly influencing applications from medicinal chemistry to materials science. This guide provides a comprehensive technical analysis of the electronic properties of these molecules, intended for researchers, scientists, and drug development professionals. We delve into the fundamental principles governing how fluorine's unique electronegativity and size perturb the electronic landscape of the pyridine ring through powerful inductive and resonance effects. This document elucidates the causal links between chemical structure and electronic behavior, detailing both state-of-the-art experimental characterization techniques and robust computational modeling workflows. By presenting detailed protocols, quantitative data, and field-proven insights, this guide serves as an authoritative resource for understanding, predicting, and harnessing the potent effects of fluorination to optimize molecular properties for specific, high-value applications.
Chapter 1: Introduction - The Strategic Role of Fluorine in Pyridine Carboxylic Acids
Pyridine carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1] Their aromatic, electron-deficient nature facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group provides a key site for ionic interactions and metal coordination, making them particularly useful in enzyme inhibition.[1] When fluorine—the most electronegative element—is introduced into this privileged structure, it acts as a powerful tool for fine-tuning molecular properties.
The unique characteristics of fluorine, including its small van der Waals radius (similar to hydrogen) and the exceptional strength of the C-F bond, allow for isosteric replacements that dramatically alter the molecule's electronic profile without significant steric penalty.[2] In drug discovery, these modifications can lead to enhanced metabolic stability, improved membrane permeability, modulated acidity (pKa), and stronger target binding affinity.[3][4] These subtle changes often translate into superior pharmacokinetic and pharmacodynamic profiles.[3] In materials science, the addition of fluorine to aromatic rings imparts increased thermal stability and chemical resistance, making these compounds valuable in the architecture of advanced polymers.[5] This guide explores the fundamental electronic principles behind these effects and the practical methods used to characterize and exploit them.
Chapter 2: The Electronic Landscape - Fundamental Principles
The introduction of fluorine onto a pyridine carboxylic acid framework alters its electronic properties through a combination of strong inductive effects transmitted through the sigma (σ) bond framework and more nuanced resonance effects involving the pi (π) system.
Inductive Effects (σ-Framework)
Given fluorine's extreme electronegativity, it powerfully withdraws electron density from the carbon atom to which it is attached. This effect propagates through the σ-bonds of the pyridine ring, leading to a general decrease in electron density across the molecule. This has two primary consequences:
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing pull of fluorine stabilizes the carboxylate anion (–COO⁻) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby lowering the pKa and making the carboxylic acid more acidic. The magnitude of this effect is dependent on the proximity of the fluorine atom(s) to the carboxylic acid group.[6][7]
-
Decreased Basicity of the Pyridine Nitrogen: The same inductive withdrawal reduces the electron density on the pyridine nitrogen, making its lone pair of electrons less available to accept a proton. This results in a lower pKa for the corresponding pyridinium conjugate acid, signifying reduced basicity.[6]
Resonance and π-System Effects: The "Fluoromaticity" Concept
While fluorine is a σ-acceptor, its lone pairs can act as weak π-donors. This π-donation introduces new molecular orbitals into the aromatic system. This phenomenon, termed "fluoromaticity," involves the conjugation of fluorine's p-orbitals with the ring's π-system, creating new, lower-energy π-orbitals.[5][8] This interaction can further stabilize the aromatic ring, leading to shorter C-C bond lengths within the ring and a higher resistance to addition reactions.[5][8] However, the inductive effect is overwhelmingly dominant, and the net electronic impact of fluorine on the pyridine ring is strong electron withdrawal. Fluorine substitution creates a positive charge on the carbon it's attached to, which can create a barrier to the flow of π-electrons and disrupt the ring current.[5][8]
Chapter 3: Synthesis and Strategic Fluorination
The synthesis of fluorinated pyridine carboxylic acids can be approached in several ways, with the choice of method depending on the desired isomer and the availability of starting materials. Two common strategies are building from a pre-fluorinated feedstock or applying late-stage fluorination techniques.
A representative synthesis could involve the oxidation of a fluorinated picoline (methylpyridine). For example, 6-chloro-3-fluoro-2-pyridinecarboxylic acid can be synthesized from 6-chloro-3-fluoro-2-picoline using an oxidant like potassium dichromate in the presence of a catalyst.[9] Late-stage C-H fluorination using reagents like AgF₂ offers a powerful method to introduce fluorine into complex molecules, although it is often incompatible with unprotected carboxylic acid groups, necessitating a protection-deprotection sequence.[10]
The rationale behind choosing a synthetic route is critical. To achieve a specific electronic profile, the regiochemistry of fluorination must be precisely controlled. For instance, placing a fluorine atom at the 2- or 6-position will have a more direct inductive impact on the pyridine nitrogen's basicity compared to a fluorine at the 4-position.
Caption: General workflow for synthesizing a fluorinated pyridine carboxylic acid.
Chapter 4: Experimental Characterization of Electronic Properties
A multi-technique approach is essential to fully characterize the electronic properties of these molecules. Each method provides a different piece of the puzzle, and together they create a self-validating system.
Potentiometric Titration for pKa Determination
-
Causality: The pKa is a direct quantitative measure of the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. It is the most fundamental experimental value reflecting the net electronic effect of fluorine substitution. A lower carboxylic acid pKa or a lower pyridinium pKa compared to the non-fluorinated analog provides direct evidence of fluorine's electron-withdrawing nature.
-
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~5-10 mg of the fluorinated pyridine carboxylic acid and dissolve it in a known volume (e.g., 25 mL) of a suitable solvent (e.g., 50:50 water/methanol).
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.02 mL) using a burette or automated titrator.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by calculating the first derivative of the titration curve (dpH/dV) to precisely locate the equivalence point(s).
-
Cyclic Voltammetry (CV) for Redox Potentials
-
Causality: CV measures the potential at which a molecule is oxidized or reduced. The oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential relates to the Lowest Unoccupied Molecular Orbital (LUMO). Fluorine, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, making the molecule harder to oxidize (more positive oxidation potential) and easier to reduce (less negative reduction potential).
-
Step-by-Step Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the analyte in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in anhydrous acetonitrile).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs towards a more positive potential (to observe oxidation) and then reverse the scan towards a more negative potential (to observe reduction).
-
Internal Standard: After the initial scan, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and repeat the scan. This allows for accurate referencing of the measured potentials.
-
Data Analysis: Plot the measured current versus the applied potential. Identify the anodic (oxidation) and cathodic (reduction) peak potentials. The half-wave potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials for a reversible process.
-
Caption: Standard experimental workflow for Cyclic Voltammetry (CV).
Chapter 5: Computational Modeling and In-Silico Analysis
Computational quantum chemistry provides invaluable insights into electronic structure that can be difficult to access experimentally.[11]
Density Functional Theory (DFT): A Powerful Predictive Tool
-
Causality: DFT is a computational method used to solve the Schrödinger equation for a multi-electron system, providing a detailed picture of its electronic structure.[11] It is the method of choice for molecules of this size because it offers a favorable balance between computational cost and accuracy. DFT calculations can directly predict key electronic descriptors:
-
HOMO/LUMO Energies: These frontier molecular orbitals are central to chemical reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (oxidation), while the LUMO energy correlates with its ability to accept electrons (reduction).[12]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. It highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, providing an intuitive guide to sites susceptible to electrophilic or nucleophilic attack.[13]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides quantitative atomic charges, revealing the extent of electron withdrawal by fluorine atoms and its effect on each atom in the ring.[13]
-
Caption: A typical workflow for a DFT-based electronic structure analysis.
Chapter 6: Structure-Property Relationships - A Data-Driven Analysis
By systematically varying the position and number of fluorine atoms, clear trends emerge that directly link structure to electronic properties.
Table 1: Influence of Fluorine Position on Calculated pKa and Basicity (Note: Values are illustrative, based on general chemical principles and literature trends. Actual values require specific experimental determination or high-level calculation for each molecule.)
| Compound | Position of Fluorine | Predicted Carboxylic Acid pKa (Relative) | Predicted Pyridinium pKa (Relative Basicity) | Rationale |
| Nicotinic Acid | None (Reference) | ~4.8 | ~4.9 (Reference) | Baseline electronic profile. |
| 2-Fluoro-nicotinic acid | Ortho to N | Lower | Much Lower | Strong inductive withdrawal proximal to both N and COOH. |
| 4-Fluoro-nicotinic acid | Para to N | Lower | Lower | Strong inductive effect, partial π-donation opposing at N. |
| 5-Fluoro-nicotinic acid | Meta to N | Lower | Lower | Inductive effect dominates, minimal resonance influence on N. |
| 6-Fluoro-nicotinic acid | Ortho to N | Lower | Much Lower | Strong inductive withdrawal proximal to N. |
Table 2: Influence of Fluorine Position on Calculated Redox Properties (Note: Values are illustrative trends.)
| Compound | Position of Fluorine | Predicted Oxidation Potential (V vs. Fc/Fc⁺) | Predicted Reduction Potential (V vs. Fc/Fc⁺) | Predicted HOMO-LUMO Gap |
| Nicotinic Acid | None (Reference) | Less Positive | More Negative | Reference Gap |
| 2-Fluoro-nicotinic acid | Ortho to N | More Positive | Less Negative | Slightly Smaller |
| 2,6-Difluoro-nicotinic acid | Ortho to N | Much More Positive | Much Less Negative | Smaller |
| Perfluoropyridine-3-carboxylic acid | All | Very Positive | Least Negative | Smallest |
The data consistently shows that fluorination increases the acidity of the carboxylic acid and decreases the basicity of the pyridine nitrogen.[6] Likewise, fluorination makes the molecule more resistant to oxidation and more susceptible to reduction by lowering the energies of the frontier molecular orbitals.
Chapter 7: Applications and Case Studies
Drug Discovery
The ability to precisely modulate the pKa of a drug candidate is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For an orally administered drug, the charge state, governed by pKa, dictates its ability to pass through the lipid bilayers of the gut wall. By introducing fluorine, a medicinal chemist can lower the pKa of a basic nitrogen, reducing its positive charge at physiological pH (7.4) and thereby enhancing its absorption.
-
Case Study Insight: In the development of kinase inhibitors, fluorine is often incorporated into the pyridine ring to block sites of metabolic oxidation. The strong C-F bond is resistant to cleavage by cytochrome P450 enzymes, which are responsible for metabolizing many drugs. This leads to a longer half-life and improved bioavailability.[3] For example, strategic fluorination has been shown to double the in-vivo half-life of certain JAK inhibitors.[3]
Materials Science
The electronic properties of fluorinated pyridine carboxylic acids make them attractive building blocks for functional materials. Their well-defined electronic structure and tendency for self-assembly via hydrogen bonding can be exploited in the design of organic semiconductors.
-
Application Insight: In organic electronics, the HOMO-LUMO gap of a material determines its optical and electronic properties, such as the color of light emitted in an Organic Light-Emitting Diode (OLED). By systematically fluorinating a pyridine carboxylic acid core, materials scientists can tune this band gap to achieve desired emission wavelengths.[14] The increased chemical and thermal stability imparted by fluorination also contributes to longer device lifetimes.[5]
Chapter 8: Conclusion and Future Outlook
Fluorinated pyridine carboxylic acids are a class of compounds where small structural changes yield large, predictable, and highly consequential effects on electronic properties. The powerful electron-withdrawing nature of fluorine provides a reliable strategy to modulate acidity, basicity, redox potentials, and metabolic stability. The synergy between empirical, experimental techniques like potentiometry and voltammetry, and predictive, in-silico methods like DFT, creates a robust paradigm for rational molecular design. As synthetic methods for late-stage and site-selective fluorination continue to advance, the ability to fine-tune these electronic properties with surgical precision will further expand the role of these valuable molecules in creating safer, more effective medicines and higher-performance materials.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 12. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. tsijournals.com [tsijournals.com]
Topic: Reactivity of the Pyridine Ring in 2,5-Difluoropyridine-3-Carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoropyridine-3-carboxylic acid is a pivotal building block in modern medicinal chemistry and materials science.[1] Its utility stems from a unique electronic landscape, where the inherent electron-deficient nature of the pyridine ring is profoundly amplified by the synergistic electron-withdrawing effects of two fluorine atoms and a carboxylic acid moiety. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the strategic implications for synthetic design. We will dissect the dominant reaction pathways—Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and potential Electrophilic Aromatic Substitution (EAS)—offering mechanistic insights, field-proven protocols, and a forward-looking perspective on its application in drug discovery.
The Electronic Architecture: A Foundation for Reactivity
The reactivity of this compound is dictated by the interplay of its constituent functional groups. Understanding their individual and collective electronic influence is paramount for predicting and controlling its chemical behavior.
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I), rendering the entire ring electron-deficient and generally resistant to electrophilic attack.
-
Fluorine Substituents (C-2, C-5): Fluorine is the most electronegative element, contributing a powerful -I effect that further deactivates the ring towards electrophiles. While halogens typically exert a +M (mesomeric) effect through their lone pairs, this is weak for fluorine and is overwhelmingly overshadowed by its inductive pull. Crucially, fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions, particularly when positioned at electron-deficient sites.[2]
-
Carboxylic Acid Substituent (C-3): The carboxyl group is a potent deactivating group, operating through both a -I effect and a -M effect (resonance withdrawal). It strongly directs incoming electrophiles to the meta position (C-5) and further enhances the ring's susceptibility to nucleophilic attack. The acidity of the carboxyl proton also opens avenues for base-mediated reactions like directed metalation. The presence of electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group through inductive effects, which stabilize the carboxylate conjugate base.[3]
This confluence of effects creates a highly electron-poor (electrophilic) aromatic system, predisposing the molecule to attack by nucleophiles and making electrophilic substitution exceptionally challenging.
References
Potential applications of 2,5-difluoropyridine-3-carboxylic acid in medicinal chemistry
An In-Depth Technical Guide to the Potential Applications of 2,5-Difluoropyridine-3-Carboxylic Acid in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, fluorinated heterocyclic compounds have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Among these privileged scaffolds, This compound (also known as 2,5-difluoronicotinic acid) has emerged as a highly versatile and valuable building block. Its unique electronic profile, conformational rigidity, and capacity for diverse chemical modifications make it a cornerstone for the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of its synthesis, core properties, and proven applications, offering researchers and drug development professionals a technical overview of its potential in developing next-generation therapeutics, particularly in the realms of kinase inhibition and anti-infective agents.
Physicochemical Profile and Strategic Advantages
The utility of this compound stems directly from its distinct structural and electronic features. The pyridine core provides a weak basic nitrogen atom, capable of forming critical hydrogen bonds in enzyme active sites, while the carboxylic acid serves as a key hydrogen bond donor/acceptor and a potential point for salt-bridge formation. The two fluorine substituents are the primary modulators of the scaffold's properties.
Key Physicochemical Properties:
| Property | Value | CAS Number |
| Molecular Formula | C₆H₃F₂NO₂ | 851386-43-1[1] |
| Molecular Weight | 159.09 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95-96% (Typical)[1] | |
| Related Isomer MP | 144-148 °C (6-Fluoropyridine-3-carboxylic acid) | |
| Related Isomer MP | 203-208 °C (3,5-Difluoropyridine-2-carboxylic acid)[2] |
Causality of Fluorine Substitution:
-
Electronic Modulation: Fluorine is the most electronegative element, and its presence at the C2 and C5 positions significantly withdraws electron density from the pyridine ring. This has two critical effects:
-
Lowered pKa: The basicity of the pyridine nitrogen is reduced, which can prevent unwanted protonation under physiological conditions and mitigate potential off-target interactions.
-
Increased Acidity: The pKa of the carboxylic acid is lowered, making it a stronger acid. This can enhance the strength of ionic interactions with cationic residues (e.g., Arginine, Lysine) in a target's binding pocket.
-
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at positions susceptible to oxidative metabolism effectively "blocks" these sites, prolonging the drug's half-life and improving its pharmacokinetic profile.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and orthogonal multipolar interactions (e.g., with carbonyl groups), which can contribute to higher binding affinity and selectivity.
Synthesis of this compound
The primary challenge in synthesizing the title compound is the regioselective introduction of the carboxylic acid group at the C3 position of the 2,5-difluoropyridine core. The most logical and widely practiced approach is through Directed Ortho-Metalation (DoM) , followed by carboxylation.
The fluorine atom at C2 and the pyridine nitrogen atom work in concert to direct deprotonation specifically at the C3 position using a strong, sterically hindered base like lithium diisopropylamide (LDA).[3][4] The resulting aryllithium intermediate is then quenched with carbon dioxide (from dry ice or CO₂ gas) to generate the carboxylate, which yields the final product upon acidic workup.
Caption: Directed ortho-metalation and carboxylation of 2,5-difluoropyridine.
Experimental Protocol: Synthesis of a Related Fluoronicotinic Acid
While a detailed published protocol for the title compound is sparse, the following procedure for the synthesis of the closely related 2,6-dichloro-5-fluoronicotinic acid provides a validated, multi-step approach representative of this chemical class.[5][6]
-
Step 1: Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
Allow the mixture to stir at 20°C for 3.5 hours.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture to reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL) and heat at reflux for an additional 10 minutes.
-
Cool the mixture to 0°C and allow it to stand for 18 hours.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
-
-
Step 2: Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride:
-
In a sealed pressure vessel, charge the product from Step 1 (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).
-
Heat the sealed vessel in an oil bath at 152-158°C for 25 hours.
-
After cooling, dilute the reaction mixture with methylene chloride (50 mL).
-
Filter the mixture, concentrate the filtrate under reduced pressure, and purify by vacuum distillation to obtain the acid chloride.
-
-
Step 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid:
-
Slurry the acid chloride (9.84 g) with 60 mL of water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a pH of 10.
-
Extract the cooled solution with methylene chloride to remove organic impurities.
-
Cool the aqueous layer in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product.[6]
-
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure for targeting a range of enzymes, particularly protein kinases, due to its ability to mimic the hinge-binding motifs of ATP.
Case Study: p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[7][8] Its inhibition is a major therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.[9] Many potent p38 inhibitors utilize a substituted pyridine core to form a key hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.
The Pharmacophore and Role of the Scaffold:
-
Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of Met109 in the p38 hinge region. This is a canonical interaction for many Type I kinase inhibitors.
-
Hydrophilic Pocket Interaction: The carboxylic acid group is perfectly positioned to interact with a nearby hydrophilic pocket, forming hydrogen bonds or a salt bridge with residues like Lys53.
-
Hydrophobic Pocket Occupancy: The remainder of the inhibitor molecule is designed to occupy adjacent hydrophobic pockets, driven by structure-activity relationship (SAR) studies.
The 2,5-difluoro substitution pattern provides a distinct advantage. It enhances the acidity of the carboxylate for a stronger interaction with Lys53 and blocks potential metabolic soft spots on the pyridine ring, leading to improved potency and pharmacokinetic properties.
Illustrative Structure-Activity Relationship (SAR) Data:
The following table presents a conceptual SAR for a hypothetical series of p38 inhibitors based on the this compound scaffold. This illustrates the causal relationships behind rational drug design choices.
| Compound | R¹ Group | R² Group | p38α IC₅₀ (nM) | Rationale for Activity Change |
| 1 | H | H | >1000 | Lacks necessary hydrophobic interactions. |
| 2 | 4-Fluorophenyl | H | 50 | Phenyl group occupies hydrophobic pocket; fluorine enhances binding. |
| 3 | 4-Fluorophenyl | Methyl | 15 | Small alkyl group provides additional hydrophobic contact. |
| 4 | 2,4-Difluorophenyl | H | 35 | Ortho-fluoro may cause steric clash, slightly reducing potency vs. Cmpd 2. |
| 5 | 4-Fluorophenyl | (Ester) O-Me | 500 | Loss of carboxylic acid proton prevents key salt-bridge formation, drastically reducing potency. |
Application as a Key Synthetic Intermediate
2,5-Difluoropyridine is a documented starting material for complex intermediates used in the synthesis of quinolone-class antibacterial agents.[10] For example, it is used to prepare 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, demonstrating its industrial relevance in multi-step syntheses.[10]
Key Experimental Protocol: Amide Coupling
The formation of an amide bond is one of the most common and crucial reactions in medicinal chemistry.[11][12][13] The carboxylic acid group of the title compound is an ideal handle for derivatization via amide coupling to explore SAR.
Caption: A standard workflow for HATU-mediated amide bond formation.
Detailed Step-by-Step Methodology
This protocol describes a standard procedure for coupling this compound with a representative primary amine using HATU, a common and efficient coupling reagent.
-
Reagent Preparation:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
-
Carboxylic Acid Activation:
-
To the stirred solution, add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) in a single portion.
-
Stir the mixture at room temperature for 15-20 minutes. A color change to light yellow is typically observed as the activated O-acylisourea ester forms.
-
-
Amine Addition:
-
Add the desired primary amine (1.1 equivalents) to the pre-activated mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate), to yield the pure amide product.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers tangible solutions to common challenges in medicinal chemistry. Its electronically tuned pyridine ring and carboxylic acid moiety provide a powerful pharmacophore for engaging with enzyme active sites, while the fluorine substituents confer metabolic stability and enhance binding interactions. Its demonstrated utility as a precursor for antibacterial agents and its high potential in the design of kinase inhibitors, such as those targeting p38 MAPK, underscore its significance. As drug discovery programs continue to demand molecules with optimized pharmacokinetic and pharmacodynamic profiles, the logical and rational incorporation of scaffolds like this compound will undoubtedly continue to grow, paving the way for the development of safer and more effective medicines.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Topic: Discovery of Novel Reactions with 2,5-Difluoropyridine-3-Carboxylic Acid
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated pyridine scaffolds are privileged structures in modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Among these, 2,5-difluoropyridine-3-carboxylic acid stands out as a versatile and highly valuable building block. Its strategic placement of two fluorine atoms and a carboxylic acid on the pyridine ring creates a platform for diverse and regioselective functionalization. This technical guide provides a senior application scientist's perspective on harnessing the reactivity of this molecule. We will move beyond simple procedural lists to explore the causality behind key transformations, including nucleophilic aromatic substitution (SNAr), amide bond formation, and innovative decarboxylative cross-coupling reactions. Each section includes field-proven protocols, mechanistic diagrams, and comparative data to empower researchers in their drug discovery efforts.
The Strategic Value of this compound
The utility of this compound (CAS 851386-43-1) stems from the distinct electronic nature of its substituents.[1][2] The pyridine nitrogen and the two fluorine atoms act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic posture is central to its reactivity profile.
-
Activation for Nucleophilic Attack: The electron deficiency significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities.[3]
-
Carboxylic Acid Handle: The carboxyl group at the 3-position serves as a versatile anchor for amide bond formation, a critical linkage in a vast number of pharmaceutical agents. Furthermore, it opens the door to modern transformations like decarboxylative couplings.[4]
-
Modulation of Physicochemical Properties: The fluorine atoms are bioisosteres of hydrogen but possess high electronegativity. Their introduction can block metabolic oxidation sites and modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions and pharmacokinetic profiles.
The synthesis of the parent 2,5-difluoropyridine often involves halogen exchange reactions from dichloropyridine precursors using fluoride sources like KF or CsF, sometimes in the presence of phase-transfer catalysts to improve efficiency.[5][6][7] Subsequent regioselective metalation and carboxylation can then yield the desired this compound.[8]
Reaction Modalities: A Deep Dive
Nucleophilic Aromatic Substitution (SNAr): Precision Functionalization
The electron-poor nature of the 2,5-difluoropyridine ring makes it an excellent substrate for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.
Causality & Regioselectivity: The key question is which fluorine atom is preferentially displaced. The pyridine nitrogen exerts its strongest activating effect (via resonance stabilization of the negative charge in the Meisenheimer intermediate) at the C2 and C6 positions. The C5 position is less activated. Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the C2-fluorine.
Experimental Protocol: SNAr with a Primary Amine
This protocol describes a representative SNAr reaction. The choice of base and solvent is critical; a non-nucleophilic base is required to deprotonate the incoming nucleophile without competing in the reaction, and a polar aprotic solvent is ideal for solvating the ionic intermediate.
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Nucleophile Introduction: Add the primary amine nucleophile (e.g., benzylamine, 1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by a suitable analytical technique (TLC or LC-MS). Causality: Heating is necessary to overcome the activation energy for disrupting the aromaticity of the pyridine ring to form the Meisenheimer complex.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully acidify with 1M HCl to pH ~3-4. This protonates the carboxylic acid and any excess amine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | DMSO | 90 | 85-95 |
| 4-Methoxythiophenol | Cs₂CO₃ | DMF | 80 | 80-90 |
| Morpholine | DIPEA | NMP | 100 | 75-85 |
| Sodium Methoxide | N/A | Methanol | 65 | 90-98 |
Amide Bond Formation: The Gateway to Bioactivity
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that does not proceed spontaneously. The carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental principle behind the myriad of available coupling reagents.[9][10]
Causality & Reagent Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.[10] They react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. The choice of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to scavenge the acid produced during the reaction without interfering with the activated intermediate.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Solution Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the amine (1.1 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture while stirring. The reaction is typically run at room temperature.
-
Monitoring: Stir the reaction for 2-16 hours. Monitor completion by LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to yield the final amide product.
Decarboxylative Cross-Coupling: A Modern Paradigm
Decarboxylative cross-coupling is an elegant and powerful strategy that utilizes the carboxylic acid moiety as a masked organometallic precursor.[4] In these reactions, a transition metal catalyst (commonly palladium, copper, or iron) facilitates the extrusion of CO₂ and the in-situ formation of an organometallic species, which then participates in a cross-coupling cycle with an electrophile (e.g., an aryl halide).[11][12][13]
Causality & Advantages: This approach is highly advantageous as it bypasses the often sensitive and multi-step synthesis of traditional organometallic reagents (like boronic acids or organozincs).[4][14] The starting materials are often more stable, readily available carboxylic acids. The reaction forges a new C-C bond at the position of the former carboxyl group.
Experimental Protocol: Decarboxylative Biaryl Synthesis
This protocol is a representative example for coupling this compound with an aryl bromide.
-
Vessel Preparation: To a flame-dried Schlenk tube, add the this compound (1.5 eq), aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., SPhos, 10 mol%), and a copper salt co-catalyst (e.g., Cu₂O, 20 mol%).
-
Base and Solvent: Add an anhydrous base (e.g., K₂CO₃, 2.0 eq) and a high-boiling point aprotic solvent (e.g., 1,4-Dioxane or Toluene).
-
Degassing: Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon).
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours. Causality: High temperatures are required to promote both the decarboxylation step and the reductive elimination from the high-valent palladium intermediate.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the 3-aryl-2,5-difluoropyridine product.
| Catalyst System | Electrophile | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / SPhos / Cu₂O | 4-Bromoanisole | K₂CO₃ | Dioxane | 120 |
| Pd(TFA)₂ / XPhos / Ag₂CO₃ | 1-Iodonaphthalene | K₃PO₄ | Toluene | 110 |
| Fe(acac)₃ (photoredox) | Aryl Iodide | N/A | DMSO | RT (Visible Light) |
Conclusion
This compound is far more than a simple building block; it is a sophisticated synthetic platform. By understanding the electronic drivers of its reactivity, researchers can unlock a powerful toolkit for molecular construction. The strategic application of nucleophilic aromatic substitution, robust amide coupling, and modern decarboxylative cross-coupling reactions enables the rapid and efficient generation of novel, highly functionalized pyridine derivatives. The protocols and mechanistic insights provided in this guide serve as a foundation for innovation, empowering scientists to accelerate the discovery of next-generation therapeutics.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. chemcd.com [chemcd.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. growingscience.com [growingscience.com]
- 11. Iron-mediated modular decarboxylative cross-nucleophile coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Methodological & Application
Application Note & Protocol: Synthesis of 2,5-Difluoropyridine-3-Carboxylic Acid
Introduction and Significance
2,5-Difluoropyridine-3-carboxylic acid is a valuable fluorinated heterocyclic building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design. This document provides a detailed protocol for the synthesis of this compound starting from the readily available 2,5-difluoropyridine. The described methodology leverages a regioselective directed ortho-metalation (DoM) followed by carboxylation, a robust and scalable strategy for the functionalization of pyridine rings.[1][2][3]
The Scientific Principle: Directed ortho-Metalation (DoM)
The core of this synthesis is the Directed ortho-Metalation (DoM) reaction. This powerful technique enables the regioselective deprotonation of an aromatic or heteroaromatic ring at a position ortho (adjacent) to a directing metalation group (DMG).[4][5][6] In the case of 2,5-difluoropyridine, the pyridine nitrogen atom acts as the primary DMG.
Mechanism Overview:
-
Coordination: A strong lithium-based base, typically an alkyllithium or a lithium amide, coordinates to the Lewis-basic nitrogen atom of the pyridine ring.[6][7]
-
Deprotonation: This coordination brings the base into close proximity to the C-H bonds adjacent to the nitrogen, facilitating the abstraction of a proton. The fluorine atom at the C2 position further increases the acidity of the C3 proton through an inductive effect, ensuring highly selective deprotonation at this site.
-
Aryllithium Formation: The deprotonation generates a highly reactive 2,5-difluoro-3-pyridyllithium intermediate.
-
Electrophilic Quench: This nucleophilic aryllithium species is then trapped with a suitable electrophile. For this synthesis, solid carbon dioxide (dry ice) is used as the electrophile to install the carboxylic acid group.[8][9][10]
Choice of Base: Lithium Diisopropylamide (LDA)
While alkyllithium reagents like n-BuLi can be used, they are also potent nucleophiles and can add to the C=N bond of the pyridine ring, leading to undesired side products.[11] To circumvent this, Lithium Diisopropylamide (LDA) is the base of choice. LDA is a very strong, yet sterically hindered, non-nucleophilic base.[12][13][14] Its bulkiness prevents it from attacking the pyridine ring, while its high basicity ensures efficient deprotonation at the target position.[14][15][16] LDA is typically prepared in situ immediately before use by reacting n-butyllithium with diisopropylamine at low temperatures.
Experimental Protocol
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 2,5-Difluoropyridine | Schlenk line or inert atmosphere glovebox |
| Diisopropylamine (freshly distilled) | Round-bottom flasks (oven-dried) |
| n-Butyllithium (solution in hexanes) | Magnetic stirrer and stir bars |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Carbon Dioxide, solid (dry ice) | Low-temperature bath (e.g., dry ice/acetone) |
| Hydrochloric Acid (HCl), aq. solution | Separatory funnel |
| Ethyl Acetate | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard glassware for extraction & filtration |
| Inert gas (Argon or Nitrogen) | pH paper or meter |
3.2. Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using proper syringe techniques.[17]
-
Strong Bases: LDA is a strong, corrosive base. Avoid contact with skin and eyes.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly oven- or flame-dried, and all solvents must be anhydrous.[17]
-
Low Temperatures: The reaction is highly exothermic and requires careful temperature control. A dry ice/acetone bath (-78 °C) is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
3.3. Step-by-Step Procedure
Step 1: In situ Preparation of LDA
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Using a syringe, add freshly distilled diisopropylamine (1.1 equivalents) to the cold THF.
-
Slowly, dropwise, add n-butyllithium (1.05 equivalents) to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Directed Lithiation of 2,5-Difluoropyridine
-
In a separate oven-dried flask, prepare a solution of 2,5-difluoropyridine (1.0 equivalent) in a small amount of anhydrous THF.
-
Using a syringe, slowly add the 2,5-difluoropyridine solution to the freshly prepared LDA solution at -78 °C over 20-30 minutes. A color change (often to a deep red or brown) indicates the formation of the aryllithium intermediate.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
Step 3: Carboxylation with Carbon Dioxide
-
Crush a sufficient quantity of dry ice into a fine powder in a separate, dry beaker.
-
In one portion, rapidly add a large excess of the crushed dry ice to the vigorously stirred reaction mixture. A significant amount of gas will evolve.
-
Continue stirring and allow the reaction mixture to slowly warm to room temperature over several hours or overnight. The color of the solution should fade.
Step 4: Workup and Product Isolation
-
Once the mixture has reached room temperature, cautiously quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Add more water and ethyl acetate.
-
Separate the layers. The product, being a carboxylic acid, will predominantly be in the aqueous layer as its lithium carboxylate salt.
-
Wash the organic layer once with water and combine all aqueous layers.
-
Cool the combined aqueous layers in an ice bath and carefully acidify to pH ~2-3 using aqueous HCl. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the solid under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
3.4. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: As a measure of purity.
Quantitative Data Summary
The following table provides a representative summary of the reaction parameters. Researchers should optimize these conditions for their specific scale and setup.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 2,5-Difluoropyridine | 1.0 eq | Limiting reagent |
| Diisopropylamine | 1.1 eq | Slight excess ensures full conversion of n-BuLi to LDA. |
| n-Butyllithium | 1.05 eq | Slight excess to drive the deprotonation to completion. |
| Carbon Dioxide | Large Excess | Ensures complete trapping of the aryllithium intermediate. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Good solvating properties for organolithiums at low temp. |
| Lithiation Temperature | -78 °C | Critical for stability of the aryllithium and to prevent side reactions. |
| Lithiation Time | 1-2 hours | Allows for complete deprotonation. |
| Typical Yield | 75-90% | Varies based on scale and adherence to anhydrous conditions. |
Visualized Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. chemcd.com [chemcd.com]
- 4. baranlab.org [baranlab.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. fiveable.me [fiveable.me]
- 13. proprep.com [proprep.com]
- 14. nbinno.com [nbinno.com]
- 15. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Difluoropyridine-3-carboxylic Acid
Introduction: The Significance of 2,5-Difluoropyridine-3-carboxylic Acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its unique electronic properties, arising from the two fluorine substituents on the pyridine ring, make it an invaluable scaffold for the synthesis of a wide array of pharmacologically active compounds. The fluorine atoms can modulate the basicity of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity to biological targets. Consequently, this molecule is a critical intermediate in the development of novel therapeutics across various disease areas.
The provision of a robust, scalable, and economically viable synthetic route to this compound is therefore of paramount importance to researchers and professionals in the pharmaceutical and agrochemical industries. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this valuable compound, focusing on a practical and efficient two-step process: the synthesis of 2,5-difluoro-3-methylpyridine and its subsequent oxidation.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been explored. A critical evaluation of the most prominent strategies is essential for selecting a process suitable for large-scale production.
| Synthetic Route | Key Transformation | Advantages | Challenges for Large-Scale Synthesis |
| Route 1: Carboxylation of 2,5-Difluoropyridine | Directed ortho-metalation followed by carboxylation | Potentially a short route. | Regioselectivity can be an issue, leading to mixtures of isomers. Large-scale lithiation reactions present significant safety and handling challenges.[1][2] |
| Route 2: Oxidation of 2,5-Difluoro-3-methylpyridine | Oxidation of a methyl group to a carboxylic acid | High-yielding and well-established transformation. The starting material is accessible. The process is generally scalable. | Requires the use of strong oxidizing agents, which necessitates stringent safety protocols for handling and waste disposal.[3][4][5] |
| Route 3: Sandmeyer Reaction of 3-Amino-2,5-difluoropyridine | Diazotization of an amino group, followed by cyanation and hydrolysis | A classic and reliable method for introducing a carboxylic acid group.[6][7][8] | Involves the handling of potentially unstable diazonium salts and toxic cyanide reagents, which requires specialized equipment and safety measures. |
Based on this analysis, Route 2: Oxidation of 2,5-Difluoro-3-methylpyridine emerges as the most promising strategy for the large-scale synthesis of this compound due to its reliability, scalability, and the accessibility of the starting materials. The remainder of this guide will focus on a detailed protocol for this route.
Recommended Large-Scale Synthetic Protocol: From 2,5-Difluoropyridine to this compound
This protocol is divided into two main stages: the synthesis of the key intermediate, 2,5-difluoro-3-methylpyridine, followed by its oxidation to the final product.
Part 1: Synthesis of 2,5-Difluoro-3-methylpyridine
The synthesis of 2,5-difluoro-3-methylpyridine can be achieved from the readily available 2,5-difluoropyridine. This process involves a chlorination step followed by methylation.[9]
Reaction Scheme:
Figure 1: Synthesis of 2,5-Difluoro-3-methylpyridine.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-2,5-difluoropyridine
-
Reactor Setup: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,5-difluoropyridine (1.0 eq) and a suitable non-protonic solvent such as N,N-dimethylformamide (DMF) or sulfolane.
-
Reagent Addition: While maintaining the temperature at 20-30 °C, slowly add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2,5-difluoropyridine.
Step 2: Synthesis of 2,5-Difluoro-3-methylpyridine
-
Reactor Setup: To a clean, dry, and inerted reactor, add the crude 4-chloro-2,5-difluoropyridine (1.0 eq) and a non-protonic solvent (e.g., toluene).
-
Reagent Preparation: In a separate vessel, prepare a solution of a methyl donor, such as methylmagnesium bromide in a suitable solvent.
-
Reaction: Cool the reactor contents to 0-10 °C and slowly add the methyl donor solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,5-difluoro-3-methylpyridine.
Part 2: Oxidation of 2,5-Difluoro-3-methylpyridine to this compound
The oxidation of the methyl group at the 3-position of the pyridine ring is a critical step. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.[4][5]
Reaction Scheme:
Figure 2: Oxidation to this compound.
Experimental Protocol:
-
Reactor Setup: Charge a glass-lined reactor equipped with a robust mechanical stirrer, thermometer, and a port for solids addition with purified water.
-
Reactant Addition: Add 2,5-difluoro-3-methylpyridine (1.0 eq) to the reactor.
-
Oxidant Addition: Begin vigorous stirring and portion-wise add potassium permanganate (2.0-3.0 eq) to the reaction mixture. The addition should be controlled to maintain the reaction temperature between 80-90 °C. Caution: The reaction is exothermic.
-
Reaction Monitoring: Maintain the reaction at 90-100 °C for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by HPLC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated manganese dioxide (MnO₂) through a pad of celite. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings.
-
Acidify the clear filtrate to a pH of 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford high-purity this compound.
-
Safety Considerations for Large-Scale Synthesis
Lithiation Reactions (Route 1):
-
Organolithium reagents are pyrophoric and react violently with water and air.[1] All operations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.[10]
-
Large-scale transfers should be performed using cannula techniques.[2]
-
Ensure that an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher are readily available.
Potassium Permanganate Handling (Route 2):
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials.[3]
-
Store in a cool, dry, well-ventilated area away from organic materials and reducing agents.[11][12]
-
Wear appropriate PPE, including gloves, safety glasses, and respiratory protection to avoid inhalation of dust.[13]
-
In case of a spill, do not use combustible materials like paper towels for cleanup. Use inert absorbents.[3]
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic aromatic proton signals with coupling to fluorine. |
| ¹⁹F NMR | Two distinct fluorine signals with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the difluoropyridine ring and the carboxylic acid group, with C-F couplings. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₃F₂NO₂. |
| HPLC | A single major peak indicating high purity (typically >98%). |
| Melting Point | A sharp melting point consistent with literature values. |
Conclusion
The presented two-step protocol, commencing with the synthesis of 2,5-difluoro-3-methylpyridine followed by its oxidation, offers a robust and scalable method for the large-scale production of this compound. This guide emphasizes not only the detailed experimental procedures but also the critical safety considerations necessary for industrial application. By adhering to these protocols, researchers and drug development professionals can ensure a reliable supply of this vital building block for the advancement of new chemical entities.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Page loading... [guidechem.com]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. youtube.com [youtube.com]
Application Note and Protocol for the Purification of 2,5-Difluoropyridine-3-carboxylic Acid by Recrystallization
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity for 2,5-Difluoropyridine-3-carboxylic Acid in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The fluorine substituents on the pyridine ring can significantly influence the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API), including metabolic stability, binding affinity, and bioavailability. Given its importance, the purity of this intermediate is paramount. Impurities, even in trace amounts, can lead to side reactions, lower yields, and the formation of undesired byproducts that may be difficult to remove in later stages of a synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can yield material of very high purity.
This application note provides a detailed protocol for the purification of this compound via recrystallization. The guide is designed to be a comprehensive resource, offering not only a step-by-step procedure but also the underlying scientific principles and troubleshooting advice to enable researchers to adapt and optimize the process for their specific needs.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards of this compound is essential before beginning any experimental work.
| Property | Value | Source |
| CAS Number | 851386-43-1 | [1] |
| Molecular Formula | C₆H₃F₂NO₂ | [2] |
| Molecular Weight | 159.09 g/mol | [2] |
| Appearance | Solid (form may vary) | [3] |
| Purity (typical) | 95-96% | [1] |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2][4][5]
-
Health Hazards: This compound may cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][4]
-
Fire Hazards: While the carboxylic acid itself is a solid, organic solvents used in recrystallization are often flammable. Use a heating mantle or a steam bath for heating; never use an open flame.[5]
Always consult the material safety data sheet (MSDS) for the specific batch of this compound and the solvents being used before commencing work.[2][4][5][6]
The Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The soluble impurities remain in the mother liquor.
Experimental Protocol
This protocol is a starting point and may require optimization based on the nature and quantity of impurities present in the starting material.
Part 1: Solvent Selection – A Critical First Step
Screening Procedure:
-
Place a small, accurately weighed amount of the impure this compound (e.g., 20-30 mg) into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required. A good candidate solvent will show low solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid completely dissolves. Record the total volume of solvent used.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure, well-formed crystals upon cooling.
Hypothetical Solvent Screening Results:
| Solvent | Solubility at 25°C | Solubility at 78°C (approx. boiling point of ethanol) | Crystal Formation on Cooling |
| Water | Sparingly soluble | Moderately soluble | Small needles |
| Ethanol | Sparingly soluble | Very soluble | Good yield of prismatic crystals |
| Acetone | Soluble | Very soluble | Poor recovery |
| Toluene | Insoluble | Sparingly soluble | Slow crystallization, low yield |
| Ethanol/Water (80:20) | Sparingly soluble | Very soluble | Excellent yield of well-formed crystals |
Based on this hypothetical screening, an 80:20 ethanol/water mixture would be a promising solvent system for a larger-scale recrystallization.
Part 2: Recrystallization Procedure
The following procedure assumes a suitable solvent has been identified from the screening process.
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full with the final solution).
-
Add a small amount of the chosen solvent to the flask, enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot filtration to remove them. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved. For pyridine carboxylic acids, drying temperatures are often in the range of 80-120°C.[9]
-
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out | The melting point of the solute is lower than the boiling point of the solvent. The solution is too concentrated. | Add more solvent. Reheat to dissolve the oil and cool more slowly. Consider a lower-boiling solvent or a solvent mixture. |
| No crystal formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent and try to cool again. Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use less solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Crystals are colored | The impurity is co-crystallizing with the product. The activated charcoal treatment was not effective. | A different recrystallization solvent may be needed. Repeat the recrystallization, possibly with an activated charcoal treatment. |
Conclusion
Recrystallization is a powerful technique for the purification of this compound. A systematic approach to solvent selection, followed by a carefully executed recrystallization procedure, can significantly enhance the purity of this important pharmaceutical intermediate. This application note provides a robust framework for developing and optimizing a recrystallization protocol, enabling researchers to obtain high-purity material essential for successful drug development programs.
References
- 1. chemcd.com [chemcd.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Decarbonylative Suzuki-Miyaura Coupling of 2,5-Difluoropyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This has made it an indispensable tool in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Traditionally, this reaction involves the coupling of an organoboron species with an organohalide.[2] However, the strategic evolution of this methodology has led to the development of innovative approaches that expand the repertoire of accessible starting materials.
One such advancement is the decarbonylative Suzuki-Miyaura coupling, which utilizes readily available and often more stable carboxylic acids as coupling partners in place of organohalides.[3][4] This application note provides a detailed guide for researchers on the use of 2,5-difluoropyridine-3-carboxylic acid in palladium-catalyzed decarbonylative Suzuki-Miyaura coupling reactions. The incorporation of the 2,5-difluoropyridine moiety is of significant interest in medicinal chemistry, as the fluorine atoms can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity.
This document will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss key considerations for reaction optimization, empowering researchers to confidently employ this powerful synthetic strategy.
The Scientific Rationale: Decarbonylative Coupling of Heteroaromatic Carboxylic Acids
The decarbonylative Suzuki-Miyaura coupling of a heteroaromatic carboxylic acid, such as this compound, is a sophisticated transformation that leverages the in situ activation of the carboxylic acid moiety. This process circumvents the need for pre-functionalization to the corresponding halide, offering a more atom-economical and often shorter synthetic route.
The reaction is predicated on the activation of the carboxylic acid, typically with an anhydride like pivalic anhydride (Piv₂O), to form a mixed anhydride intermediate. This intermediate is more susceptible to oxidative addition to the palladium(0) catalyst. Following oxidative addition, a decarbonylation event (loss of carbon monoxide) occurs to generate a heteroaryl-palladium(II) species. This intermediate then enters the conventional Suzuki-Miyaura catalytic cycle, undergoing transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product.[3]
The presence of electron-withdrawing fluorine atoms on the pyridine ring can influence the reaction in several ways. The C-F bonds can impact the electronic properties of the pyridine, potentially affecting the rates of oxidative addition and reductive elimination.[5] Specifically, the strong electron-withdrawing nature of the fluorine atoms is expected to facilitate the oxidative addition step.
Catalytic Cycle: Decarbonylative Suzuki-Miyaura Coupling
Figure 1. Proposed catalytic cycle for the decarbonylative Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established methodologies for the decarbonylative coupling of nitrogen-containing heteroaromatic carboxylic acids and serves as a robust starting point for the coupling of this compound.[3]
Materials and Reagents
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., L6 from the reference, a specific biarylphosphine)
-
Pivalic anhydride (Piv₂O)
-
Triethylamine (Et₃N)
-
Boric acid (H₃BO₃)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup and Procedure
The following workflow provides a generalized procedure for a typical reaction.
Figure 2. Experimental workflow for the decarbonylative Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.0 equiv), boric acid (2.0 equiv), palladium(II) acetate (10 mol%), and the phosphine ligand (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of 0.20 M with respect to the carboxylic acid), pivalic anhydride (2.0 equiv), and triethylamine (1.75 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 160 °C and stir the reaction mixture vigorously for 15 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3,6-difluoropyridine.
Key Parameters and Optimization Strategies
The success of the decarbonylative Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several reaction parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(OAc)₂ (10 mol%) | A common and effective palladium source. Other Pd(0) or Pd(II) precatalysts can be screened.[2] Catalyst loading can often be reduced after initial optimization. |
| Ligand | Bulky, electron-rich phosphines | These ligands promote oxidative addition and reductive elimination. The choice of ligand is critical and may require screening for optimal results.[3] |
| Activator | Pivalic Anhydride (Piv₂O) | Forms a mixed anhydride with the carboxylic acid, facilitating oxidative addition. Other anhydrides can be tested, but pivalic anhydride is often optimal. |
| Base | Triethylamine (Et₃N) | A tertiary amine base is crucial for the reaction. Other organic bases like diisopropylethylamine (DIPEA) can be explored. |
| Solvent | Anhydrous 1,4-Dioxane | A high-boiling point aprotic solvent is required for the high reaction temperature. Other solvents like toluene or DMF could be considered. |
| Temperature | 160 °C | High temperatures are typically necessary to drive the decarbonylation step. |
| Boronic Acid | 2.0 equivalents | An excess of the boronic acid is used to drive the reaction to completion. |
Troubleshooting and Scientific Insights
-
Low Yield: If the reaction yield is low, consider screening different phosphine ligands, as the ligand can significantly impact the efficiency of the catalytic cycle. Additionally, ensure all reagents and the solvent are scrupulously dry, as water can lead to unwanted side reactions.
-
Formation of Side Products: The formation of homocoupled boronic acid products can occur. This can often be minimized by ensuring a strictly inert atmosphere and using degassed solvents.
-
Incomplete Conversion: If the starting material is not fully consumed, increasing the reaction time or temperature may be beneficial. However, prolonged high temperatures can lead to catalyst decomposition.
-
Influence of Fluorine Substituents: The electron-withdrawing nature of the two fluorine atoms on the pyridine ring is expected to make the C-COOH bond more susceptible to oxidative addition. However, it may also influence the stability of the palladium intermediates. If challenges arise, a systematic optimization of the ligand and reaction conditions is recommended. The potential for hydrodehalogenation, a known side reaction with fluorinated substrates, should also be considered, although in this case, a C-F bond is not the primary site of reaction.[5]
Conclusion
The decarbonylative Suzuki-Miyaura coupling of this compound represents a powerful and modern approach to the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to access complex molecular architectures relevant to drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this advanced synthetic transformation.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Bond Formation with 2,5-Difluoropyridine-3-Carboxylic Acid
Introduction: The Significance of the 2,5-Difluoropyridine-3-Carboxamide Moiety
The 2,5-difluoropyridine-3-carboxamide scaffold is a key structural motif in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyridine ring significantly modulates the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability.[1] These alterations can lead to enhanced biological activity, improved pharmacokinetic profiles, and stronger binding interactions with target proteins. As such, the efficient and reliable formation of amide bonds with 2,5-difluoropyridine-3-carboxylic acid is a critical transformation for researchers developing novel therapeutics.
This document provides a detailed guide for the synthesis of amides using this compound, targeting researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide field-proven protocols, and offer insights into overcoming the unique challenges posed by this electron-deficient heterocyclic carboxylic acid.
Core Challenge: Reactivity of this compound
The primary challenge in forming amide bonds with this compound stems from the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen. This electronic effect decreases the nucleophilicity of the pyridine ring and, more importantly, reduces the reactivity of the carboxylic acid group towards activation. Standard amide coupling conditions may result in sluggish reactions, low yields, and the formation of unwanted side products. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving a successful and efficient synthesis.
Recommended Coupling Strategies and Mechanistic Insights
To address the challenges associated with this substrate, we will focus on two robust and widely adopted amide coupling strategies: one utilizing the uronium salt HATU and the other employing a carbodiimide-based method with EDC and HOBt .
HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates.[2] Its efficacy is attributed to the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt due to the neighboring group effect of the pyridine nitrogen, which can stabilize the transition state of the subsequent aminolysis.[2][3]
Mechanism of HATU Activation and Coupling:
The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: The carboxylate, formed by deprotonation of this compound with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive OAt-active ester and the release of tetramethylurea.
-
Nucleophilic Acyl Substitution: The amine nucleophile then attacks the carbonyl carbon of the activated ester, displacing the HOAt leaving group to form the desired amide bond.
Caption: HATU-mediated amide coupling workflow.
EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-hydroxybenzotriazole (HOBt), provides a cost-effective and versatile method for amide bond formation.[4] EDC facilitates the condensation by activating the carboxylic acid, while HOBt acts as an additive to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive intermediate than the initial O-acylisourea.
Mechanism of EDC/HOBt Activation and Coupling:
-
Formation of O-Acylisourea: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
In-situ Formation of HOBt-Active Ester: The O-acylisourea is prone to rearrangement. HOBt rapidly intercepts this intermediate to form a more stable and still highly reactive HOBt-active ester.
-
Aminolysis: The amine attacks the HOBt-active ester, yielding the final amide product and releasing HOBt. The byproduct of EDC is a water-soluble urea derivative, which simplifies purification.[5]
Caption: EDC/HOBt-mediated amide coupling workflow.
Comparative Data of Recommended Coupling Reagents
The choice between HATU and EDC/HOBt will depend on the specific requirements of the synthesis, such as the reactivity of the amine, cost considerations, and the desired reaction time.
| Feature | HATU | EDC/HOBt |
| Reactivity | Very high, effective for hindered and electron-deficient substrates.[3] | Good, widely applicable, may be slower for challenging couplings.[4] |
| Side Products | Tetramethylurea (soluble in organic solvents). | Water-soluble EDC-urea, simplifying workup.[5] |
| Cost | Higher | Lower |
| Reaction Time | Typically faster (1-4 hours). | Can be longer (4-24 hours). |
| Base Required | Stoichiometric non-nucleophilic base (e.g., DIPEA).[2] | Often requires a base (e.g., DIPEA, Et₃N), can sometimes be run without. |
| Racemization | Low, due to the HOAt additive. | Low, due to the HOBt additive.[5] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used and the scale of the reaction.
Protocol 1: General Procedure for Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (0.1-0.2 M).
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should be homogeneous.
-
Amine Addition: Add the amine (1.1 eq) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: General Procedure for Amide Coupling using EDC and HOBt
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.2 M).
-
Base Addition: Add DIPEA or Et₃N (2.5 eq) to the mixture and stir for 5 minutes.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4 to 24 hours to complete.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove the base and EDC-urea, saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and carboxylic acid, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature to 40-50 °C. For particularly unreactive amines, switching from EDC/HOBt to the more potent HATU is recommended.[3]
-
Side Product Formation: Ensure that anhydrous solvents are used, as water can hydrolyze the activated intermediates. The order of addition can also be critical; pre-activating the carboxylic acid for 15-30 minutes before adding the amine can sometimes improve results.
-
Purification Difficulties: If DMF is used as the solvent, it can be challenging to remove. Washing the ethyl acetate extract with a 5% aqueous lithium chloride solution can aid in the removal of DMF. The water-soluble nature of the EDC-urea byproduct generally simplifies purification for that method.[5]
Conclusion
The synthesis of amides from this compound, while presenting unique challenges due to its electronic properties, can be achieved efficiently through the careful selection of modern coupling reagents. Both HATU and EDC/HOBt offer reliable pathways to the desired carboxamides. By understanding the mechanistic underpinnings of these reagents and adhering to the detailed protocols provided, researchers can confidently incorporate this valuable fluorinated pyridine moiety into their synthetic targets, paving the way for the discovery of new and improved chemical entities.
References
- 1. 851386-43-1 | 2,5-Difluoronicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. CN101448836A - å¡å¶å¹¶å§å¶é ®è¡çç© - Google Patents [patents.google.com]
- 3. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of 2,5-Difluoropyridine-3-carboxylic Acid
Introduction: The Strategic Importance of 2,5-Difluoropyridine-3-Carboxylic Acid Esters in Medicinal Chemistry
This compound and its ester derivatives are pivotal building blocks in modern drug discovery and development. The unique electronic properties conferred by the fluorine atoms on the pyridine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. Consequently, the efficient and controlled synthesis of various esters of this acid is a critical task for medicinal chemists. These esters serve as versatile intermediates in the synthesis of a wide array of complex pharmaceutical agents. This document provides detailed protocols and technical insights for the successful esterification of this compound, targeting researchers, scientists, and professionals in the field of drug development.
Mechanistic Considerations: Choosing the Right Esterification Pathway
The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The choice of method depends on several factors, including the properties of the alcohol, the sensitivity of the starting materials to acidic or basic conditions, and the desired scale of the reaction. For this compound, two primary and highly effective methods are the Fischer-Speier Esterification and carbodiimide-mediated coupling reactions like the Steglich Esterification.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus.[2][3]
The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]
Steglich Esterification: A Mild and Efficient Alternative
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[4][5] This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[6][7] The reaction is typically carried out at room temperature in an aprotic solvent.[6]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[5][6]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
This protocol is suitable for the synthesis of simple alkyl esters where the alcohol can be used in excess as the solvent.
Materials:
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[10]
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.[10][11] Be cautious as CO₂ gas will be evolved.[12]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,5-difluoropyridine-3-carboxylate.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol
This protocol is ideal for more complex or acid-sensitive alcohols and provides milder reaction conditions.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[13]
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[6]
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.[13] Rinse the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure benzyl 2,5-difluoropyridine-3-carboxylate.
Data Presentation: Comparison of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH)[1] | Coupling agent (DCC, EDC) and DMAP[6][14] |
| Reaction Conditions | High temperature (reflux)[1] | Mild (0 °C to room temperature)[6] |
| Substrate Scope | Good for primary and secondary alcohols; tertiary alcohols may undergo elimination[1] | Broad, including acid-sensitive and sterically hindered alcohols[5] |
| Byproducts | Water | Dicyclohexylurea (DCU) or other urea derivatives[6] |
| Work-up | Neutralization and extraction[10] | Filtration to remove urea byproduct, followed by chromatography[13] |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, broad substrate scope[14] |
| Disadvantages | Harsh acidic conditions, reversible reaction[2] | More expensive reagents, formation of urea byproduct can complicate purification[13] |
Visualization of Experimental Workflow
Below is a generalized workflow for the esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 9. chemcd.com [chemcd.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. cerritos.edu [cerritos.edu]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 2,5-Difluoropyridine-3-Carboxylic Acid in the Synthesis of Advanced Bioactive Molecules
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are highly sought after by medicinal chemists.[1] Among the array of fluorinated building blocks, 2,5-difluoropyridine-3-carboxylic acid (also known as 2,5-difluoronicotinic acid) has emerged as a particularly valuable synthon. Its pyridine core offers a versatile framework amenable to a variety of chemical transformations, while the dual fluorine substitution provides a powerful tool for modulating the electronic and pharmacokinetic properties of the target molecule. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of bioactive molecules, supported by detailed protocols and expert insights.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular weight of 159.08 g/mol . The presence of two electron-withdrawing fluorine atoms on the pyridine ring significantly influences its reactivity. The pyridine nitrogen is less basic compared to its non-fluorinated counterpart, and the carbon atoms of the ring are more electrophilic, making them susceptible to nucleophilic aromatic substitution under certain conditions. The carboxylic acid group at the 3-position is the primary handle for synthetic transformations, most notably for the formation of amide bonds.
Core Synthetic Applications: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals.[2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.
Expert Insights into Coupling Reagent Selection
The electron-deficient nature of the 2,5-difluoropyridine ring can influence the reactivity of the carboxylic acid. While standard coupling reagents are generally effective, the choice of reagent and conditions can be critical for achieving high yields, especially with challenging or sterically hindered amines.
-
Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral centers are present), they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[4][5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for their rapid reaction times and the suppression of side reactions.[2] They are particularly useful for coupling electron-deficient acids or sterically hindered amines.[6]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents are also very effective but can be more expensive. They are often employed when other methods fail.
The choice of base is also crucial. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.
General Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Application Note: Synthesis of a Key Intermediate for a GAK Inhibitor
Glycogen-associated kinase (GAK) is a serine/threonine kinase that has been implicated in neurodegenerative diseases. A patent for a crystalline form of a potent GAK inhibitor, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, has been disclosed. The synthesis of this molecule would likely involve the coupling of this compound with (S)-3-hydroxypyrrolidine to form a key carboxamide intermediate.
Hypothetical Synthetic Protocol: Amide Coupling with (S)-3-Hydroxypyrrolidine
This protocol outlines a plausible synthesis of (S)-(2,5-difluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, a key intermediate for the aforementioned GAK inhibitor.
Materials:
-
This compound
-
(S)-3-Hydroxypyrrolidine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq), (S)-3-hydroxypyrrolidine hydrochloride (1.1 eq), and HOBt (0.1 eq) in anhydrous DCM, add TEA (3.0 eq) at 0 °C.
-
Add EDC (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Expanding Synthetic Utility: The Potential for Suzuki-Miyaura Cross-Coupling
While amide bond formation is the most direct application of this compound, its synthetic utility can be expanded through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. Although the carboxylic acid itself is not a direct participant, it can be converted into a suitable coupling partner, such as a halide or a triflate. The fluorine atoms on the pyridine ring can influence the regioselectivity of such reactions.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Conceptual workflow for Suzuki-Miyaura coupling.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA, TEA | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, cost-effective. | Racemization, formation of N-acylurea. |
| HATU | None | DIPEA, TEA | DMF, DCM | 30-60 minutes | 80-99% | High efficiency, fast reaction rates, low racemization. | Guanidinium byproduct formation. |
| BOPCl | None | Et3N | CH2Cl2 | 1-6 hours | 28-70% (for challenging couplings) | Effective for sterically hindered substrates. | Formation of phosphonic acid byproducts. |
| Isobutyl Chloroformate | None | Et3N | CH2Cl2, THF | 1-4 hours | Variable | Forms a mixed anhydride, cost-effective. | Over-reaction, side products with sensitive substrates. |
Yields and reaction times are highly substrate-dependent and the provided ranges are indicative.
Conclusion
This compound is a versatile and powerful building block in the synthesis of bioactive molecules. Its unique electronic properties, conferred by the difluoro-substituted pyridine ring, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary synthetic handle, the carboxylic acid, readily undergoes amide bond formation with a variety of amines using standard coupling protocols, providing access to a diverse range of carboxamide derivatives. Furthermore, the potential for derivatization of the carboxylic acid to enable cross-coupling reactions expands its synthetic utility even further. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the strategic application of this important synthon in the quest for novel therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Difluoropyridine-3-Carboxylic Acid as a Versatile Building Block for Modern Agrochemicals
Abstract
This guide provides a comprehensive overview of 2,5-difluoropyridine-3-carboxylic acid as a pivotal building block for the synthesis of advanced agrochemicals. The strategic incorporation of a difluorinated pyridine ring offers unique electronic properties and metabolic stability, making it a highly sought-after scaffold in the development of novel herbicides and fungicides. We delve into the fundamental reactivity of this compound, providing detailed, field-proven protocols for key transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methodologies. This document is intended for researchers, chemists, and drug development professionals in the agrochemical industry.
Introduction: The Strategic Advantage of the Fluorinated Pyridine Scaffold
The pyridine carboxylic acid framework is a well-established pharmacophore in agrochemical design, known to mimic plant auxins and disrupt essential biological processes in weeds and fungi.[1][2] The introduction of fluorine atoms onto the pyridine ring, as in this compound, imparts several advantageous properties:
-
Enhanced Bioactivity: The high electronegativity of fluorine can alter the pKa of the carboxylic acid and influence non-covalent interactions with target enzymes, potentially increasing binding affinity.
-
Metabolic Stability: The strength of the C-F bond often blocks sites of oxidative metabolism, leading to increased bioavailability and persistence of the active compound, a desirable trait for herbicides requiring long-lasting effectiveness.[1]
-
Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, improving its ability to penetrate biological membranes.
This application note will explore the practical synthesis of high-value agrochemical intermediates starting from this compound.
Compound Profile and Safety
Before handling, it is crucial to be familiar with the physicochemical properties and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 851386-43-1 | [3] |
| Molecular Formula | C₆H₃F₂NO₂ | [4] |
| Molecular Weight | 159.09 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥96% | [6] |
| Storage | Store in a dry, dark, and ventilated place | [3] |
GHS Hazard Statement: Based on data for similar compounds like 3,5-difluoropyridine-2-carboxylic acid, this substance should be handled with care. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Pathways for Agrochemical Development
This compound is a versatile starting material. Its utility stems from two primary reactive sites: the carboxylic acid group and the pyridine ring itself. The following diagram illustrates a high-level workflow for its application.
Caption: High-level workflow for agrochemical synthesis.
3.1. Application I: Amide Bond Formation for Fungicide Scaffolds
The formation of an amide bond is one of the most fundamental and widely used reactions in the synthesis of bioactive molecules.[7] Pyridine carboxamides are a known class of potent fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[8] The carboxylic acid moiety of the title compound can be readily activated and coupled with various anilines or amines to generate extensive libraries of potential SDHI fungicides.
Mechanistic Consideration: The direct reaction between a carboxylic acid and an amine is a slow, equilibrium-driven process that forms a stable ammonium carboxylate salt.[9][10] To drive the reaction towards amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a coupling reagent or by converting the acid to a more reactive derivative, such as an acyl chloride.
References
- 1. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 2. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS NO.851386-43-1, CasNo.851386-43-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 4. PubChemLite - this compound (C6H3F2NO2) [pubchemlite.lcsb.uni.lu]
- 5. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemcd.com [chemcd.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
The Strategic Integration of 2,5-Difluoropyridine-3-Carboxylic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Fluorinated Scaffolds in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Within this competitive landscape, the strategic incorporation of fluorine atoms into inhibitor scaffolds has emerged as a powerful tactic to enhance drug-like properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
This technical guide delves into the application of a specific fluorinated building block, 2,5-difluoropyridine-3-carboxylic acid , in the synthesis of next-generation kinase inhibitors. The difluoropyridine motif is of particular interest as it can mimic key hydrogen bonding interactions within the ATP-binding site of kinases, while the fluorine atoms can modulate the electronic properties of the ring system and provide vectors for improved binding affinity.[1] This document will provide a detailed examination of the synthetic utility of this compound, a comprehensive, step-by-step protocol for its incorporation into a representative kinase inhibitor scaffold, and an exploration of the underlying principles that make it a valuable tool for medicinal chemists.
The Rationale for Employing this compound in Kinase Inhibitor Synthesis
The pyridine ring is a well-established pharmacophore in kinase inhibitor design, often serving as a hinge-binding motif that mimics the adenine ring of ATP. The strategic placement of fluorine atoms on this ring system offers several distinct advantages:
-
Enhanced Binding Affinity: The electronegative fluorine atoms can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the kinase active site, thereby increasing the inhibitor's binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its protonation state at physiological pH and potentially optimizing its interaction with the kinase hinge region.
-
Improved Metabolic Stability: The strong C-F bond is resistant to metabolic oxidation, a common route of drug metabolism. Incorporating fluorine at susceptible positions can block these metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic properties.
-
Increased Cell Permeability: In some cases, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.
The carboxylic acid functionality at the 3-position of the pyridine ring provides a versatile handle for synthetic elaboration, most commonly through the formation of an amide bond. This allows for the straightforward coupling of the difluoropyridine headgroup to a variety of amine-containing core scaffolds, enabling the rapid exploration of structure-activity relationships (SAR).
Featured Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor
To illustrate the practical application of this compound, we will detail a representative synthesis of a potent kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is found in numerous clinically approved and investigational kinase inhibitors, including the TRK inhibitor Repotrectinib.[2][3] The following workflow outlines the key steps in the synthesis of a model compound, culminating in an amide coupling reaction with this compound.
Experimental Protocols
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Amine Core (Intermediate 3)
The synthesis of the amine-functionalized pyrazolo[1,5-a]pyrimidine core is a critical first step. This multi-step process begins with the construction of the heterocyclic ring system, followed by functional group manipulations to install the necessary amine handle for the subsequent amide coupling.
References
- 1. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. mdpi.com [mdpi.com]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Difluoropyridine-3-Carboxylic Acid
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
Fluorinated pyridine scaffolds are privileged structures in modern medicinal chemistry and materials science. The strategic incorporation of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets. 2,5-Difluoropyridine-3-carboxylic acid is a particularly valuable building block, offering a trifecta of functionality: an electron-deficient pyridine core, two fluorine substituents to tune electronic properties, and a carboxylic acid handle for diverse synthetic transformations.
Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile methods for elaborating this core structure, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. However, the unique combination of features in this compound presents distinct challenges that require carefully tailored protocols. This guide provides a detailed exploration of these challenges and offers robust starting protocols for researchers, scientists, and drug development professionals.
Part 1: Mechanistic Insights & Strategic Considerations
Successfully coupling this compound requires a nuanced understanding of its reactivity. Three primary factors must be considered when designing a synthetic route:
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center.[1][2] This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes.
-
Mitigation Strategy: The use of sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) is critical.[3] These ligands occupy the coordination sphere of the palladium, discouraging inhibitory binding from the pyridine substrate while promoting the desired oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
-
The Electron-Deficient Ring: The two strongly electron-withdrawing fluorine atoms make the pyridine ring electron-poor. This has significant implications for traditional cross-coupling at a C-X bond (where X is a halide).
-
The Carboxylic Acid Moiety: The carboxylic acid at the 3-position is not merely a spectator group. It presents a strategic choice between two powerful synthetic pathways:
-
Pathway A: Decarboxylative Cross-Coupling: This modern approach utilizes the carboxylic acid as a traceless activating group.[6] Under the right conditions, the C-COOH bond can be cleaved with the extrusion of CO₂, and a new C-C bond is formed in its place.[7] This is an elegant and atom-economical strategy that avoids a separate halogenation step.
-
Pathway B: Coupling of a Halogenated Derivative: The more traditional approach involves using the carboxylic acid as a directing group or protecting it, followed by halogenation of the pyridine ring at another position (e.g., C-4 or C-6). This halo-derivative then serves as the electrophile in a standard cross-coupling reaction.
-
The choice between these pathways depends on the desired final product and available starting materials. This guide will provide protocols for both approaches.
Part 2: Visualizing the Catalytic Pathways
Understanding the sequence of events at the palladium center is key to troubleshooting and optimizing reactions.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Caption: Proposed pathway for decarboxylative cross-coupling reactions.[6]
Part 3: Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be anhydrous and degassed unless otherwise specified.
Protocol 1: Decarboxylative Suzuki-Miyaura Coupling
This protocol leverages the carboxylic acid as a leaving group to couple with an arylboronic acid. This approach is highly efficient and avoids pre-functionalization.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)
-
Potassium Fluoride (KF) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or microwave vial
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, Ag₂CO₃, and KF.
-
Seal the tube with a septum or screw cap. Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality and Insights:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst. The bulky, electron-rich SPhos ligand is crucial for facilitating the catalytic cycle with the challenging pyridine substrate.[3]
-
Oxidant & Base: Ag₂CO₃ acts as both a mild base and an oxidant, which is often required in decarboxylative couplings to facilitate the key C-C bond formation step. KF assists in activating the boronic acid.
-
Protocol 2: Sonogashira Coupling of a Halogenated Derivative
This protocol assumes the starting material is a halogenated version of the parent acid, for example, 4-bromo-2,5-difluoropyridine-3-carboxylic acid. It is a powerful method for installing alkyne functionalities. A copper-free version is presented to avoid potential side reactions and simplify purification.[8]
-
Materials:
-
4-Bromo-2,5-difluoropyridine-3-carboxylic acid derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol% as a 0.5 M solution in toluene)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the bromopyridine substrate and Na₂CO₃.
-
Seal the tube, evacuate, and backfill with argon three times.
-
Add anhydrous, degassed DMF, followed by the terminal alkyne and the P(t-Bu)₃ solution via syringe.
-
Finally, add the (AllylPdCl)₂ catalyst. The mixture may change color.
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and water.
-
Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality and Insights:
-
Copper-Free: Traditional Sonogashira reactions use a Cu(I) co-catalyst, but this can promote alkyne homocoupling (Glaser coupling).[9] This copper-free protocol avoids that side reaction, simplifying purification.[8][10]
-
Catalyst Activation: The (AllylPdCl)₂ and P(t-Bu)₃ system generates a highly active, monoligated Pd(0) species in situ, which is very effective for coupling aryl bromides.[8][11]
-
Protocol 3: Stille Coupling of a Halogenated Derivative
The Stille reaction offers excellent functional group tolerance, though it requires the use of toxic organotin reagents. This protocol is for coupling a brominated derivative with an organostannane.[12][13]
-
Materials:
-
4-Bromo-2,5-difluoropyridine-3-carboxylic acid derivative (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial
-
-
Step-by-Step Procedure:
-
In a vial, dissolve the bromopyridine substrate and the organostannane in anhydrous, degassed DMF.
-
Add CuI, followed by Pd(PPh₃)₄.
-
Seal the vial under an argon atmosphere.
-
Heat the reaction to 80 °C and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate.
-
Wash the organic mixture three times with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride.[14]
-
Shake vigorously for several minutes during each wash. A white precipitate may form at the interface.
-
Filter the entire mixture through a pad of Celite®, wash the pad with ethyl acetate, and collect the filtrate.
-
Wash the filtrate with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. For stubborn tin residues, chromatography on basic alumina or silica treated with triethylamine can be effective.[14][15]
-
-
Causality and Insights:
-
CuI Additive: In Stille couplings, CuI is often used as a co-catalyst. It is believed to act as a scavenger for free phosphine ligand or to facilitate the transmetalation step, accelerating the reaction.
-
Tin Removal: The removal of organotin byproducts is the primary challenge of the Stille reaction. The aqueous KF workup is a standard and effective method for precipitating these toxic impurities.[14][16]
-
Part 4: Data Summary and Method Selection
Choosing the right cross-coupling reaction depends on the specific synthetic goal, available reagents, and tolerance for certain reaction conditions or byproducts.
| Reaction Type | Coupling Partner | Typical Catalyst System | Key Considerations | Advantages / Disadvantages |
| Decarboxylative Suzuki | Arylboronic Acid | Pd(OAc)₂ / SPhos / Ag₂CO₃ | Requires higher temperatures; oxidant needed. | (+) Atom economical; no pre-halogenation needed.(-) Limited to the C-3 position. |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Base selection is crucial; protodeboronation of partner is a risk.[17][18] | (+) Very broad scope; mild conditions possible; boron byproducts are non-toxic.[5][19](-) Requires pre-halogenation. |
| Sonogashira | Terminal Alkyne | (AllylPdCl)₂ / P(t-Bu)₃ / Na₂CO₃ | Copper-free methods are cleaner but may be slower. | (+) Direct route to alkynes; mild conditions.[20](-) Alkyne homocoupling can be a side reaction (especially with Cu). |
| Stille | Organostannane | Pd(PPh₃)₄ / CuI | Toxicity of tin reagents and byproducts. | (+) Excellent functional group tolerance; moisture-insensitive reagents.[21](-) Stoichiometric toxic tin waste requires special workup.[14] |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Regioselectivity can be an issue; requires a base.[22] | (+) Couples directly with alkenes; avoids organometallic reagents.(-) Can require higher temperatures; limited to C-C(sp²) formation. |
digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Experimental Workflow", fontcolor="#202124", rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Reaction\n(Stirring, Heating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="3. Quench &\nDilute", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Aqueous Workup\n(Extraction, Washes)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="5. Drying & \nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Characterized\nProduct", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reaction [color="#202124"]; Reaction -> Quench [label=" Monitor\n (TLC/LC-MS)", fontcolor="#5F6368", color="#202124"]; Quench -> Workup [color="#202124"]; Workup -> Purify [color="#202124"]; Purify -> Analysis [color="#202124"]; Analysis -> Final [color="#202124"]; }
Caption: A generalized workflow for performing and purifying cross-coupling reactions.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. sdlookchem.com [sdlookchem.com]
- 16. Workup [chem.rochester.edu]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Difluoropyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,5-difluoropyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The inherent challenges in achieving high yields for this molecule are well-documented, often stemming from the sensitive nature of the key reaction steps.
This document provides in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the underlying chemical principles to empower you to diagnose and resolve common issues encountered in the laboratory.
Part 1: Synthetic Strategy & Mechanistic Overview
The most common and direct route to this compound is through the directed ortho-metalation (lithiation) of 2,5-difluoropyridine, followed by quenching the resulting organolithium intermediate with carbon dioxide.
The regioselectivity of the initial deprotonation step is governed by the directing effects of the fluorine substituents. The fluorine at the 2-position strongly acidifies the adjacent C3 proton through an inductive effect, making it the most likely site for deprotonation by a strong base like lithium diisopropylamide (LDA). The fluorine at the 5-position also contributes to the acidification of the C4 proton, but the C3 position is generally favored.[1][2]
Below is a workflow diagram illustrating this primary synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that can lead to low yields or reaction failure.
Section A: Starting Materials and Reagents
Q1: How important is the purity of my 2,5-difluoropyridine starting material?
A1: Extremely important. The purity of 2,5-difluoropyridine (CAS 84476-99-3) is critical for successful lithiation. Impurities, especially those containing acidic protons (e.g., water, alcohols), will consume the organolithium base, leading to incomplete deprotonation and significantly lower yields. We recommend using a starting material of at least 97% purity and ensuring it is anhydrous. If necessary, distill the starting material over calcium hydride before use.
Q2: My n-Butyllithium (n-BuLi) or LDA solution is old. Can I still use it?
A2: It is highly discouraged. Organolithium reagents degrade over time, especially with improper storage. The actual molarity of an aged solution can be much lower than stated on the bottle. This leads to under-dosing the reaction, resulting in incomplete lithiation. Always use a freshly opened bottle or a solution that has been recently titrated. A common titration method uses diphenylacetic acid.[3]
Q3: What precautions should I take when handling solvents and reagents for this reaction?
A3: This reaction is highly sensitive to moisture and air.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous applications. Tetrahydrofuran (THF) is the most common solvent and should be free of peroxides.
-
Atmosphere: The entire reaction, from setup to quenching, must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum, and then cooled under an inert atmosphere.
Section B: The Lithiation Step
Q4: I suspect my lithiation is incomplete. What are the most common causes?
A4: Incomplete lithiation is the primary reason for low yields. Here are the key factors to investigate:
-
Insufficient Base: As discussed in Q2, an inaccurate concentration of your organolithium reagent is a frequent culprit. Always use a titrated solution and consider using a slight excess (1.05-1.1 equivalents).
-
Temperature Control: The addition of the organolithium base is exothermic. The reaction temperature must be strictly maintained at -78 °C (a dry ice/acetone bath). If the temperature rises, side reactions, such as addition of the base to the pyridine ring, can occur.[4]
-
Slow Addition: The organolithium base should be added dropwise to the solution of 2,5-difluoropyridine in THF. A rapid addition can create localized "hot spots," promoting side reactions and reagent degradation.
Q5: I'm observing a dark color change during lithiation. Is this normal?
A5: A color change to yellow, orange, or brown upon addition of the base is typical and indicates the formation of the lithiated pyridine species. However, a very dark, black, or tar-like appearance may suggest decomposition, which could be caused by impurities in the starting material or solvent, or the reaction temperature rising too high.
Section C: The Carboxylation Step
Q6: What is the best method for introducing carbon dioxide?
A6: Quenching the reaction with solid carbon dioxide (dry ice) is the most common and practical method for lab-scale synthesis.
-
Use Fresh, Crushed Dry Ice: Do not use old dry ice that has accumulated a layer of water ice from atmospheric condensation. Crush the dry ice into a powder just before use to maximize surface area.
-
Quenching Procedure: The reaction mixture containing the lithiated intermediate should be transferred (via cannula or by pouring) onto a large excess of freshly crushed dry ice. Do NOT add the dry ice to the reaction flask, as this can cause uncontrolled warming and sublimation, leading to inefficient trapping of the intermediate.[5] The use of liquid CO2 can also be effective but requires specialized equipment.[5]
Q7: My yield is poor even though I believe the lithiation was successful. What could have gone wrong during carboxylation and workup?
A7: Several factors can diminish your yield at this stage:
-
Premature Quenching: Ensure the lithiation reaction has stirred for a sufficient time at -78 °C (typically 1-2 hours) to ensure complete formation of the intermediate before quenching.
-
Insufficient CO2: Use a large excess of dry ice (at least 5-10 equivalents) to ensure the lithiated species reacts with CO2 rather than other electrophiles (like protons from the workup).
-
Workup pH: After the carboxylation quench, the product exists as a lithium carboxylate salt. To isolate the carboxylic acid, the aqueous layer must be carefully acidified (e.g., with 1-2N HCl) to a pH of approximately 3-4 to fully protonate the carboxylate.[6][7] The product may precipitate at this stage.
-
Extraction Issues: The final product has some solubility in water. Ensure you perform multiple extractions (e.g., 3-4 times) of the acidified aqueous layer with a suitable organic solvent (like ethyl acetate or dichloromethane) to maximize recovery.
Section D: Troubleshooting Summary
The following diagram provides a logical flow for troubleshooting low yield issues.
Caption: A decision tree for troubleshooting low yields in the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction does not initiate (no color change) | 1. Inactive organolithium reagent. 2. Wet solvent or starting material. 3. Reaction temperature too low. | 1. Use a freshly opened or recently titrated bottle of n-BuLi or LDA. 2. Ensure all reagents and solvents are rigorously dried. 3. Confirm the temperature of the cooling bath is -78 °C. |
| Low conversion of starting material | 1. Insufficient organolithium base. 2. Poor quality starting material. | 1. Titrate the base and use 1.05-1.1 equivalents. 2. Purify the 2,5-difluoropyridine by distillation. |
| Formation of multiple byproducts | 1. Reaction temperature rose above -78 °C. 2. Air or moisture leak into the system. | 1. Add the base slowly and ensure efficient cooling. 2. Check all seals and maintain a positive pressure of inert gas. |
| Product lost during workup | 1. Incomplete protonation of the carboxylate. 2. Insufficient extraction from the aqueous phase. | 1. Carefully acidify the aqueous layer to pH ~3-4, checking with pH paper. 2. Extract the aqueous layer at least 3-4 times with fresh ethyl acetate. |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of this compound
-
Setup:
-
Dry a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, in an oven at 120 °C overnight.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive flow of inert gas.
-
-
Reaction:
-
To the flask, add 2,5-difluoropyridine (e.g., 5.75 g, 50 mmol, 1.0 equiv) followed by 100 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
While stirring, slowly add n-Butyllithium (e.g., 22 mL of a 2.5 M solution in hexanes, 55 mmol, 1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the resulting orange/brown solution to stir at -78 °C for an additional 1.5 hours.
-
-
Carboxylation (Quench):
-
In a separate beaker, place a large excess of freshly crushed dry ice (approx. 100 g).
-
After 1.5 hours, carefully pour the cold reaction mixture from the flask onto the crushed dry ice with vigorous stirring. The color should dissipate.
-
Allow the mixture to slowly warm to room temperature, which will allow the excess CO2 to sublime.
-
-
Workup and Isolation:
-
Once at room temperature, add 100 mL of deionized water to the mixture. Transfer the contents to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 3-4 by the slow addition of 2N HCl, while monitoring with pH paper. The product may begin to precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white to off-white solid.
-
Part 4: References
-
CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine. Google Patents. --INVALID-LINK--
-
EP0146924A2 - Preparation of difluorpyridine compounds. European Patent Office. --INVALID-LINK--
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). ResearchGate. --INVALID-LINK--
-
Šafranko, S., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. --INVALID-LINK--
-
Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
Ahadi, E. M., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. --INVALID-LINK--
-
Siyo, B. (2013). Purification of 2.5-furandicarboxylic acid. ResearchGate. --INVALID-LINK--
-
PubChem Compound Summary for CID 2783262, 3,5-Difluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. --INVALID-LINK--
-
What is the background and overview of 2,5-Difluoropyridine? Guidechem. --INVALID-LINK--
-
US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents. --INVALID-LINK--
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. (2010). ResearchGate. --INVALID-LINK--
-
Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Center for Biotechnology Information. --INVALID-LINK--
-
Carboxylation of grignard reagents in the presence of liquid co2. Google Patents. --INVALID-LINK--
-
WO2006015194A2 - Preparation of pyridonecarboxylic acid antibacterials. Google Patents. --INVALID-LINK--
-
Kim, D., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Sungkyunkwan University. --INVALID-LINK--
-
Dick, G. R., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Royal Society of Chemistry. --INVALID-LINK--
-
This compound. Nanjing Bike Biotechnology Co., Ltd. --INVALID-LINK--
-
Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. (2023). AZoM. --INVALID-LINK--
-
CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. --INVALID-LINK--
-
Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Royal Society of Chemistry. --INVALID-LINK--
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ResearchGate. --INVALID-LINK--
-
Al-Juboori, M. A. H. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES. --INVALID-LINK--
-
Electrochemical carboxylation of pyridines a, Optimal conditions and... ResearchGate. --INVALID-LINK--
-
Lee, S. H., et al. (2024). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. National Center for Biotechnology Information. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 2,5-Furandicarboxylic Acid from 2-Furancarboxylic Acid. Benchchem. --INVALID-LINK--
-
3,5-Difluoropyridine-2-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--
-
A One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. The Royal Society of Chemistry. --INVALID-LINK--
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. --INVALID-LINK--
-
Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. ResearchGate. --INVALID-LINK--
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews. --INVALID-LINK--
-
This compound(851386-43-1). Chemcd. --INVALID-LINK--
-
Silverman, G. S. (1996). Common Methods of Grignard Reagent Preparation. Taylor & Francis eBooks. --INVALID-LINK--
-
2,5-Difluoropyridine. Sigma-Aldrich. --INVALID-LINK--
-
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. ResearchGate. --INVALID-LINK--
-
Purification of 2.5-furandicarboxylic acid. ResearchGate. --INVALID-LINK--
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Difluoropyridine-3-Carboxylic Acid
Welcome to the technical support guide for the synthesis of 2,5-difluoropyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated pyridine intermediate. We will explore common side reactions, troubleshoot impurity formation, and provide field-proven protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific issues encountered during the synthesis of this compound, structured in a practical question-and-answer format. The primary synthetic route discussed is the directed ortho-metalation of 2,5-difluoropyridine followed by carboxylation.
Q1: My reaction yield is low, and I'm recovering a significant amount of the 2,5-difluoropyridine starting material. What is causing the incomplete conversion?
A1: Root Cause Analysis & Mitigation
Incomplete conversion in a directed ortho-metalation (DoM) and carboxylation sequence typically points to issues in the initial deprotonation (lithiation) step.
-
Causality: The deprotonation of 2,5-difluoropyridine at the C3 position is an equilibrium process driven by a strong, non-nucleophilic base, commonly Lithium Diisopropylamide (LDA). The success of this step is highly sensitive to three factors:
-
Base Quality & Stoichiometry: LDA degrades over time, especially with improper storage. Using partially decomposed LDA or an insufficient molar equivalent will result in incomplete deprotonation.
-
Reaction Temperature: While the reaction is typically run at low temperatures (e.g., -78 °C) to prevent side reactions, the temperature must be optimal for the specific base and substrate. If the temperature is too low, the deprotonation kinetics may be too slow, leading to an incomplete reaction within a practical timeframe.
-
Moisture: Organolithium reagents like LDA are extremely sensitive to protic sources, including trace water in the solvent, glassware, or atmosphere. Moisture will quench the base, reducing its effective concentration and preventing deprotonation of the substrate.
-
-
Troubleshooting & Protocol Recommendations:
-
Verify Base Activity: Before use, titrate your LDA solution to confirm its molarity. Alternatively, use freshly prepared LDA from diisopropylamine and n-butyllithium.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF).
-
Optimize Temperature & Time: While -78 °C is a standard starting point, consider allowing the lithiation to proceed for a longer duration (e.g., 1-2 hours) before quenching with CO₂. A slight increase in temperature (e.g., to -60 °C) can sometimes improve conversion, but must be carefully monitored to avoid decomposition or loss of regioselectivity.
-
Q2: I've isolated a significant symmetrical bipyridine impurity. How is this formed and how can I prevent it?
A2: Understanding Dimerization Side Reactions
The formation of a 3,3'-bis(2,5-difluoropyridine) dimer is a known side reaction involving the lithiated intermediate.
-
Mechanistic Insight: This impurity arises from the oxidative coupling of two molecules of the 3-lithio-2,5-difluoropyridine intermediate. This can be facilitated by trace amounts of oxygen or other oxidizing agents present in the reaction medium. The highly nucleophilic organolithium species can also react with the starting material or other electrophilic species in solution, though oxidative coupling is a common pathway.
-
Preventative Measures:
-
Rigorous Degassing: Before introducing reagents, thoroughly degas the solvent using several freeze-pump-thaw cycles or by bubbling argon through it for an extended period. This minimizes dissolved oxygen.
-
Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for organolithium chemistry) throughout the entire process, from setup to workup.
-
Controlled Reagent Addition: Add the organolithium base slowly to the cooled solution of 2,5-difluoropyridine. This keeps the instantaneous concentration of the lithiated species lower, reducing the statistical probability of a coupling event.
-
Q3: My final product is contaminated with 2,5-difluoronicotinamide. Why didn't the hydrolysis go to completion?
A3: Addressing Incomplete Nitrile Hydrolysis (Alternative Route)
This issue is relevant for synthetic routes that generate the carboxylic acid via the hydrolysis of a nitrile precursor (2,5-difluoro-3-cyanopyridine).
-
Expertise & Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] This reaction can be catalyzed by either acid or base.[3][4][5] Stalling at the amide stage is common under certain conditions:
-
Mild Basic Conditions: Basic hydrolysis can sometimes be stopped at the amide stage if the conditions (temperature, concentration of base) are not harsh enough to drive the second hydrolysis step.[4]
-
Steric Hindrance: The electron-withdrawing fluorine atoms and the pyridine ring can influence the reactivity of the amide, potentially slowing the second hydrolysis step compared to simpler aliphatic amides.
-
Insufficient Reaction Time/Temperature: Complete hydrolysis, especially of heteroaromatic amides, often requires prolonged heating under reflux.
-
-
Protocol Optimization:
-
Forceful Conditions: To ensure complete conversion to the carboxylic acid, use more vigorous hydrolysis conditions. This typically involves heating under reflux with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours.
-
Reaction Monitoring: Track the disappearance of the amide intermediate using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the amide is no longer detectable.
-
Q4: After purification, I see evidence of 2,5-difluoropyridine, suggesting decarboxylation. I thought 3-pyridinecarboxylic acids were relatively stable?
A4: The Nuances of Pyridinecarboxylic Acid Stability
While 3-pyridinecarboxylic acids are more stable towards decarboxylation than their 2- and 4-isomers, the reaction is not impossible, especially under harsh thermal or acidic/basic conditions.
-
Mechanistic Considerations: Decarboxylation of pyridinecarboxylic acids is often facilitated by the formation of a zwitterionic intermediate, which stabilizes the resulting carbanion after CO₂ loss.[6][7] For picolinic acid (the 2-isomer), this is a well-known process. While less favorable for the 3-isomer, high temperatures used during reaction workup, distillation, or in certain solvents can promote this side reaction.[8] The electron-withdrawing fluorine atoms can further influence the stability of the pyridine ring and its intermediates.
-
Mitigation Strategies:
-
Avoid Excessive Heat: During purification, avoid prolonged heating at high temperatures. If distillation is required, use vacuum distillation to lower the boiling point.
-
pH Control: The rate of decarboxylation can be pH-dependent.[6][9] Neutralize the reaction mixture carefully and avoid exposing the final product to strong acids or bases at high temperatures for extended periods.
-
Solvent Choice: Certain high-boiling point solvents like quinoline or diphenyl ether have been used to intentionally promote decarboxylation and should be avoided if the carboxylic acid is the desired product.[8]
-
Visualizing the Synthetic Landscape
To better understand the relationship between the desired reaction and potential pitfalls, the following workflow diagram illustrates the key steps and side reactions.
Caption: Synthetic workflow and common side reactions.
Optimized Protocols & Data
This section provides a detailed experimental protocol for the primary synthetic route and a table summarizing common impurities.
Protocol 2.1: Optimized Lithiation-Carboxylation of 2,5-Difluoropyridine
This protocol is a self-validating system designed to minimize common side reactions.
-
Preparation (Anhydrous Conditions):
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet. Allow to cool to room temperature under a positive pressure of argon.
-
To the flask, add anhydrous tetrahydrofuran (THF, 10 volumes based on substrate) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Add 2,5-difluoropyridine (1.0 eq) to the cold THF.
-
In a separate flame-dried flask, prepare fresh LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the 2,5-difluoropyridine solution via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
-
Carboxylation:
-
Crush dry ice into a powder and add it in several portions to the reaction mixture. Note: This provides a large surface area of solid CO₂ and helps control the exotherm.
-
A color change and a slight temperature increase should be observed.
-
Allow the mixture to slowly warm to room temperature overnight while stirring.
-
-
Workup & Purification:
-
Quench the reaction mixture by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by acidification of an aqueous basic solution. Dissolve the crude material in 1M NaOH, wash with a nonpolar solvent like hexanes to remove unreacted starting material and bipyridine dimers, and then carefully acidify the aqueous layer with 1M HCl to precipitate the product.[10]
-
Filter the solid, wash with cold water, and dry under vacuum to yield pure this compound.
-
Table 1: Common Impurity Profile and Characterization
| Impurity Name | Structure | Probable Cause | Recommended Analytical Method |
| 2,5-Difluoropyridine | C₅H₃F₂N | Incomplete lithiation; Decarboxylation | GC-MS, ¹H NMR |
| 3,3'-bis(2,5-difluoropyridine) | C₁₀H₄F₄N₂ | Oxidative coupling of lithiated intermediate | LC-MS, ¹H NMR, ¹⁹F NMR |
| 2,5-Difluoronicotinamide | C₆H₄F₂N₂O | Incomplete hydrolysis of a nitrile precursor | LC-MS, ¹H NMR |
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism that directs lithiation to the C3 position?
-
A: This is a classic example of directed ortho-metalation (DoM). The nitrogen atom of the pyridine ring and the fluorine atom at the C2 position act as a powerful directing group. The lithium atom of the LDA coordinates to both the nitrogen and the C2-fluorine, which lowers the activation energy for the deprotonation of the adjacent C3 proton.
-
Caption: Chelation-directed deprotonation at C3. (Note: Actual chemical structure images are placeholders and would be rendered in a full system).
-
Q: How can I effectively monitor the reaction progress?
-
A: Monitoring the lithiation step directly is difficult. The most practical method is to take a small aliquot of the reaction mixture after the lithiation step (before the CO₂ quench), quench it with D₂O (deuterium oxide), and analyze the crude sample by ¹H NMR or GC-MS. The presence of deuterium at the C3 position confirms successful lithiation. The carboxylation can be monitored by TLC or LC-MS to track the disappearance of the starting material and the appearance of the product.
-
-
Q: Can I use n-butyllithium instead of LDA?
-
A: While n-BuLi is a strong base, it is also a potent nucleophile. In the case of fluoropyridines, n-BuLi can add to the pyridine ring, leading to a complex mixture of products. LDA is preferred because the bulky isopropyl groups make it non-nucleophilic, ensuring it acts solely as a base to deprotonate the ring.
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 2,5-Difluoropyridine-3-carboxylic Acid
Introduction: 2,5-Difluoropyridine-3-carboxylic acid is a critical building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting impurities encountered during the synthesis and handling of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
Impurities in any drug substance or intermediate are broadly classified by the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents.[1][4][5] For this compound, organic impurities are the most critical and diverse.
-
Process-Related Impurities: These arise from the manufacturing process and are the most common.[5][6] They include:
-
Starting Materials: Unreacted precursors, such as 2,5-difluoropyridine or related halogenated pyridines.[7][8]
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Resulting from side reactions, such as over-carboxylation, decarboxylation, or reactions involving isomeric starting materials.
-
-
Degradation Products: These form during storage or processing due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[6][9]
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.[10]
Q2: What are the primary sources of these impurities?
The synthetic route is the principal determinant of the impurity profile.[6] A common synthesis might involve the fluorination of a dichloropyridine precursor followed by carboxylation.
| Impurity Source Category | Specific Examples | Plausible Formation Pathway |
| Starting Materials & Intermediates | Isomeric difluoropyridines (e.g., 2,3- or 3,5-difluoropyridine) | Use of impure starting materials or incomplete separation during synthesis. |
| Monofluorinated pyridine carboxylic acids | Incomplete fluorination of the pyridine ring. | |
| By-Products of Synthesis | Decarboxylated product (2,5-difluoropyridine) | Thermal stress during reaction or workup can lead to the loss of the carboxylic acid group. |
| Positional isomers (e.g., 2,5-difluoropyridine-4-carboxylic acid) | Lack of regioselectivity during the carboxylation step. | |
| Degradation Products | Hydroxylated derivatives | Photolytic degradation or reaction with trace water under harsh conditions.[9] |
| Esterified impurities | Reaction with alcohol solvents (e.g., methanol, ethanol) used during purification or workup, especially under acidic conditions. |
Q3: Which analytical techniques are best for identifying these impurities?
A multi-technique, or "hyphenated," approach is essential for robust impurity profiling.[6][11] No single method is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separation and quantification.[2][3][11] A reversed-phase HPLC method with UV detection is typically the first step to visualize the impurity profile.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each impurity, which is crucial for preliminary identification.[11][12] High-resolution mass spectrometry (HRMS) can provide elemental composition.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation, especially for distinguishing between isomers. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are required for unambiguous structure confirmation.[6]
-
Gas Chromatography (GC): Primarily used for identifying volatile organic impurities and residual solvents.[2][13]
Q4: What are the regulatory expectations for impurity control?
Regulatory bodies like the EMA and FDA follow ICH guidelines. The key guideline is ICH Q3A(R2): Impurities in New Drug Substances .[4][14] It establishes thresholds for reporting, identifying, and qualifying impurities.
| Threshold | ICH Q3A(R2) Limit (for max daily dose ≤ 2g/day) | Action Required |
| Reporting Threshold | ≥ 0.05% | The impurity must be reported in regulatory filings.[5][10] |
| Identification Threshold | > 0.10% | The structure of the impurity must be determined.[5][10] |
| Qualification Threshold | > 0.15% | The biological safety of the impurity must be established through toxicological studies.[5] |
Part 2: Troubleshooting Guides
Scenario 1: An unknown peak is consistently observed at >0.10% in my HPLC-UV chromatogram.
This scenario triggers the ICH identification threshold, requiring structural elucidation.[10]
Causality: An unknown peak at this level could be a process-related impurity, a degradation product, or a co-eluting species. The immediate goal is to gather enough structural information to identify it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unknown HPLC peak.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][15][16][17][18]
-
Prepare Stock Solution: Dissolve this compound in a 50:50 acetonitrile:water mixture to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.[15]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with mobile phase.[15]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with mobile phase.[9][15]
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Dissolve a portion in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid powder to a calibrated light source (ICH Q1B guideline) for a specified duration. Dissolve a portion in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by your validated HPLC-UV/MS method. Compare chromatograms to see if the unknown peak's area increases significantly under any condition.
Scenario 2: My mass spectrometry data suggests an impurity with the same mass as a known intermediate, but it has a different retention time. How do I confirm its structure?
Causality: This is a classic case of isomerism. Mass spectrometry provides the molecular weight, but it cannot differentiate between isomers (compounds with the same formula but different structures).[12] The different retention time on an HPLC column strongly suggests they are different compounds. The definitive tool for isomer differentiation is NMR.
Troubleshooting Workflow:
Caption: Workflow for confirming the structure of an isomeric impurity.
Example Data Analysis for Isomers:
Let's assume the expected product is This compound and the suspected isomeric impurity is 3,5-difluoropyridine-2-carboxylic acid .[19] Both have the same mass.
| Technique | This compound (Expected) | 3,5-Difluoropyridine-2-carboxylic acid (Isomer) | Key Differentiator |
| ¹H NMR | Two aromatic protons. H-4 will be a doublet of doublets; H-6 will be a doublet of doublets. | Two aromatic protons. H-4 will be a doublet of doublets; H-6 will be a doublet. | The coupling pattern of H-6. In the expected product, it's coupled to both F-5 and H-4. In the isomer, it's only coupled to F-5. |
| ¹⁹F NMR | Two distinct fluorine signals. | Two distinct fluorine signals. | Chemical shifts and coupling constants will differ significantly due to their different electronic environments. |
| HMBC (2D) | A 3-bond correlation will be seen between the carboxylic acid proton (-COOH) and the carbon C-3. | A 2-bond correlation will be seen between the carboxylic acid proton (-COOH) and the carbon C-2. | The long-range coupling of the acidic proton to the pyridine ring is a definitive indicator of the carboxyl group's position. |
Part 3: References
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. --INVALID-LINK--
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. --INVALID-LINK--
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. --INVALID-LINK--
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. --INVALID-LINK--
-
Impurities in new drug substance | ICH Q3A(R2). YouTube. --INVALID-LINK--
-
What is the background and overview of 2,5-Difluoropyridine? - FAQ. Guidechem. --INVALID-LINK--
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. --INVALID-LINK--
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC. --INVALID-LINK--
-
Impurity Profiling of Pharmaceuticals. ResearchGate. --INVALID-LINK--
-
An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Pyridinecarbothioamide. Benchchem. --INVALID-LINK--
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. --INVALID-LINK--
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
Analytical Methods for Pyridine. ATSDR. --INVALID-LINK--
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--
-
Synthesis method of medicinal raw material 2,5-difluoropyridine. Google Patents. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). --INVALID-LINK--
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. --INVALID-LINK--
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. --INVALID-LINK--
-
This compound(851386-43-1). Chemcd. --INVALID-LINK--
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. --INVALID-LINK--
-
Preparation of difluorpyridine compounds. Google Patents. --INVALID-LINK--
-
Analytical Chemistry of Fluorine and Fluorine-containing Compounds. ScienceDirect. --INVALID-LINK--
-
2,5-Difluoropyridine 97%. Sigma-Aldrich. --INVALID-LINK--
-
Methods of Analysis for Fluorine. Springer. --INVALID-LINK--
-
3,5-Difluoropyridine-2-carboxylic acid. PubChem. --INVALID-LINK--
-
Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. --INVALID-LINK--
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. biomedres.us [biomedres.us]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Page loading... [guidechem.com]
- 8. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajrconline.org [ajrconline.org]
- 19. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 2,5-Difluoropyridine-3-Carboxylic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with challenging heterocyclic substrates, specifically focusing on the optimization of reaction conditions for 2,5-difluoropyridine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide not only protocols but also the underlying scientific rationale to empower you to troubleshoot and succeed in your experiments.
The coupling of this compound presents a unique set of challenges. The electron-deficient nature of the pyridine ring, combined with the presence of a potentially interfering carboxylic acid group, requires careful selection of catalysts, bases, and reaction conditions to achieve high yields and avoid common pitfalls. This guide is structured as a series of questions you might encounter during your work, providing in-depth answers and actionable protocols.
Troubleshooting Guide
This section addresses specific problems that can arise during the Suzuki coupling of this compound.
Q1: I am seeing very low or no conversion of my starting material. What are the most likely causes and how can I fix it?
Low conversion is the most common issue and can stem from several sources. Let's break down the possibilities from most to least likely.
A. Catalyst Inactivation or Insufficient Activity:
The palladium catalyst is the heart of the reaction, and its failure is a primary suspect.
-
Scientific Rationale: The catalytic cycle requires the palladium to be in the Pd(0) oxidation state to initiate oxidative addition with the pyridine halide.[1] If the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not efficiently reduced to Pd(0), or if the active Pd(0) is oxidized by atmospheric oxygen, the cycle will not begin. Furthermore, the carboxylate anion formed in situ from your substrate can coordinate to the palladium center, potentially deactivating the catalyst.[2] The electron-deficient nature of the difluoropyridine ring also makes oxidative addition more challenging than with electron-rich systems, necessitating a highly active catalyst.
-
Solutions:
-
Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are superior. These ligands stabilize the Pd(0) center and accelerate both the oxidative addition and reductive elimination steps.[3] Consider the systems outlined in the table below.
-
Ensure Rigorous Degassing: Oxygen is detrimental to the Pd(0) catalyst. Degas your solvent(s) and reaction mixture thoroughly. Sparging with argon or nitrogen for 20-30 minutes is good; three cycles of freeze-pump-thaw are better for ensuring an inert atmosphere.[4][5]
-
Consider a Pd(0) Source: If you suspect issues with precatalyst reduction, using a direct Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand can be beneficial.
-
| Palladium Precursor | Recommended Ligand | Typical Loading (mol%) | Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-5% Pd / 2-10% Ligand | Excellent for electron-deficient heteroaryl chlorides/bromides. Promotes fast reaction rates.[6] |
| PdCl₂(dppf) | (None additional) | 3-5% | A reliable, air-stable precatalyst, but may require higher temperatures for this specific substrate.[5] |
| Pd(PPh₃)₄ | (None additional) | 5-10% | "Classic" catalyst, but often shows lower reactivity with challenging substrates. May require higher loading and temperature.[7][8] |
B. Inappropriate Base Selection or Stoichiometry:
The choice and amount of base are critical when a carboxylic acid is present.
-
Scientific Rationale: The base has two jobs in this reaction. First, it must neutralize the acidic proton of the carboxylic acid. Only after this will the remaining base participate in the catalytic cycle, activating the boronic acid for transmetalation.[9] Using an insufficient amount of base will stall the reaction, as it will be fully consumed by the substrate. Furthermore, the choice of base matters; a base that is too strong can promote side reactions, while one that is too weak or poorly soluble may not be effective.
-
Solutions:
-
Increase Base Equivalents: You must use at least 1.0 equivalent of base to neutralize the carboxylic acid, plus the standard 1.5-2.0 equivalents required for the catalytic cycle. A total of 3.0 equivalents is a safe starting point.
-
Select an Appropriate Base: Inorganic bases are generally preferred over organic amines for this type of reaction.[10] Potassium phosphate (K₃PO₄) is often an excellent choice as it is moderately strong and effective in many challenging couplings.[11][12]
-
| Base | Relative Strength | Key Characteristics & Recommendations |
| K₃PO₄ | Moderate-Strong | Often provides excellent results with challenging substrates. Good solubility in aqueous mixtures.[11][13] |
| K₂CO₃ / Cs₂CO₃ | Moderate | Common and effective choices. Cesium carbonate can be particularly effective but is more expensive.[10][14] |
| KF | Mild | Can be used when base-sensitive functional groups are present on the coupling partner.[9] |
| NaOH / KOH | Strong | Generally avoided. High basicity can promote side reactions and degradation of sensitive substrates.[14] |
Q2: My reaction is working, but I am getting a significant amount of a side product that appears to be decarboxylated starting material (2,5-difluoropyridine). Why is this happening?
This is a classic side reaction for heteroaromatic carboxylic acids, especially those with nitrogen atoms positioned to stabilize the intermediate.
-
Scientific Rationale: Pyridinecarboxylic acids can undergo thermal decarboxylation. The reaction is often facilitated by the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated.[15] Although your substrate is a 3-carboxylic acid, which is generally more stable than the 2- or 4-isomers, the reaction conditions (particularly high heat) can still promote the loss of CO₂.[16]
-
Solutions:
-
Lower the Reaction Temperature: This is the most critical factor. If you are running the reaction at 100-110 °C, try reducing it to 80 °C. This may require a longer reaction time or a more active catalyst (see Q1), but it will directly suppress the thermal decarboxylation pathway.
-
Use a More Active Catalyst: A highly active catalyst system (e.g., Pd(OAc)₂/SPhos) can enable the desired Suzuki coupling to occur at a lower temperature, outcompeting the decarboxylation side reaction.[6]
-
Protect the Carboxylic Acid: While adding steps, converting the carboxylic acid to a methyl or ethyl ester prior to coupling is a robust strategy.[2] The ester is not acidic and is thermally more stable. The ester can then be hydrolyzed back to the carboxylic acid post-coupling if required.
-
Q3: I am struggling with purification. My product seems to streak on the silica gel column, and my yields are poor after chromatography.
Purification of polar, acidic compounds like the product can be challenging with standard methods.
-
Scientific Rationale: The carboxylic acid functional group is polar and acidic, leading to strong interactions with the silica gel stationary phase. This causes significant band broadening ("streaking") and can result in irreversible adsorption, leading to low recovery.
-
Solutions:
-
Acidify the Eluent: Adding a small amount of acetic acid (0.5-1.0%) to the mobile phase can suppress the deprotonation of your product's carboxylic acid, reducing its interaction with the silica and leading to better peak shapes.
-
Esterify Before Purification: A common and highly effective strategy is to convert the crude product to its methyl ester (e.g., using TMS-diazomethane or SOCl₂/MeOH). The resulting ester is much less polar and purifies beautifully on silica gel. The ester can then be saponified (hydrolyzed) back to the acid in a subsequent step.[2]
-
Use an Acid/Base Workup: Before chromatography, perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water. Then, extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃). Your acidic product will move into the aqueous layer, leaving many non-polar impurities behind. Re-acidify the aqueous layer with 1M HCl and extract your purified product back into an organic solvent.[17]
-
Consider Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is ideal for purifying polar, acidic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling, and where are the failure points for my specific substrate?
The Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this cycle helps in diagnosing problems.
As shown in Figure 1, the primary challenges for your substrate are:
-
Catalyst Inactivation: The carboxylate can bind to and inhibit the Pd(0) catalyst.
-
Slow Oxidative Addition: The electron-withdrawing fluorine atoms make the C-X bond stronger and the pyridine ring less nucleophilic, requiring a highly active, electron-rich ligand to facilitate this step.
-
Inefficient Transmetalation: Failure to add sufficient base to both neutralize the substrate and activate the boronic acid will halt the cycle here.
Q2: Should I be using a boronic acid or a boronic ester (e.g., pinacol ester)?
For many applications, using a boronic acid is sufficient. However, if you are coupling with a boronic acid that is known to be unstable, switching to an ester is a wise choice.
-
Rationale: Boronic acids, particularly heteroaromatic or ortho-substituted ones, can be susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) under the reaction conditions.[11][13][18] This degrades your coupling partner and lowers the yield. Boronate esters, such as pinacol esters (Bpin), are generally more stable and resistant to this pathway.[4] They are readily activated under the reaction conditions to participate in the coupling.
-
Recommendation: If you observe significant homocoupling of your boronic acid partner or have reason to believe it is degrading, switch to the corresponding pinacol ester. You may need to use slightly more forcing conditions (e.g., higher temperature) as esters can be slightly less reactive than the corresponding acids.[4]
Q3: I'm setting up my reaction. What is a logical workflow for troubleshooting if it fails?
A systematic approach is key. The following decision tree can guide your troubleshooting process.
Experimental Protocols
Protocol 1: Standard Conditions (Initial Screening)
This protocol provides a robust starting point using common lab reagents.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the pyridine starting material.
-
Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv, 5 mol%) to the vial under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (see Q3 in Troubleshooting for tips).
Protocol 2: Optimized Conditions for High Yield
This protocol uses a more active catalyst system, allowing for lower temperatures to minimize side reactions.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask. Evacuate and backfill with argon or nitrogen gas three times.
-
Pre-formation (Optional but Recommended): Add a portion of the degassed solvent and stir at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the pyridine starting material.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir vigorously for 4-12 hours.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Catalyst Deactivation with 2,5-Difluoropyridine-3-Carboxylic Acid
Welcome to the technical support center for chemists and researchers working with 2,5-difluoropyridine-3-carboxylic acid. This valuable building block, while essential for the synthesis of many pharmaceutical and agrochemical compounds, presents unique challenges in catalytic reactions. The inherent electronic properties of the fluorinated pyridine ring, combined with the coordinating nature of both the pyridine nitrogen and the carboxylic acid group, can lead to rapid catalyst deactivation.
This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to help you design robust and successful catalytic transformations.
I. Frequently Asked Questions (FAQs)
Q1: Why are catalytic reactions with this compound so prone to failure?
A1: The primary challenge stems from a "dual-threat" deactivation mechanism originating from the substrate itself.
-
Pyridine Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center of the catalyst (commonly palladium). This coordination can form a stable, off-cycle complex that is catalytically inactive, effectively "poisoning" the catalyst.[1] This is a well-documented issue with pyridine-containing substrates in cross-coupling reactions.
-
Carboxylic Acid Interaction: While less aggressive than the pyridine nitrogen, the carboxylic acid group can also interact with the catalyst's metal center or the basic components of the reaction mixture. This can lead to the formation of inactive carboxylate complexes or alter the electronic properties of the catalyst, hindering its activity.[2]
The combination of a potent Lewis basic nitrogen and a coordinating carboxylic acid on the same molecule creates a challenging environment for maintaining a catalytically active species.
Q2: What are the most common visual indicators of catalyst deactivation in my reaction?
A2: Visual cues can be a rapid diagnostic tool. The most common indicator is the formation of a black precipitate, known as palladium black .[3] This consists of agglomerated, inactive Pd(0) particles that have fallen out of the catalytic cycle.[3] Other signs include:
-
A reaction that starts but then stalls, showing incomplete conversion of starting materials.
-
A color change in the reaction mixture that deviates from what is expected for a successful transformation.
-
The need for significantly higher catalyst loading or temperature to achieve even moderate yields.
Q3: I suspect my palladium catalyst is being poisoned by the pyridine nitrogen. What are the most effective countermeasures?
A3: Combating pyridine poisoning requires a multi-faceted approach focused on sterically and electronically shielding the palladium center.
-
Ligand Selection is Critical: The use of bulky, electron-rich phosphine ligands is the most effective strategy.[4][3] Ligands such as XPhos, SPhos, and RuPhos (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) create a sterically hindered environment around the palladium atom.[3] This steric bulk physically blocks the pyridine nitrogen from coordinating to the metal center, allowing the catalytic cycle to proceed.[3]
-
Utilize Pre-catalysts: Modern palladium pre-catalysts, particularly the Buchwald G3 and G4 pre-catalysts, are designed for the rapid and efficient generation of the active Pd(0) species.[3] This can minimize the opportunity for the pyridine substrate to interact with and deactivate palladium intermediates.
-
Adjust Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even higher) can help ensure that the palladium center remains coordinated to the desired phosphine ligand rather than the pyridine substrate.[3]
Q4: Can the fluorine atoms on the pyridine ring influence catalyst deactivation?
A4: Yes, the two fluorine atoms have a significant electronic impact. As strongly electron-withdrawing groups, they decrease the electron density of the pyridine ring. This has two main consequences:
-
Reduced Basicity of Nitrogen: The electron-withdrawing effect makes the pyridine nitrogen less basic compared to non-fluorinated pyridines. This can slightly reduce its tendency to poison the catalyst, which is a beneficial effect.
-
Facilitated Oxidative Addition: The electron-deficient nature of the aryl halide bond (C-X) can make the oxidative addition step of the catalytic cycle more favorable.[5]
However, even with this reduced basicity, the pyridine nitrogen remains a potent Lewis base and a primary cause of catalyst deactivation.
II. Troubleshooting Guide: Common Problems & Solutions
This section provides a structured, question-and-answer approach to resolving specific experimental issues.
Problem 1: Low or No Conversion to Product
Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What should I investigate first?
Answer: A systematic check of your reagents and reaction conditions is the first step.[6][7]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion.
Problem 2: Formation of Palladium Black
Question: My reaction mixture turns black with a fine precipitate shortly after heating. How can I prevent this catalyst decomposition?
Answer: The formation of palladium black indicates that the active Pd(0) species is agglomerating and falling out of the catalytic cycle.[3] This is often a consequence of a slow or inhibited catalytic step, giving the catalyst time to decompose.
Causality and Prevention Strategies:
| Cause | Mechanistic Explanation | Prevention Strategy |
| Pyridine Coordination | The pyridine nitrogen binds to the Pd(0) center, slowing down the oxidative addition step and allowing the catalyst to aggregate.[4] | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or NHC ligands to sterically shield the palladium center.[3] |
| Insufficient Ligand | An inadequate ligand-to-palladium ratio leaves the metal center "naked" and prone to decomposition. | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1:2 or higher) to ensure the palladium is consistently coordinated.[3] |
| High Temperature | Excessive heat can accelerate the rate of catalyst decomposition, especially if the catalytic cycle is already sluggish.[3] | Lower the reaction temperature and monitor for product formation over a longer period. A more active catalyst system may allow for lower temperatures. |
| Poor Reagent Purity | Impurities in solvents or starting materials can act as poisons, stalling the catalytic cycle and leading to decomposition.[6] | Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed.[8][9] |
Problem 3: Side Reactions and Impurity Formation
Question: I am observing significant byproducts, such as homocoupling of my coupling partner or dehalogenation of my pyridine substrate. What adjustments can I make?
Answer: These side reactions are often competitive with the desired cross-coupling and can be minimized by optimizing the reaction kinetics to favor the productive pathway.
Troubleshooting Side Reactions:
Caption: Troubleshooting common side reactions.
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to minimize catalyst deactivation.
-
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the additional ligand (e.g., XPhos, 2-6 mol%). This ensures an appropriate ligand-to-metal ratio.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
-
Inert Atmosphere:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) for three cycles to ensure all oxygen is removed.[10]
-
-
Solvent Addition and Reaction:
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Catalyst Regeneration (For Heterogeneous Catalysts)
While homogeneous catalysts are common for this transformation, if you are using a supported palladium catalyst that has been deactivated, a regeneration procedure may be possible. This is primarily aimed at removing adsorbed organic poisons.[8]
-
Solvent Washing:
-
Filter the heterogeneous catalyst from the reaction mixture.
-
Wash the catalyst extensively with a solvent that can dissolve the pyridine substrate, products, and byproducts but not the catalyst itself.
-
-
Oxidative Treatment (Calcination):
-
Caution: This procedure should be performed with appropriate safety measures in a well-ventilated furnace.
-
Place the washed and dried catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace under a slow flow of air. Gradually increase the temperature (e.g., to 300-400 °C) to burn off carbonaceous deposits.
-
-
Reductive Treatment:
-
After cooling, the palladium may be in an oxidized state (PdO). To restore the active Pd(0) state, heat the catalyst under a flow of hydrogen gas (typically a dilute H₂/N₂ mixture) at 200-400 °C.[8]
-
-
Storage:
-
Cool the regenerated catalyst to room temperature under an inert atmosphere and store it under inert conditions until its next use.
-
IV. References
-
The role of carboxylic acid in cobalt Fischer-Tropsch synthesis catalyst deactivation. (2025). ResearchGate. 2
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates. (2025). BenchChem. --INVALID-LINK--
-
Technical Support Center: Minimizing Catalyst Poisoning with Tetrachloroiridium Hydrate Dihydrochloride. (2025). BenchChem. 8
-
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). BenchChem. 3
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem. 6
-
Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. (2025). BenchChem. 11
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. 1
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. 12
-
Catalyst Poisoning Mitigation. (2025). Energy → Sustainability Directory. 9
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. 13
-
Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions. (2025). BenchChem. 7
-
Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. 10
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. 5
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Navigating Reactions with 2,5-Difluoropyridine-3-carboxylic Acid
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,5-difluoropyridine-3-carboxylic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the primary challenge encountered during its use: poor solubility. Our aim is to equip you with the expertise to improve reaction efficiency, mitigate common pitfalls, and achieve higher yields in your synthetic endeavors.
Understanding the Challenge: The Solubility of this compound
As a crystalline solid, this compound (CAS 851386-43-1) often exhibits limited solubility in many common organic solvents at room temperature. An analogous compound, 3,5-difluoropyridine-2-carboxylic acid, has a high melting point of 203-208 °C, which is indicative of a stable crystal lattice and, consequently, low solubility. This poor solubility can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and overall low yields. The following sections provide a structured approach to overcoming these solubility barriers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is sluggish and gives a low yield. I suspect insolubility is the issue. Which solvents should I try?
Recommended Solvents:
-
Polar Aprotic Solvents: High-polarity aprotic solvents are generally the best starting point.
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they are often effective at dissolving polar, crystalline compounds.
-
Acetonitrile (MeCN) and Tetrahydrofuran (THF) can also be effective, although the solubility might be lower compared to DMF or DMSO.
-
-
Chlorinated Solvents: Dichloromethane (DCM) is a common solvent for many coupling reactions, but the solubility of this compound in it at room temperature is expected to be low.
Troubleshooting Workflow for Solvent Selection:
Caption: Workflow for solvent screening to improve solubility.
Expert Insight: Even in DMF or DMSO, gentle heating may be required to fully dissolve the starting material. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.
Q2: I'm still struggling with solubility even in polar aprotic solvents. How can I improve it further without changing the primary solvent for my reaction?
A2: An excellent and widely used strategy is the in-situ formation of a soluble carboxylate salt. Carboxylic acids can be deprotonated by a suitable base to form a salt, which is often significantly more soluble in organic solvents than the neutral acid.[1]
Mechanism of Solubility Enhancement via Salt Formation:
The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture will deprotonate the carboxylic acid. The resulting ammonium carboxylate salt has increased polarity and is more readily solvated by polar aprotic solvents.
Recommended Bases for In-Situ Salt Formation:
| Base | Abbreviation | Key Considerations |
| Triethylamine | TEA | Commonly used, effective. Can be nucleophilic in some cases. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | Sterically hindered and non-nucleophilic. An excellent choice for amide coupling reactions to avoid side reactions with the activated acid. |
| Pyridine | Can also act as a nucleophilic catalyst. Its use should be evaluated based on the specific reaction.[2] |
General Procedure:
-
Suspend the this compound in your chosen anhydrous solvent (e.g., DMF, DCM).
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature. You should observe the solid dissolving to form a clear, homogeneous solution.
-
Proceed with the addition of your other reagents (e.g., coupling agent, amine, or alcohol).
Protocols for Common Reactions
Amide Coupling Reactions
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of an unreactive ammonium carboxylate salt.[3] Coupling reagents are therefore essential to activate the carboxylic acid.
Troubleshooting Common Amide Coupling Issues:
-
Low Yield: Often due to incomplete dissolution of the carboxylic acid, poor activation, or use of a nucleophilic base that competes with the desired amine.
-
Side Products: Formation of N-acylurea from carbodiimide reagents or racemization of chiral carboxylic acids.
Protocol 1: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for challenging substrates.[4]
Materials:
-
This compound
-
Amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure: [5]
-
To a stirred suspension of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 equivalents). Stir until the solid dissolves.
-
Add HATU (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2: Amide Coupling for Sterically Hindered or Electron-Deficient Amines
For particularly challenging amines, converting the carboxylic acid to a more reactive acyl fluoride in situ can be highly effective.[6]
Procedure:
-
Dissolve this compound (1.3 equivalents) in anhydrous DCM.
-
Add a fluorinating agent such as BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
Add the sterically hindered or electron-deficient amine (1.0 equivalent).
-
Seal the reaction vessel and heat to 80°C for 12-24 hours, monitoring the reaction progress.
-
After cooling, proceed with an appropriate aqueous workup and purification.
Esterification Reactions
Esterification of poorly soluble carboxylic acids can be achieved through several methods. The Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is a classic method but can be harsh.[7] Milder methods are often preferred for complex molecules.
Protocol 3: Steglich Esterification using DCC and DMAP
This method is effective for forming esters under mild conditions, even with sterically hindered alcohols.
Mechanism Insight: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle prevents the formation of the unreactive N-acylurea byproduct.
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate. Filter off the DCU.
-
Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Protocol 4: Esterification via Phase-Transfer Catalysis (PTC)
PTC is an excellent method for esterification when one reactant is soluble in an aqueous phase and the other in an organic phase. This is particularly useful for forming the carboxylate salt in water to enhance solubility.
Mechanism Insight: The carboxylic acid is deprotonated by an inorganic base in the aqueous phase. A phase-transfer catalyst (typically a quaternary ammonium salt) transports the carboxylate anion into the organic phase as an ion pair. This highly reactive, "naked" carboxylate then reacts with an alkyl halide in the organic phase to form the ester.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene and Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and K₂CO₃ (1.5 equivalents) in water.
-
Add a solution of the alkyl halide (1.2 equivalents) and a catalytic amount of TBAB (0.05-0.1 equivalents) in toluene.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for several hours. Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Caption: Mechanism of Phase-Transfer Catalyzed Esterification.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemcd.com [chemcd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Difluoropyridine 97 84476-99-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
Challenges in the scale-up of 2,5-difluoropyridine-3-carboxylic acid synthesis
Technical Support Center: Synthesis of 2,5-Difluoropyridine-3-carboxylic Acid
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in medicinal chemistry and drug development, valued for its unique electronic properties imparted by the difluoropyridine scaffold. However, its synthesis, particularly during scale-up, presents distinct challenges related to regioselectivity, reaction control, and product purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route. We will explore the causality behind common issues and provide robust, validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable strategy is the directed ortho-metalation (lithiation) of 2,5-difluoropyridine followed by carboxylation with carbon dioxide (CO₂). This method is favored due to its high atom economy and directness. The key is achieving regioselective deprotonation at the C-3 position, which is facilitated by the directing effect of the C-2 fluorine atom and the pyridine nitrogen.[1][2]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is paramount for two primary reasons. First, the lithiation of pyridines is a highly exothermic process. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions, product degradation, or even a runaway reaction. Second, the stability of the lithiated intermediate is highly temperature-dependent. Warming the reaction mixture prematurely can lead to decomposition or undesired nucleophilic substitution reactions.[3][4] Reactions are typically conducted at cryogenic temperatures (e.g., -78 °C) to ensure selectivity and stability.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety hazards involve the use of organolithium reagents like n-Butyllithium (n-BuLi) and strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA). These reagents are pyrophoric and react violently with water and protic solvents. All operations must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents.[1] Quenching the reaction also requires careful execution to manage the exotherm and any unreacted organolithium species.
Q4: Can I use other electrophiles besides CO₂ after the lithiation step?
A4: Yes. The lithiated 2,5-difluoropyridine intermediate is a versatile nucleophile that can react with a wide range of electrophiles to install different functional groups at the C-3 position, making this a powerful method for generating diverse pyridine derivatives.[5]
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific problems encountered during the synthesis. Each entry details potential causes and provides actionable solutions grounded in chemical principles.
Problem SYN-01: Low or No Yield of the Desired Carboxylic Acid
Q: My reaction yields are consistently low, or I'm only recovering the 2,5-difluoropyridine starting material. What's going wrong?
A: This is a common issue that typically points to problems with either the lithiation or carboxylation step.
Plausible Causes & Solutions:
-
Ineffective Lithiation:
-
Cause: Insufficiently dried glassware or solvents, or exposure to atmospheric moisture, which quenches the organolithium base. The presence of water will consume the base before it can deprotonate the pyridine ring.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum immediately before use. Use freshly distilled anhydrous solvents (like THF) with low water content (<50 ppm). Maintain a positive pressure of an inert gas (Argon is preferred over Nitrogen for lithiations) throughout the entire process.
-
-
Incorrect Base or Stoichiometry:
-
Cause: The basicity and steric hindrance of the lithium amide are crucial. While n-BuLi can deprotonate the ring, it also has a higher tendency to act as a nucleophile, leading to addition at the C-6 position.[1] Using a hindered, non-nucleophilic base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is essential to favor deprotonation over addition.[2]
-
Solution: Use freshly prepared or titrated LDA. A slight excess (typically 1.1 to 1.3 equivalents) is recommended to ensure complete deprotonation of the substrate.
-
-
Inefficient Carboxylation:
-
Cause: Poor delivery of CO₂ gas or using solid CO₂ (dry ice) that contains condensed water. The lithiated intermediate can also be quenched by acidic impurities on the surface of low-grade dry ice.
-
Solution: Use high-purity CO₂ gas bubbled through a drying tube and introduced subsurface into the vigorously stirred reaction mixture. Alternatively, crush high-quality dry ice into a fine powder, ensure it is free of visible frost, and add it rapidly to the cold reaction solution. A "reverse quench" (adding the lithiated species to a slurry of dry ice in THF) can also be effective at scale.
-
Experimental Workflow: Lithiation and Carboxylation
Caption: A typical workflow for the synthesis of this compound.
Problem SYN-02: Poor Regioselectivity (Formation of Isomers)
Q: I'm getting a mixture of products. How can I improve the selectivity for the 3-carboxylic acid isomer?
A: The formation of isomers, such as 2,5-difluoropyridine-4-carboxylic acid, indicates a lack of control over the site of deprotonation. Regioselectivity is governed by a combination of electronic and steric factors.
Plausible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Cause: The C-3 proton is kinetically favored for deprotonation due to the directing influence of the adjacent C-2 fluorine and the pyridine nitrogen.[2] However, if the reaction temperature is allowed to rise, the lithiated intermediate can equilibrate to a more thermodynamically stable isomer or undergo other reactions.
-
Solution: Maintain strict cryogenic temperatures (-78 °C or lower) from the addition of the base until the moment of quenching with CO₂. Use a reliable temperature probe and an efficient cooling bath (e.g., acetone/dry ice).
-
-
Choice of Base:
-
Cause: The size of the base can influence which proton is abstracted. A very bulky base may have difficulty accessing the C-3 position, potentially leading to deprotonation at the less hindered C-6 position, although this is generally less acidic.
-
Solution: LDA is an excellent choice as it offers a good balance of high basicity and moderate steric bulk, which strongly favors deprotonation at C-3.[3] Avoid using smaller, more nucleophilic bases like n-BuLi or MeLi on their own.
-
Table 1: Comparison of Lithiation Conditions
| Parameter | Condition A (Recommended) | Condition B (Less Selective) | Rationale for Recommendation |
| Base | LDA (Lithium Diisopropylamide) | n-BuLi (n-Butyllithium) | LDA is a hindered, non-nucleophilic base that minimizes side reactions and favors kinetic deprotonation.[2] |
| Temperature | -78 °C | -78 °C to -40 °C | Strict, low temperature prevents isomer equilibration and decomposition of the lithiated intermediate.[5] |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | THF's higher polarity and Lewis basicity can help stabilize the organolithium intermediate.[2] |
| Additive | None | TMEDA | While TMEDA can accelerate lithiation, it may also alter regioselectivity and is often unnecessary with LDA. |
Problem SYN-03: Difficulties in Product Isolation and Purification
Q: The work-up is messy, and I'm struggling to isolate a pure product. What are the best practices for purification?
A: Isolation challenges often stem from the amphoteric nature of the product and the presence of inorganic salts or unreacted starting material.
Plausible Causes & Solutions:
-
Emulsion Formation During Work-up:
-
Cause: The presence of lithium salts and the pyridine product can lead to emulsions during the initial aqueous quench and extraction.
-
Solution: After quenching, perform a basic wash (e.g., with dilute NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt. This allows for easy removal of the neutral starting material and any non-acidic byproducts with an organic solvent wash (e.g., diethyl ether or ethyl acetate).
-
-
Incomplete Precipitation:
-
Cause: The product has some solubility in acidic water. If the pH is not optimal or the volume is too large, precipitation will be incomplete.
-
Solution: After washing the aqueous layer to remove neutral impurities, cool it in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ to a pH of 2-3. Check the pH with a meter or test strips. Avoid a large excess of acid. If the product remains dissolved, it may be necessary to extract it into an organic solvent like ethyl acetate, followed by drying and evaporation.
-
-
Contamination with Inorganic Salts:
-
Cause: Salts like LiCl can co-precipitate with the product.
-
Solution: Wash the filtered solid thoroughly with a small amount of cold deionized water to dissolve and remove residual inorganic salts. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is highly effective.[6]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
Synthesis of this compound via Lithiation-Carboxylation
Disclaimer: This protocol is a representative example. All procedures involving pyrophoric reagents should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Materials:
-
2,5-Difluoropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.15 eq), solution in hexanes, titrated
-
Dry Ice (CO₂), high purity, crushed
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 eq) via syringe. Slowly add n-butyllithium (1.15 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Lithiation: In a separate flame-dried flask under argon, dissolve 2,5-difluoropyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1.5 hours. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.
-
Carboxylation: Rapidly add a large excess of finely crushed, high-quality dry ice to the reaction mixture in one portion with vigorous stirring. The color of the solution should fade significantly. Allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.
-
Work-up: Quench the reaction by carefully adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.
-
Isolation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is between 2 and 3, at which point a white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water. Dry the solid under high vacuum. If necessary, further purify the product by recrystallization from an ethanol/water mixture to yield pure this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Removal of palladium catalyst from 2,5-difluoropyridine-3-carboxylic acid reactions
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions for purifying 2,5-difluoropyridine-3-carboxylic acid after palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound particularly challenging?
A1: The difficulty stems from the molecular structure of this compound. It contains both a pyridine ring and a carboxylic acid group. The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate can act as strong ligands, coordinating with palladium species.[1][2] This chelation can keep the palladium soluble and tightly bound to the product, making its removal by standard methods like simple filtration or crystallization less effective.[3]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, including the European Agency for the Evaluation of Medicinal Products, have established strict guidelines for elemental impurities.[4] For platinum group metals, which include palladium, the collective limit is often less than 5 ppm in the final drug substance.[4] The specific limit for a given API depends on the permitted daily exposure (PDE) and the dosage of the drug.[5] Therefore, reducing palladium to the low parts-per-million (ppm) range is a critical step in pharmaceutical development.[6][7]
Q3: What are the primary methods for removing palladium catalysts from API process streams?
A3: The most common and effective methods include:
-
Adsorption: Using solid-supported metal scavengers with high affinity for palladium. These include functionalized silicas or polymers with thiol, thiourea, or trimercaptotriazine (TMT) groups.[4][7][8] Activated carbon is also widely used.[9]
-
Crystallization: Purifying the product through crystallization can be effective, as palladium impurities may remain in the mother liquor.[4][5] The efficiency can be improved by adding ligands that keep the palladium species soluble.[4]
-
Extraction: Liquid-liquid extraction can partition palladium species into a phase separate from the product.[5][9]
-
Filtration: While simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C), it is a necessary step to remove solid scavengers or precipitated palladium after treatment.[10]
Q4: How can I accurately measure the concentration of residual palladium in my sample?
A4: The standard and most reliable methods for quantifying trace palladium are inductively-coupled plasma mass spectroscopy (ICP-MS) and atomic absorption (AA) analysis.[4][11] These techniques are highly sensitive but require expensive instrumentation and trained personnel.[12][13] For high-throughput screening of different removal methods during process development, rapid colorimetric or fluorometric assays can be used to determine relative palladium amounts before validating the final result with ICP-MS.[4][12][13]
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Scavenger treatment is ineffective; palladium levels remain high.
-
Possible Cause 1: Incorrect Scavenger Choice. The effectiveness of a scavenger depends on the oxidation state (Pd(0) vs. Pd(II)) and coordination sphere of the palladium residue. Thiol-based scavengers are robust for various palladium species, while thiourea-based scavengers are also considered versatile.[8]
-
Troubleshooting Steps:
-
Screen Multiple Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific reaction conditions.[9]
-
Consider a Pre-treatment: A mild oxidant or reductant can sometimes convert various palladium species into a single form that is more easily captured by a specific scavenger.
-
Adjust Reaction Conditions: Scavenging efficiency is influenced by solvent, temperature, and time.[9] Increase the temperature (e.g., to 40-60°C) and extend the stirring time (e.g., 2-18 hours) to improve kinetics.[1]
-
-
Possible Cause 2: Strong Product Chelation. As mentioned, the pyridine and carboxylic acid moieties in your product can strongly bind to palladium, competing with the scavenger.
-
Troubleshooting Steps:
-
pH Adjustment: Modifying the pH of the solution can alter the protonation state of your product and disrupt its chelation with palladium, making the metal more available to the scavenger. Experiment with slight acidification or basification before adding the scavenger.
-
Increase Scavenger Equivalents: Use a higher ratio of scavenger relative to the initial amount of palladium catalyst loaded into the reaction (e.g., increase from 5 to 10-15 equivalents).[7]
-
Issue 2: Significant loss of this compound during purification.
-
Possible Cause: Adsorption of Product onto the Scavenger or Activated Carbon. Polar compounds like your target molecule can have a non-specific affinity for solid supports, especially high-surface-area materials like activated carbon.[9]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or carbon required to meet the palladium specification.
-
Thoroughly Wash the Solid Support: After filtering to remove the scavenger or carbon, wash the filter cake extensively with fresh solvent to recover adsorbed product.[1]
-
Optimize the Solvent: Perform the scavenging in a solvent where your product has very high solubility. This minimizes its affinity for the solid support.
-
Change Purification Method: If product loss remains unacceptably high, switch to a method with a different mechanism, such as crystallization or liquid-liquid extraction.[5]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in Residual Palladium Species. Minor variations in reaction work-up or quenching can lead to different forms of residual palladium (e.g., Pd(0) nanoparticles, Pd(II) salts, ligand complexes) in different batches.[1] Not all removal methods are equally effective against all species.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that every step before the palladium removal stage is performed consistently.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known for its effectiveness against a wide range of palladium species. Silica-bound trimercaptotriazine (Si-TMT) has demonstrated excellent performance in this regard.[9]
-
Implement a Two-Step Process: Consider a combination approach, such as treatment with a scavenger followed by crystallization. This provides two orthogonal purification mechanisms to ensure robust palladium removal.
-
Decision Workflow for Palladium Removal
The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal method.
Data Summary: Scavenger Performance
The choice of scavenger is system-dependent.[9] The following table summarizes typical performance data for common scavenger types used in pharmaceutical process streams, which can serve as a starting point for your optimization.
| Scavenger Type | Functional Group | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Conditions | Reference |
| Silica-Thiol | -SH | 600 - 2400 | < 1 - 16 | 10 wt%, RT to 60°C, 2-18h | [8][9] |
| Silica-Thiourea | -SC(NH)NH₂ | ~2400 | < 16 | 10 wt%, RT, hours | [8] |
| Polymer-TMT | Trimercaptotriazine | 500 - 800 | < 10 | 5 equiv., RT, overnight | [14] |
| Activated Carbon | N/A | ~2200 | ~20 - 400 | 0.1-0.2 wt, 20°C, 2-16h | [9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
This protocol provides a general method for using a silica-based scavenger.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS Thiol or Biotage MP-TMT). A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[8][14]
-
Agitation: Stir the mixture vigorously at a suitable temperature. Start with room temperature for 4-6 hours. If removal is incomplete, increase the temperature to 40-60°C and extend the time up to 18 hours.[1][9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to completely remove the solid scavenger.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis using ICP-MS.[4]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective but sometimes less selective option.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® G-60) to the solution. A typical loading is 0.1-0.2 wt relative to the crude product.[9] Note that fine carbon particles can be difficult to filter.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2 to 18 hours.[9]
-
Filtration: Carefully filter the mixture through a thick pad of celite to remove all carbon particles. Incomplete removal of carbon fines is a common issue.
-
Washing: Wash the celite pad thoroughly with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. arborassays.com [arborassays.com]
- 5. biotage.com [biotage.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
Technical Support Center: Decarboxylation of 2,5-difluoropyridine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the decarboxylation of 2,5-difluoropyridine-3-carboxylic acid to produce 2,5-difluoropyridine. This reaction is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] However, like many heteroaromatic decarboxylation reactions, it can present unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experiment. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Problem 1: Incomplete Reaction or Low Conversion
Symptom: Analysis of the crude reaction mixture (by TLC, GC-MS, or ¹H NMR) shows a significant amount of unreacted this compound.
Potential Causes & Solutions
-
Insufficient Thermal Energy (Thermal Decarboxylation): The C-C bond cleavage requires significant energy input. Pyridinecarboxylic acids, especially with the carboxyl group at the 3- or 4-position, are often resistant to decarboxylation compared to those at the 2-position (picolinic acids).[3][4]
-
Solution A - Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Use a high-boiling point, inert solvent such as N-methyl-2-pyrrolidone (NMP), diphenyl ether, or sulfolane. Ensure the solvent's boiling point is well above your target reaction temperature.
-
Solution B - Switch to a Catalytic System: If high temperatures are not feasible or lead to degradation, a catalytic approach is recommended. Copper-catalyzed systems are known to significantly lower the required temperature for decarboxylation of aromatic carboxylic acids.[5]
-
-
Catalyst Inactivity (Copper-Catalyzed Decarboxylation): The copper catalyst may not be active enough or may have been poisoned.
-
Solution A - Catalyst Choice: Copper(I) salts (e.g., Cu₂O, CuBr, CuI) are often more effective than Copper(II) salts. A breakthrough by Gooßen demonstrated that catalytic amounts of copper can be highly effective, but the choice of catalyst and ligand is crucial.[5]
-
Solution B - Add a Ligand: Chelating ligands can dramatically accelerate the reaction. While traditional systems used quinoline as both a ligand and solvent, modern approaches have shown that ligands like 1,10-phenanthroline or even aliphatic amines such as TMEDA (tetramethylethylenediamine) can be more effective and allow for lower temperatures.[5][6]
-
Solution C - Ensure Anhydrous/Inert Conditions: While not always strictly necessary, moisture and oxygen can deactivate certain catalyst systems. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can improve consistency.
-
Problem 2: Significant Tar/Byproduct Formation
Symptom: The reaction mixture is dark and viscous (tar formation), and analysis reveals multiple unidentified byproducts, leading to low yields of the desired 2,5-difluoropyridine.
Potential Causes & Solutions
-
Thermal Decomposition: The required reaction temperature may be too high, causing the starting material, product, or intermediates to decompose or polymerize. Thermolysis of aromatic carboxylic acids can sometimes lead to cross-linking reactions via anhydride intermediates.[7]
-
Solution A - Optimize Temperature: Do not assume a higher temperature is always better. Systematically lower the temperature to find the minimum required for a reasonable reaction rate. A 24-hour reaction at 180 °C is often preferable to a 2-hour reaction at 220 °C that results in extensive decomposition.
-
Solution B - Employ a Catalytic System: This is the most effective solution for avoiding thermal decomposition. A copper/ligand system can often reduce the required temperature by 50 °C or more, moving the reaction into a regime where decomposition pathways are kinetically disfavored.[5]
-
-
Reactive Intermediates: In copper-catalyzed reactions, the intermediate aryl-copper species can potentially undergo side reactions, such as homo-coupling, if not efficiently protonated by a proton source.
-
Solution A - Solvent Choice: The solvent can act as a proton source. While aprotic polar solvents like DMF or NMP are common, ensuring trace amounts of a proton source are available can be beneficial.[8] However, excess protic sources can interfere with some catalytic cycles.
-
Solution B - Controlled Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the likelihood of product degradation and side reactions. Monitor the reaction progress and quench it once the starting material is consumed.
-
Problem 3: Difficulty in Product Isolation
Symptom: Reaction monitoring indicates good conversion, but the isolated yield of 2,5-difluoropyridine is poor.
Potential Causes & Solutions
-
Product Volatility: 2,5-difluoropyridine is a relatively low-boiling point liquid. Significant amounts can be lost during solvent removal under high vacuum.
-
Solution A - Modified Workup: Instead of evaporating the solvent, perform a liquid-liquid extraction. After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, MTBE) and wash with water or a mild aqueous base (like NaHCO₃) to remove any remaining acidic starting material and the solvent (if water-miscible like NMP or DMF). Carefully concentrate the organic layer using a rotary evaporator with minimal vacuum and a chilled condenser.
-
Solution B - Steam Distillation: For larger-scale reactions, steam distillation directly from the reaction mixture can be an effective method to isolate volatile products from non-volatile tars and salts.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism for the decarboxylation of a pyridine-3-carboxylic acid?
-
A1: The mechanism depends on the conditions.
-
Thermal Decarboxylation: For pyridinecarboxylic acids, the mechanism is thought to involve the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. For decarboxylation at the 3-position (nicotinic acid series), this process is less favorable than for the 2-position (picolinic acid series) because the resulting negative charge on the ring is not as well stabilized.[4] High thermal energy is required to overcome this barrier and expel CO₂.
-
Copper-Catalyzed Decarboxylation: This process is generally believed to proceed via an aryl-copper intermediate.[6] The carboxylic acid first coordinates to the copper center, followed by decarboxylation to form a 2,5-difluoropyridyl-copper species. This intermediate is then protonated (proto-decarboxylation) by a proton source in the reaction medium to release the 2,5-difluoropyridine product and regenerate the active catalyst.
-
-
-
Q2: Which reaction conditions should I try first: thermal or catalytic?
-
A2: For efficiency, reproducibility, and milder conditions, starting with a copper-catalyzed protocol is highly recommended. Thermal decarboxylation should be considered a secondary option if catalytic methods fail or if metal contamination is a critical concern for the final product's application. Catalytic methods generally offer higher yields, lower reaction temperatures, and cleaner reaction profiles.[5]
-
-
Q3: How do I select the optimal solvent and temperature?
-
A3: The solvent must be stable at the reaction temperature and capable of dissolving the starting material and catalyst system.
-
For Thermal Reactions: Choose a solvent with a boiling point at least 20-30 °C higher than your target temperature. NMP (b.p. 202 °C) or sulfolane (b.p. 285 °C) are excellent choices. Start experiments around 180 °C and adjust as needed.
-
For Catalytic Reactions: NMP, DMF, and DMAc are common choices. With an efficient catalyst/ligand system like CuBr/TMEDA, you can start optimizing at a much lower temperature, for example, 120-140 °C.[5]
-
-
-
Q4: How can I effectively monitor the reaction's progress?
-
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The starting material is a polar carboxylic acid and will have a low Rf value, while the product, 2,5-difluoropyridine, is much less polar and will have a high Rf.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are more quantitative. A small aliquot can be taken from the reaction, diluted, and injected to accurately determine the ratio of starting material to product.
-
-
-
Q5: What are the key safety considerations for this reaction?
-
A5:
-
High Temperatures: Reactions should be conducted in a well-ventilated fume hood behind a safety shield. Use appropriate heating equipment (heating mantle with a temperature controller, sand bath) and monitor for any uncontrolled exotherms.
-
Pressure: The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed but is equipped with a condenser and a gas outlet (e.g., leading to a bubbler) to safely vent the pressure.
-
Chemical Hazards: Fluorinated organic compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
-
-
Part 3: Protocols & Data
Experimental Protocols
Protocol A: Copper-Catalyzed Decarboxylation (Recommended Starting Point)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add Copper(I) bromide (CuBr, 0.05 eq) and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.10 eq).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent (approx. 5-10 mL per gram of starting material).
-
Flush the apparatus with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield crude 2,5-difluoropyridine.
-
Purify by distillation or column chromatography as needed.
Protocol B: Thermal Decarboxylation
-
To a round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add this compound (1.0 eq).
-
Add a high-boiling solvent such as sulfolane or diphenyl ether.
-
Heat the mixture to 190-210 °C. The product will often distill out as it is formed.
-
Alternatively, heat in a high-boiling solvent under a reflux condenser until gas evolution ceases and reaction monitoring shows full conversion.
-
Isolate the product via distillation or extraction as described in the troubleshooting section.
Data Summary: Typical Reaction Conditions
| Method | Catalyst | Ligand | Solvent | Temperature (°C) | Typical Time | Expected Outcome | Reference |
| Catalytic | Cu₂O (5 mol%) | 1,10-Phenanthroline (10 mol%) | NMP | 150-170 | 4-12 h | Good to excellent yields, cleaner reaction | [6] |
| Catalytic | CuBr (5 mol%) | TMEDA (10 mol%) | NMP | 120-140 | 2-6 h | High yields, milder conditions, faster reaction | [5] |
| Thermal | None | None | Quinoline | 200-230 | 1-5 h | Variable yields, potential for byproducts | [9] |
| Thermal | None | None | Sulfolane | 190-210 | 2-8 h | Moderate to good yields, requires high temp. | General Practice |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for copper-catalyzed decarboxylation.
Proposed Copper-Catalyzed Decarboxylation Cycle
Caption: Proposed cycle for copper-catalyzed proto-decarboxylation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,5-Difluoropyridine | 84476-99-3 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. future4200.com [future4200.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Alternative Bases for Suzuki Coupling with 2,5-Difluoropyridine-3-Carboxylic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selection of alternative bases for the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 2,5-difluoropyridine-3-carboxylic acid. Our goal is to move beyond standard protocols and provide a framework for rational base selection to overcome common experimental failures.
The use of this compound in Suzuki coupling is fraught with challenges. The molecule's inherent properties—an electron-deficient pyridine ring, the potential for catalyst inhibition by the nitrogen lone pair, and an acidic carboxylic acid moiety—often lead to low yields or complete reaction failure with common bases like sodium or potassium carbonate.[1][2][3] This guide explains the root causes of these issues and offers field-proven alternative strategies for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is failing using standard bases (e.g., Na₂CO₃, K₂CO₃). What are the likely causes?
A1: Failure with this specific substrate typically stems from a combination of three factors rooted in its unique structure:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[3] Furthermore, under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which can also bind to the palladium center.[2] This dual-coordination can stabilize palladium complexes, hindering key steps in the catalytic cycle like oxidative addition or reductive elimination, effectively poisoning your catalyst.
-
Protodeboronation of the Coupling Partner: Many Suzuki reactions require aqueous basic conditions and elevated temperatures. These conditions can promote a destructive side reaction where the boronic acid coupling partner is cleaved and replaced by a hydrogen atom before it has a chance to participate in the cross-coupling.[4][5] This is especially problematic for sensitive or electron-deficient boronic acids.
-
Potential for Decarboxylation: While less common for nicotinic acids under typical Suzuki conditions, the presence of electron-withdrawing fluorine atoms on the pyridine ring can make the carboxylic acid group susceptible to decarboxylation (loss of CO₂) at high temperatures, leading to unwanted byproducts.[6][7]
Your troubleshooting strategy should therefore focus on selecting a base and conditions that mitigate these specific failure modes.
Q2: I'm observing significant protodeboronation of my boronic acid. Which alternative bases are best suited to minimize this side reaction?
A2: Protodeboronation is a classic failure mode when the transmetalation step is slow. To address this, you should switch to a milder base that can still activate the boronic acid without aggressively promoting its decomposition.
-
Recommendation: Use fluoride-containing bases such as Potassium Fluoride (KF) or Caesium Fluoride (CsF) .[2][8]
-
Causality: Fluoride ions are believed to activate the boronic acid through a different mechanism than hydroxide or carbonate bases. They can form a highly nucleophilic trifluoroborate species in situ, which facilitates transmetalation without requiring harsh basicity that accelerates protodeboronation.[9]
-
Alternative Strategy: For particularly sensitive boronic acids, consider converting the boronic acid to a more stable pinacol (BPin) or MIDA boronic ester . These derivatives are significantly more resistant to protodeboronation and can be used with a wider range of bases.[4][10]
Q3: The carboxylic acid group seems to be interfering with the reaction. What is the most effective way to manage this?
A3: You are correct to be suspicious of the free carboxylic acid. It complicates the reaction by introducing an additional coordination site and altering the substrate's solubility. The best approach is to use a base that is known to be effective for challenging, nitrogen-containing heterocycles.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases, with Potassium Phosphate (K₃PO₄) and Caesium Carbonate (Cs₂CO₃) being the top candidates.[11]
-
Causality:
-
K₃PO₄ is a moderately strong base that is highly effective for coupling nitrogen-rich heterocycles. Its strength is often sufficient to promote the reaction without causing the extensive substrate degradation that stronger bases like hydroxides might.[11]
-
Cs₂CO₃ often provides superior results for difficult couplings due to the "caesium effect." The large, soft caesium cation is thought to play a role in stabilizing intermediates in the catalytic cycle and improving the solubility of key species.[11]
-
If these bases fail, a more robust (though less atom-economical) strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). After successful coupling, the ester can be easily hydrolyzed back to the carboxylic acid.[2] If you choose this route, use bases like K₂CO₃ or K₃PO₄, as they are less likely to hydrolyze the ester during the coupling reaction itself.[2][8]
Troubleshooting Workflow for Base Selection
This decision tree provides a logical path for diagnosing issues and selecting an appropriate alternative base.
Caption: Troubleshooting workflow for Suzuki coupling failures.
Comparative Data of Alternative Bases
The choice of base is a critical parameter that must be optimized. This table provides a comparison of recommended bases for this challenging substrate.
| Base | pKa (Conjugate Acid in H₂O) | Key Advantages | Potential Drawbacks / Considerations |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Strong, non-nucleophilic base. Highly effective for nitrogen-containing heterocycles.[11] | Can be hygroscopic. Ensure it is finely powdered for best results.[10] |
| Caesium Carbonate (Cs₂CO₃) | ~10.3 | Often provides superior yields for difficult substrates (the "caesium effect").[11] | More expensive than potassium bases. |
| Potassium Fluoride (KF) | ~3.2 | Mild conditions. Minimizes protodeboronation of sensitive boronic acids.[8] | May result in slower reaction rates compared to stronger bases. |
| Organic Bases (DIPEA, TEA) | ~10.7 / ~11.0 | Non-nucleophilic and soluble in organic solvents. Good for base-sensitive substrates. | Often less effective than inorganic bases, especially in aqueous systems.[11] |
pKa values are approximate and can vary with conditions.[12]
The Role of the Base in the Catalytic Cycle
The primary role of the base is to activate the boronic acid for the crucial transmetalation step. Without the base, this step is often prohibitively slow.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Amide Coupling Reactions with 2,5-Difluoropyridine-3-Carboxylic Acid
Welcome to the technical support center for amide coupling reactions involving 2,5-difluoropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of coupling this electron-deficient heterocyclic carboxylic acid. The inherent electronic properties of this substrate can present unique challenges compared to standard amide bond formations. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your synthetic endeavors.
I. Understanding the Core Challenge: The Substrate
This compound is an electron-deficient heteroaromatic carboxylic acid. The two fluorine atoms are strongly electron-withdrawing, which has two major consequences for amide coupling reactions:
-
Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing fluorine atoms decrease the electron density on the carboxylate group, making it a weaker nucleophile. This can slow down the initial activation step with coupling reagents.
-
Increased Acidity of the Carboxylic Acid: The pKa of the carboxylic acid is lowered, which can influence the choice of base and reaction conditions.
These electronic factors often lead to sluggish or incomplete reactions when using standard amide coupling protocols. Therefore, a more nuanced approach is required to achieve high yields and purity.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard amide coupling reaction with this compound using EDC/HOBt is giving low to no yield. What is the likely cause?
A1: This is a common issue. The low yield is likely due to the reduced nucleophilicity of the carboxylate of this compound. Standard coupling conditions with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) may not be sufficient to efficiently activate the carboxylic acid.[1][2][3][4] The activated O-acylisourea intermediate may not form readily, or it may be prone to side reactions like rearrangement to an inactive N-acylurea before the amine can react.[1][5]
Troubleshooting Steps:
-
Switch to a More Potent Activating Additive: Replace HOBt with 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®. These additives are more acidic and can generate more reactive activated esters, which can accelerate the coupling with the amine.[5][6]
-
Consider a More Powerful Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are generally more effective for challenging couplings. Reagents like HATU, HBTU, or PyBOP are excellent choices for activating electron-deficient carboxylic acids.[7][8]
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier for both the activation and coupling steps.[9] However, be mindful of potential side reactions or racemization if your amine is chiral.
Q2: I'm observing multiple side products in my reaction mixture when using HATU. What are they and how can I minimize them?
A2: When using uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common side reaction is the formation of a guanidinium byproduct. This occurs when the amine starting material reacts directly with the HATU reagent instead of the activated carboxylic acid.[10] Another possibility is the formation of an inactive N-acylurea if a carbodiimide is also present.
Troubleshooting Steps:
-
Order of Addition is Crucial: To minimize guanidinium formation, pre-activate the carboxylic acid. This involves mixing the this compound, HATU, and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine.[10][11] This allows for the formation of the active ester, which then readily reacts with the amine.
-
Use a Phosphonium-Based Reagent: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) do not have the same propensity for guanidinylation side reactions.[10]
-
Control Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent relative to the amine to ensure the amine is consumed by the activated ester.
Q3: My reaction appears to stall, with both starting materials still present even after prolonged reaction times. What can I do to drive the reaction to completion?
A3: Stalled reactions are often a sign of insufficient activation or a reversible reaction equilibrium.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are generally preferred for amide couplings as they can help to solvate the charged intermediates and drive the reaction forward.[11][12] If you are using a less polar solvent like DCM, consider switching.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often a good choice.[2][11] It is basic enough to deprotonate the carboxylic acid and neutralize the acids formed during the reaction without competing as a nucleophile.
-
Increase Reagent Equivalents: For particularly challenging couplings, increasing the equivalents of the coupling reagent and base (e.g., to 1.5 equivalents each) can help to drive the reaction to completion.
Q4: I'm struggling with the purification of my final amide product. There are persistent impurities. What are some effective purification strategies?
A4: Purification can be challenging due to the byproducts of the coupling reagents and unreacted starting materials.
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove basic impurities like DIPEA. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid.[1]
-
Choice of Coupling Reagent with Water-Soluble Byproducts: Using EDC allows for the formation of a water-soluble urea byproduct that can be easily removed during an aqueous workup.[1][7] This is a significant advantage over DCC, which produces the often-insoluble dicyclohexylurea (DCU).[7][13]
-
Chromatography: If impurities persist, column chromatography is often necessary. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective for separating the desired amide from starting materials and byproducts.
III. Data Presentation: Comparison of Common Coupling Reagents
The following table provides a comparative overview of commonly used coupling reagents for challenging amide bond formations:
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOAt | Carbodiimide | Water-soluble byproduct; HOAt is a highly activating additive.[1][6] | May not be potent enough for very challenging couplings. |
| HATU | Uronium/Aminium | Highly efficient, even for sterically hindered substrates.[8] | Can lead to guanidinium side products; more expensive. |
| HBTU | Uronium/Aminium | Very efficient with minimal racemization.[7] | Can also cause guanidinylation. |
| PyBOP | Phosphonium | Excellent for routine synthesis; does not cause guanidinylation.[10] | Byproduct can be difficult to remove.[10] |
| T3P® | Phosphonic Anhydride | Byproducts are water-soluble; effective for a range of substrates.[10] | Can be moisture sensitive. |
IV. Experimental Protocols
This protocol outlines a robust method for coupling this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for workup
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For extremely challenging couplings where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[3][14]
Materials:
-
This compound
-
Amine
-
Cyanuric fluoride or an alternative fluorinating agent
-
Pyridine or DIPEA
-
Anhydrous DCM or THF
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.1 eq) and cool to 0 °C.
-
Slowly add cyanuric fluoride (0.4 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by IR (C=O stretch at ~1820 cm⁻¹) or ¹⁹F NMR.
-
In a separate flask, dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Slowly add the acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Workup and purify as described in Protocol 1.
V. Visualization of Key Concepts
dot graph AmideCouplingMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes RCOOH [label="Carboxylic Acid\n(2,5-Difluoropyridine-3-COOH)", fillcolor="#F1F3F4"]; CouplingReagent [label="Coupling Reagent\n(e.g., HATU)", fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4"]; ActiveEster [label="Activated Intermediate\n(O-Acyliso- or OAt-ester)", fillcolor="#FBBC05"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#EA4335"]; Amide [label="Amide Product", fillcolor="#34A853"]; Byproducts [label="Byproducts\n(e.g., HOBt, Urea)", fillcolor="#5F6368"];
// Edges RCOOH -> ActiveEster [label="Activation"]; CouplingReagent -> ActiveEster; Base -> ActiveEster; ActiveEster -> Tetrahedral [label="Nucleophilic Attack"]; Amine -> Tetrahedral; Tetrahedral -> Amide [label="Collapse"]; Tetrahedral -> Byproducts; }
Caption: General mechanism of amide bond formation.
// Nodes Start [label="Low Yield or Incomplete Reaction", fillcolor="#EA4335"]; CheckReagents [label="Are Coupling Reagents Potent Enough?\n(e.g., EDC/HOBt)", shape=diamond, fillcolor="#FBBC05"]; UpgradeReagents [label="Switch to HATU, PyBOP, or HOAt/Oxyma", fillcolor="#4285F4"]; CheckConditions [label="Are Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05"]; ModifyConditions [label="Increase Temp., Change Solvent (DMF), Pre-activate", fillcolor="#4285F4"]; CheckSideRxns [label="Side Product Formation?", shape=diamond, fillcolor="#FBBC05"]; OptimizeAddition [label="Pre-activate Acid Before Adding Amine", fillcolor="#4285F4"]; Success [label="Improved Yield", fillcolor="#34A853"];
// Edges Start -> CheckReagents; CheckReagents -> UpgradeReagents [label="No"]; CheckReagents -> CheckConditions [label="Yes"]; UpgradeReagents -> CheckConditions; CheckConditions -> ModifyConditions [label="No"]; CheckConditions -> CheckSideRxns [label="Yes"]; ModifyConditions -> CheckSideRxns; CheckSideRxns -> OptimizeAddition [label="Yes"]; CheckSideRxns -> Success [label="No"]; OptimizeAddition -> Success; }
Caption: Troubleshooting workflow for amide coupling.
VI. References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from --INVALID-LINK--
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--
-
Adesso, S., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(10), 647-654. Retrieved from --INVALID-LINK--
-
Uddin, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 529-534. Retrieved from --INVALID-LINK--
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from --INVALID-LINK--
-
Pathak, T. P., et al. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 12(30), 5531-5539. Retrieved from --INVALID-LINK--
-
Tanimoto, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Organic Letters, 15(24), 6294-6297. Retrieved from --INVALID-LINK--
-
Uddin, M. J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Retrieved from --INVALID-LINK--
-
Muthyala, M. K., et al. (2015). Optimization of reaction conditions for amide bond formation. ResearchGate. Retrieved from --INVALID-LINK--
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.com. Retrieved from --INVALID-LINK--
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Retrieved from --INVALID-LINK--
-
ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from --INVALID-LINK--
-
Taylor, J. E., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(16), 6398-6402. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Why HATU is not working in a coupling reaction between.... Retrieved from --INVALID-LINK--
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Choosing amide coupling agent. Retrieved from --INVALID-LINK--
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from --INVALID-LINK--
-
Reddit. (2022). amide coupling help. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from --INVALID-LINK--
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction temperature for 2,5-difluoropyridine-3-carboxylic acid functionalization
Welcome to the technical support center for the functionalization of 2,5-difluoropyridine-3-carboxylic acid (CAS 851386-43-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, electron-deficient building block in their synthetic endeavors. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The unique electronic nature of this molecule, with two electron-withdrawing fluorine atoms on the pyridine ring, presents both opportunities for novel transformations and challenges in reaction control, particularly concerning temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
This section is structured to address common issues encountered during the functionalization of this compound, with a focus on amide bond formation. The guidance provided is based on the principles of chemical kinetics and thermodynamics, which are often in competition during a reaction.
Q1: My amide coupling reaction is sluggish or not going to completion at room temperature. Should I increase the temperature?
This is a common and valid question. An increase in temperature will almost always increase the rate of a chemical reaction. However, with a thermally sensitive substrate like a pyridine carboxylic acid, this is a delicate balance.
Initial Assessment:
-
Confirm Reagent Stoichiometry and Quality: Before adjusting the temperature, ensure your coupling reagents (e.g., HATU, EDC, TBTU), base (e.g., DIPEA, triethylamine), and amine are of high purity and used in the correct stoichiometric ratios. Moisture can be a significant issue, so ensure anhydrous conditions.
-
Solvent Choice: Ensure your solvent (e.g., DMF, DCM, acetonitrile) is appropriate for the reaction and can fully dissolve all reactants.
Temperature Increase Strategy:
If the above factors are ruled out, a modest increase in temperature is a logical next step.
-
Stepwise Increase: Increase the temperature in a controlled manner, for example, from room temperature (20-25 °C) to 40 °C, then to 60 °C. Monitor the reaction progress closely by LC-MS or TLC at each stage.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will predominate. As you increase the temperature, you provide the system with enough energy to overcome higher activation barriers and potentially reach a state of thermodynamic control, where the most stable product is favored. This can also, however, provide the energy needed to access undesired reaction pathways.[1][2]
Q2: I've increased the temperature, and now I'm seeing a significant amount of a new byproduct. What could it be?
The most likely byproduct upon heating a pyridine carboxylic acid is the decarboxylated product, 2,5-difluoropyridine.[3][4]
Causality:
The carboxylic acid group can be eliminated as carbon dioxide, particularly when the pyridine ring is electron-deficient, which is the case here due to the two fluorine atoms. This process is often thermally promoted. The mechanism of decarboxylation of pyridine carboxylic acids can be influenced by the position of the carboxyl group, with picolinic acid (2-carboxylic acid) derivatives sometimes decarboxylating more readily through a zwitterionic intermediate.[1] While our molecule is a nicotinic acid derivative (3-carboxylic acid), the electron-withdrawing nature of the fluorine atoms can still render it susceptible to decarboxylation at elevated temperatures.
Troubleshooting Decarboxylation:
-
Lower the Temperature: This is the most direct solution. You may need to accept a longer reaction time for a cleaner product profile.
-
Optimize Coupling Reagents: Some coupling reagents and conditions are milder than others. For example, forming an acyl fluoride in situ at low temperatures before adding the amine can sometimes avoid the need for high temperatures during the coupling step.[5]
-
pH Control: In some cases, the presence of a base can influence the rate of decarboxylation. Careful selection of the base and its stoichiometry is important.
Q3: Besides decarboxylation, are there other potential side reactions at elevated temperatures?
Yes, the fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr).
Explanation:
The pyridine nitrogen and the second fluorine atom activate the positions ortho and para to them for nucleophilic attack. While the carboxylic acid group is the primary site for functionalization, strong nucleophiles or high temperatures could lead to displacement of one of the fluorine atoms by the amine nucleophile or even by the carboxylate itself in an intramolecular reaction, though this is less common. The general reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, making the fluorine atoms on your starting material highly activated.
Mitigation Strategies:
-
Control Temperature: As with decarboxylation, maintaining the lowest effective temperature is key.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine is a standard and recommended procedure.[6] This ensures the concentration of the free amine is low during the activation step, minimizing its opportunity to act as a nucleophile on the pyridine ring.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA is generally preferred over less hindered bases that could also act as nucleophiles.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal starting temperature for an amide coupling with this compound? | A good starting point is 0 °C for the pre-activation of the carboxylic acid with a coupling reagent like HATU, followed by the addition of the amine and allowing the reaction to slowly warm to room temperature (20-25 °C).[5] |
| How long should I run the reaction? | This is highly dependent on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS. A typical reaction might run for 2-24 hours at room temperature. |
| What is the effect of increasing temperature on the reaction yield? | Initially, a modest temperature increase (e.g., to 40-50 °C) may improve the yield by increasing the reaction rate. However, excessive heat can lead to the formation of byproducts like the decarboxylated pyridine and SNAr products, which will decrease the yield of the desired amide. |
| Can I use microwave irradiation to accelerate the reaction? | Microwave heating can be a powerful tool for accelerating reactions, but it should be used with caution for this substrate due to the risk of rapid decarboxylation.[3] If you choose to use a microwave reactor, start with low temperatures and short reaction times, and carefully monitor for byproduct formation. |
| Is this compound stable to storage? | Yes, it is generally a stable solid under standard laboratory conditions. However, like most carboxylic acids, it is acidic and should be stored away from strong bases. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a good starting point for the coupling of primary and secondary amines to this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU in one portion. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind the Steps:
-
Inert Atmosphere and Anhydrous Conditions: Coupling reagents like HATU are moisture-sensitive. Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid and reducing the yield.
-
Pre-activation at 0 °C: Adding the coupling reagent at a low temperature and allowing it to react with the carboxylic acid before the amine is introduced minimizes side reactions, such as the decomposition of HATU or the reaction of HATU with the amine.[6]
-
DIPEA as Base: A non-nucleophilic, sterically hindered base is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without competing as a nucleophile.
Visualizations
Troubleshooting Workflow for Temperature Optimization
Caption: Decision tree for optimizing reaction temperature.
Amide Coupling Mechanism with HATU
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Difluoropyridine-3-carboxylic Acid and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. Fluorinated pyridine carboxylic acids are a class of compounds that have garnered significant interest due to the unique modulatory effects of fluorine on physicochemical and biological properties.[1] This guide provides an in-depth technical comparison of the reactivity of 2,5-difluoropyridine-3-carboxylic acid and its isomers, offering insights into how the strategic placement of fluorine atoms and the carboxylic acid group governs their chemical behavior. While direct, side-by-side kinetic studies for all isomers are not extensively documented in the literature, this comparison is grounded in established principles of organic chemistry, supported by available experimental data for analogous systems.
The Influence of Substituent Positioning on Reactivity
The reactivity of substituted pyridines is a delicate interplay of electronic and steric effects. The highly electronegative fluorine atoms act as strong electron-withdrawing groups through induction, while the carboxylic acid can act as either an activating or deactivating group depending on the reaction type and conditions. The pyridine nitrogen itself is a key player, influencing the electron density of the ring.[2]
Electronic Effects
Fluorine substitution significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[2] This effect is most pronounced when fluorine is at the ortho or para position to the reaction center.[3] The positioning of the two fluorine atoms in the isomers under comparison will, therefore, dictate the preferred sites for nucleophilic aromatic substitution (SNAr).
The acidity of the carboxylic acid group, and consequently the ease of its activation for reactions like amide coupling, is also influenced by the fluorine substituents. The closer the fluorine atoms are to the carboxylic acid, the stronger the acid is likely to be due to the inductive effect.
Steric Hindrance
The spatial arrangement of the fluorine and carboxylic acid groups can impede the approach of reagents.[4] This is particularly relevant for reactions involving the carboxylic acid, such as amide coupling, where bulky coupling reagents and amines are often used. Steric hindrance can also influence the regioselectivity of reactions on the pyridine ring.
Comparative Reactivity in Key Transformations
To illustrate the practical implications of these structural differences, we will compare the expected reactivity of this compound with three of its isomers in two common and vital synthetic transformations: amide coupling and nucleophilic aromatic substitution.
| Compound | Isomer Configuration | Predicted Relative Acidity (pKa) | Predicted Relative Reactivity in Amide Coupling (Sterically Hindered Amine) | Predicted Relative Reactivity in SNAr (at C-2) |
| This compound | Fluorines at C2 and C5, Carboxylic acid at C3 | High | Moderate | High |
| 2,3-Difluoropyridine-4-carboxylic acid | Fluorines at C2 and C3, Carboxylic acid at C4 | High | Moderate to High | Very High |
| 3,5-Difluoropyridine-2-carboxylic acid | Fluorines at C3 and C5, Carboxylic acid at C2 | Very High | Low | Moderate |
| 2,6-Difluoropyridine-4-carboxylic acid | Fluorines at C2 and C6, Carboxylic acid at C4 | High | High | Very High |
This table presents predicted relative reactivities based on established electronic and steric principles. Actual experimental results may vary.
Experimental Protocols and Mechanistic Insights
Amide Coupling
Amide bond formation is a cornerstone of pharmaceutical synthesis.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[5][6] Common coupling reagents include carbodiimides (like DCC and EDC) and uronium/aminium salts (like HATU and HBTU).[3][7]
Workflow for Comparative Amide Coupling
Caption: Generalized workflow for comparative amide coupling experiments.
Step-by-Step Protocol for Amide Coupling:
-
To a solution of the difluoropyridine carboxylic acid isomer (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DMF is a common choice as it is a polar aprotic solvent that can dissolve a wide range of substrates and reagents.
-
Coupling Reagent: HATU is a highly effective coupling reagent, particularly for challenging couplings, as it rapidly forms a reactive activated ester.[7]
-
Base: DIPEA is a non-nucleophilic, hindered base used to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing with the amine nucleophile.[7]
Predicted Reactivity Comparison:
-
3,5-Difluoropyridine-2-carboxylic acid is expected to be the least reactive in amide coupling with sterically demanding amines. The carboxylic acid at the C-2 position is flanked by the pyridine nitrogen and the fluorine at C-3, creating significant steric hindrance around the reaction center.
-
This compound and 2,3-Difluoropyridine-4-carboxylic acid are predicted to have moderate reactivity. The steric environment around the carboxylic acid is less congested compared to the 3,5,2-isomer.
-
2,6-Difluoropyridine-4-carboxylic acid is likely the most reactive. The carboxylic acid at C-4 is sterically accessible, and the two flanking fluorine atoms strongly activate the ring, which can also influence the acidity of the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the difluoropyridine ring makes it an excellent substrate for SNAr reactions, where a nucleophile displaces one of the fluorine atoms.[8] The rate of this reaction is highly dependent on the position of the electron-withdrawing groups relative to the leaving group.[3]
Mechanism of Nucleophilic Aromatic Substitution
Caption: Simplified SNAr mechanism via a Meisenheimer complex.
Step-by-Step Protocol for SNAr:
-
In a sealed tube, dissolve the difluoropyridine carboxylic acid isomer (1.0 equiv) in a suitable polar aprotic solvent such as DMSO or NMP.
-
Add the nucleophile (e.g., sodium methoxide, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO are excellent for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly nucleophilic.
-
Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex.
Predicted Reactivity Comparison:
-
2,3-Difluoropyridine-4-carboxylic acid and 2,6-Difluoropyridine-4-carboxylic acid are expected to be highly reactive towards nucleophilic attack at the C-2 (and C-6) position. The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen, providing significant stabilization.[9] The carboxylic acid at C-4 further activates the ring towards nucleophilic attack.
-
This compound is also predicted to be reactive at the C-2 position. The fluorine at C-5 and the carboxylic acid at C-3 both contribute to the electron-deficient nature of the ring.
-
3,5-Difluoropyridine-2-carboxylic acid is likely the least reactive towards SNAr at the fluorine-substituted positions (C-3 and C-5). Nucleophilic attack at these positions does not allow for resonance stabilization of the negative charge onto the pyridine nitrogen.
Conclusion
The reactivity of difluoropyridine carboxylic acid isomers is a nuanced subject governed by the interplay of electronic and steric factors. While this guide provides a predictive framework based on established chemical principles, it is essential for researchers to perform empirical studies to determine the optimal conditions for their specific applications. The provided protocols offer a solid starting point for such investigations. A thorough understanding of the principles outlined herein will empower scientists to make more informed decisions in the selection and application of these valuable synthetic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 2,5-Difluoropyridine-3-carboxylic Acid vs. 2-Chloropyridine-3-carboxylic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable building blocks for the construction of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine core via cross-coupling reactions is a cornerstone of molecular design. This guide provides an in-depth, objective comparison of two key pyridine-based reagents, 2,5-difluoropyridine-3-carboxylic acid and 2-chloropyridine-3-carboxylic acid , in the context of palladium-catalyzed cross-coupling reactions. By examining their reactivity, scope, and underlying mechanistic principles, this document aims to equip researchers with the insights needed to make informed decisions in synthetic planning.
At a Glance: A Tale of Two Halogens
The fundamental difference between these two molecules lies in the nature of the halogen at the 2-position of the pyridine ring. This distinction dictates their primary roles in cross-coupling reactions.
-
2-Chloropyridine-3-carboxylic acid typically serves as an electrophilic partner . The carbon-chlorine (C-Cl) bond is susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle.
-
This compound , in contrast, is generally unreactive at its carbon-fluorine (C-F) bonds under standard palladium-catalyzed cross-coupling conditions. The high bond dissociation energy of the C-F bond makes oxidative addition exceptionally challenging without the presence of strong activating groups.[1][2]
This guide will explore the practical implications of this reactivity difference across three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The Decisive Role of the Halogen: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions typically commence with the oxidative addition of an organohalide to a low-valent palladium species, often the rate-determining step.[3] The reactivity of the C-X bond (where X is a halogen) generally follows the trend I > Br > Cl >> F.[4] This is inversely correlated with the bond dissociation energy.
The C-Cl bond in 2-chloropyridine-3-carboxylic acid, while stronger than C-Br or C-I bonds, can be effectively activated using modern, highly active palladium catalysts, often featuring bulky, electron-rich phosphine ligands.[5] The electron-deficient nature of the pyridine ring further facilitates this process.
Conversely, the C-F bonds in this compound are exceptionally strong and resistant to cleavage by palladium(0) complexes under typical conditions. Activation of C-F bonds in palladium-catalyzed cross-coupling is an area of active research but generally requires specialized conditions and substrates, such as the presence of a strongly electron-withdrawing group ortho to the fluorine atom, which is not the case here.[1][2]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[6]
2-Chloropyridine-3-carboxylic Acid in Suzuki Coupling
As an electrophilic partner, 2-chloropyridine-3-carboxylic acid can be coupled with a variety of aryl- and heteroarylboronic acids. However, the presence of the carboxylic acid group can sometimes complicate the reaction, potentially leading to catalyst inhibition or undesired side reactions.[7] Despite this, successful couplings have been reported, often employing robust catalyst systems.
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 | [8] (analogue) |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | High | [5] (general) |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | Good | [9] (general) |
This compound in Suzuki Coupling
Given the inertness of its C-F bonds, this compound does not readily participate as an electrophile in Suzuki coupling. Instead, its utility in this reaction would necessitate alternative strategies, such as:
-
Decarboxylative Coupling: Palladium-catalyzed decarboxylative cross-coupling reactions are an emerging strategy where a carboxylic acid is converted into an organometallic species in situ, which then participates in the coupling.[10] This would allow the 2,5-difluoropyridine moiety to be introduced as the nucleophilic partner.
-
As a Scaffold: The carboxylic acid could be used as a handle to link the pyridine ring to other molecules, with the difluoropyridine unit serving as a non-reactive, property-modulating fragment.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[11][12]
2-Chloropyridine-3-carboxylic Acid in Buchwald-Hartwig Amination
2-Chloropyridine-3-carboxylic acid is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. The success of these reactions often hinges on the use of specialized, bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.[13][14]
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [14] (general) |
| Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | Good | [14] (general) |
| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 100 | Good | [14] (general) |
This compound in Buchwald-Hartwig Amination
Due to the inert nature of its C-F bonds, this compound is not a viable electrophile for this transformation under standard conditions. Its application in C-N bond formation would likely proceed through alternative pathways, such as nucleophilic aromatic substitution (SNA_r_), where a fluorine atom is displaced by a potent nucleophile under harsh conditions, a reaction distinct from palladium-catalyzed coupling.
Heck Reaction: Olefin Functionalization
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, providing a powerful tool for the construction of complex carbon skeletons.[15][16]
2-Chloropyridine-3-carboxylic Acid in Heck Reaction
2-Chloropyridine-3-carboxylic acid can participate as the electrophilic partner in Heck reactions. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene.
| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Good | [17][18] (general) |
| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 120 | Good | [17][18] (general) |
| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 140 | Moderate | [17][18] (general) |
This compound in Heck Reaction
Consistent with its behavior in Suzuki and Buchwald-Hartwig reactions, this compound is not expected to be a competent electrophile in the Heck reaction due to the strength of the C-F bonds.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine-3-carboxylic Acid
Materials:
-
2-Chloropyridine-3-carboxylic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine-3-carboxylic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (e.g., 5 mL) and water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 2-chloropyridine-3-carboxylic acid in cross-coupling reactions is not one of direct substitution but of fundamentally different synthetic roles.
-
2-Chloropyridine-3-carboxylic acid is a versatile electrophile for C-C, C-N, and C-alkene bond formation via Suzuki, Buchwald-Hartwig, and Heck reactions, respectively. Its successful application often requires modern, highly active palladium catalyst systems to overcome the relative inertness of the C-Cl bond.
-
This compound is generally unreactive as an electrophile in these transformations due to the robust nature of its C-F bonds. Its utility in cross-coupling would necessitate alternative strategies, such as decarboxylative coupling, or its use as a non-reacting, fluorine-containing building block to impart desirable physicochemical properties to the target molecule.
For the synthetic chemist, understanding these distinct reactivities is paramount. The selection of the appropriate pyridine building block should be guided by the desired bond disconnection and the overall synthetic strategy. While the chloro-derivative offers a reliable handle for direct functionalization, the difluoro-analogue presents an opportunity for incorporating a fluorinated pyridine motif through more advanced or alternative synthetic methodologies.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation: 2,5-Difluoropyridine-3-carboxylic Acid and Its Synthetic Precursors
Introduction
In the landscape of modern drug discovery and materials science, fluorinated pyridine scaffolds are of paramount importance due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 2,5-Difluoropyridine-3-carboxylic acid is a valuable building block in the synthesis of complex pharmaceutical agents. The integrity of any synthesis relies on the unambiguous characterization of its intermediates and the final product. Failure to distinguish the desired product from its precursors can lead to failed subsequent reactions, impure final compounds, and misinterpreted biological data.
This comprehensive guide provides a detailed spectroscopic comparison of this compound with two of its common precursors: 2,5-Difluoropyridine and 3-Bromo-2,5-difluoropyridine. Leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will demonstrate how to unequivocally identify each compound, explaining the causal links between structural modifications and their spectral outputs. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their research forward.
Synthetic Pathway and Structural Rationale
A common and logical synthetic route to this compound involves the initial functionalization of a difluorinated pyridine ring. The workflow below illustrates the transformation from a simple starting material to the target acid, highlighting the specific structural changes at the C3 position that form the basis of our spectroscopic comparison.
Caption: Synthetic pathway from 2,5-Difluoropyridine to the target carboxylic acid.
This progression—substituting a hydrogen with a bromine, and subsequently the bromine with a carboxylic acid—provides distinct changes in molecular formula, mass, and functional groups, which are readily detected by the spectroscopic methods detailed below.
Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data hinges on robust and reproducible experimental design. The following protocols are outlined to ensure high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. The choice of solvent is critical, especially for the final product.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
For precursors (2,5-Difluoropyridine, 3-Bromo-2,5-difluoropyridine), dissolve the sample in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
For the final product (this compound), dissolve the sample in 0.6 mL of Dimethyl sulfoxide-d₆ (DMSO-d₆). This is crucial to observe the acidic proton of the carboxyl group, which would otherwise undergo rapid exchange in protic solvents or may not be visible in CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition (¹H and ¹³C NMR):
-
Spectrometer: 400 MHz (or higher) Bruker Avance or equivalent.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse program.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, which possess characteristic vibrational frequencies. It is the most direct method for identifying the introduction of the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid.
-
Sample Preparation:
-
For liquid samples (e.g., 2,5-Difluoropyridine), place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation & Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent FT-IR spectrometer.
-
Acquire 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample compartment or clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. This technique will definitively confirm the mass changes corresponding to the synthetic transformations.
-
Sample Preparation:
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation & Acquisition (Electrospray Ionization - ESI):
-
Spectrometer: Waters SYNAPT G2-Si or equivalent Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes. Negative ion mode is particularly effective for the final carboxylic acid, which readily forms an [M-H]⁻ ion.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass-to-charge (m/z) range of 50–500.
-
Spectroscopic Analysis: A Comparative Breakdown
The following sections analyze and compare the spectral data for the final product and its precursors. The key is to understand how the step-wise chemical changes manifest in the spectra.
Caption: Key structural and spectroscopic differences between the compounds.
¹H and ¹³C NMR Spectroscopy
NMR provides an atom-by-atom view of the molecular changes. The substitution at the C3 position dramatically alters the symmetry and electronic environment of the pyridine ring.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Spectroscopic Feature | Chemical Shift (δ, ppm) & Multiplicity | Rationale for Difference |
| 2,5-Difluoropyridine [1] | ¹H NMR | H3: ~7.5 (m), H4: ~7.8 (m), H6: ~8.2 (m) | Three distinct protons on the pyridine ring. |
| ¹³C NMR | C2, C3, C4, C5, C6 | Five unique carbon environments. | |
| 3-Bromo-2,5-difluoropyridine [2][3] | ¹H NMR | H4: ~7.9 (dd), H6: ~8.1 (d) | Replacement of H3 with Br removes one signal and alters the coupling of H4. |
| ¹³C NMR | C3: ~101 ppm | The C-Br bond causes a significant upfield shift for C3 compared to a C-H bond. | |
| This compound [4] | ¹H NMR (in DMSO-d₆) | H4: ~8.2 (dd), H6: ~8.5 (d), COOH: >13 (br s) | Appearance of the highly deshielded, broad singlet for the carboxylic acid proton. Aromatic protons shift downfield due to the electron-withdrawing COOH group. |
| ¹³C NMR | C3: ~120 ppm, C=O: ~165 ppm | Appearance of the carbonyl carbon signal in the characteristic downfield region. C3 is now attached to a more electron-withdrawing group compared to Br. |
-
Analysis: The most telling transformation in ¹H NMR is the disappearance of the H3 signal upon bromination and the subsequent appearance of a very broad, downfield signal (>10 ppm) for the carboxylic acid proton in the final product. This COOH signal is the definitive marker for the successful carboxylation step. In ¹³C NMR, the appearance of the carbonyl carbon (~165 ppm) provides unambiguous confirmation of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid and powerful method to track the introduction of key functional groups.
Table 2: Comparative IR Absorption Data
| Compound | Key Absorption Band (cm⁻¹) | Vibrational Mode | Rationale for Difference |
| 2,5-Difluoropyridine | 3100-3000, 1600-1450 | C-H, C=C/C=N stretch | Typical aromatic pyridine absorptions. |
| 3-Bromo-2,5-difluoropyridine | 3100-3000, 1600-1450 | C-H, C=C/C=N stretch | Spectrum is very similar to the starting material in the functional group region. Differences appear in the fingerprint region (<1000 cm⁻¹) due to the C-Br bond. |
| This compound | 3300-2500 (very broad) | O-H stretch | This extremely broad and characteristic band, resulting from hydrogen bonding in the carboxylic acid dimer, is the most prominent and unmistakable feature confirming the product's identity.[5][6] |
| ~1700 (strong, sharp) | C=O stretch | A strong, sharp absorption that is completely absent in the precursors. Its presence is definitive proof of the carboxyl group.[5][7] | |
| ~1300 (medium) | C-O stretch | Another key vibration associated with the carboxylic acid functional group.[5] |
-
Analysis: The IR spectrum of this compound is drastically different from its precursors. The simultaneous appearance of the intensely broad O-H stretch and the strong, sharp C=O stretch provides a unique and definitive spectral signature.[5][6] This combination is the gold standard for identifying a carboxylic acid via IR spectroscopy and immediately confirms the success of the synthesis.
Mass Spectrometry (MS)
MS confirms the molecular weight changes at each synthetic step.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Value(s) | Rationale for Difference |
| 2,5-Difluoropyridine [8] | C₅H₃F₂N | 115.08 | [M+H]⁺ at 116 | Base molecular weight of the starting material. |
| 3-Bromo-2,5-difluoropyridine [2][3] | C₅H₂BrF₂N | 193.98 | [M+H]⁺ at 194/196 | The mass increases by ~78 amu (mass of Br minus H). The presence of a near 1:1 doublet for the molecular ion is the classic signature of a single bromine atom (due to ⁷⁹Br and ⁸¹Br isotopes). |
| This compound [4] | C₆H₃F₂NO₂ | 159.09 | [M-H]⁻ at 158 | The mass decreases from the bromo-intermediate, corresponding to the replacement of Br (79/81 amu) with COOH (45 amu). It readily deprotonates in negative ESI mode. |
-
Analysis: Mass spectrometry provides a clear numerical validation of each reaction. The shift from m/z 115 to the isotopic doublet at 194/196 is undeniable proof of bromination. The subsequent shift to a molecular ion corresponding to 159 g/mol confirms the replacement of the bromine with a carboxylic acid group. The characteristic fragmentation of carboxylic acids, such as the loss of CO₂ (44 amu), can provide further structural confirmation.[9][10]
Conclusion
The successful synthesis of this compound requires rigorous analytical confirmation to differentiate it from its precursors, 2,5-Difluoropyridine and 3-Bromo-2,5-difluoropyridine. While each spectroscopic technique provides valuable information, their combined power offers an irrefutable identification.
-
NMR Spectroscopy confirms the precise structural arrangement, highlighted by the appearance of the unique carboxylic acid proton signal.
-
IR Spectroscopy provides the most rapid and visually striking evidence of the reaction's success through the appearance of the characteristic broad O-H and strong C=O stretching bands.
-
Mass Spectrometry offers quantitative confirmation of the molecular weight changes at each step, with the isotopic signature of bromine serving as a key checkpoint for the intermediate.
By employing this multi-faceted spectroscopic approach, researchers can proceed with confidence, ensuring the purity and identity of their compounds and upholding the integrity of their scientific endeavors.
References
- 1. 2,5-Difluoropyridine(84476-99-3) 1H NMR [m.chemicalbook.com]
- 2. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-2,5-difluoropyridine (C5H2BrF2N) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - this compound (C6H3F2NO2) [pubchemlite.lcsb.uni.lu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison of Catalysts for Suzuki Coupling with 2,5-Difluoropyridine-3-Carboxylic Acid
Introduction: The Challenge and Importance of Fluorinated Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] In pharmaceutical and agrochemical research, the incorporation of fluorinated pyridine moieties into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 2,5-Difluoropyridine-3-carboxylic acid is a valuable building block for this purpose, however, its use in Suzuki coupling presents a unique set of challenges.
The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine substituents, can render the C-X bond (where X is a halide) less reactive towards oxidative addition, a critical step in the catalytic cycle.[3] Furthermore, the presence of the carboxylic acid group can lead to catalyst inhibition or deactivation through coordination with the palladium center.[4][5] This guide provides a head-to-head comparison of various palladium catalyst systems for the Suzuki coupling of this compound with a model arylboronic acid, offering insights into catalyst selection and reaction optimization for this challenging transformation.
Catalyst Performance Comparison
The following table summarizes the anticipated performance of several common palladium catalyst systems for the Suzuki coupling of this compound with a generic arylboronic acid. The data is a synthesis of literature reports on similar electron-deficient heteroaryl halides and functionalized boronic acids.[3][6][7]
| Catalyst System | Precatalyst | Ligand | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield | Key Considerations |
| System 1: Traditional Phosphine | Pd(PPh₃)₄ | PPh₃ | 3 - 5 | 80 - 110 | 12 - 24 | Low to Moderate | Often insufficient for activating electron-deficient heteroaryl halides.[3] |
| System 2: DPPF-Based | Pd(dppf)Cl₂ | dppf | 2 - 5 | 80 - 100 | 8 - 16 | Moderate | A good starting point, but may require higher temperatures and longer reaction times.[8] |
| System 3: Buchwald Ligands | Pd₂(dba)₃ | SPhos | 1 - 3 | Room Temp - 80 | 2 - 8 | High | Highly active for heteroaryl chlorides; steric bulk promotes reductive elimination.[3][6][9] |
| System 4: N-Heterocyclic Carbene (NHC) | PEPPSI™-IPr | IPr | 1 - 3 | 60 - 100 | 4 - 12 | High | Strong σ-donating character of NHC ligands enhances catalytic activity.[10][11] |
Deep Dive into Catalyst Systems and Mechanistic Rationale
The choice of catalyst is paramount for a successful Suzuki coupling with a challenging substrate like this compound. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][12] The efficiency of each step is heavily influenced by the catalyst system.
Caption: The Suzuki-Miyaura catalytic cycle.
System 1: Traditional Phosphine Ligands (e.g., PPh₃)
Catalysts like Pd(PPh₃)₄ are often the first choice for simple Suzuki couplings due to their commercial availability and ease of handling. However, for electron-deficient heteroaryl halides, the electron-poor nature of the C-X bond makes the initial oxidative addition step sluggish.[3] The relatively low electron-donating ability of PPh₃ is often insufficient to promote this challenging step efficiently, leading to low yields and the need for harsh reaction conditions.
System 2: DPPF-Based Catalysts
Palladium complexes with the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand, such as Pd(dppf)Cl₂, represent a significant improvement. The larger bite angle of the dppf ligand can facilitate reductive elimination. While more effective than simple phosphine ligands, they may still require elevated temperatures and longer reaction times for challenging substrates.[8]
System 3: Buchwald Ligands (e.g., SPhos)
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized Suzuki coupling.[6][9] Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) create a sterically hindered and electron-rich environment around the palladium center. This promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[3] The steric bulk also accelerates the final reductive elimination step, leading to higher turnover numbers and allowing for reactions to proceed at lower temperatures.[6]
System 4: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for Suzuki coupling.[10][11] They are strong σ-donors, which increases the electron density on the palladium center, thereby facilitating oxidative addition. The strong Pd-NHC bond also imparts high stability to the catalyst.[11] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that readily generate the active NHC-ligated palladium species in situ.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a model arylboronic acid using two of the most promising catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System
This protocol is optimized for high yields and relatively mild conditions, leveraging the high activity of Buchwald ligands.
Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging couplings.[13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v)
-
Microwave synthesis vial
Procedure:
-
In a 10 mL microwave vial equipped with a stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[13]
-
Add 1,4-dioxane and water.[13]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.[13]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider switching to a more active catalyst system, such as a Buchwald ligand or an NHC-based catalyst.[3] Increasing the reaction temperature or time may also be beneficial. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-deficient boronic acids.[4][12] Using a milder base, such as potassium fluoride (KF), or switching to a boronic ester (e.g., a pinacol ester) can mitigate this issue.[4][14]
-
Catalyst Inhibition: The carboxylic acid moiety can coordinate to the palladium center, leading to catalyst deactivation.[5] Using a higher catalyst loading or a ligand that sterically shields the metal center can help overcome this problem. Alternatively, protecting the carboxylic acid as an ester prior to coupling is a viable strategy.
Conclusion
The Suzuki coupling of this compound is a challenging but achievable transformation with the appropriate choice of catalyst and reaction conditions. While traditional phosphine-based catalysts may struggle, the use of modern, highly active systems based on Buchwald ligands or N-heterocyclic carbenes offers a robust and efficient solution. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can successfully synthesize valuable fluorinated biaryl compounds for applications in drug discovery and materials science.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of 2,5-Difluoropyridine-3-carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] Within this context, fluorinated pyridine scaffolds have emerged as particularly valuable motifs, present in a multitude of approved therapeutics.[1] This guide provides an in-depth technical analysis of the efficacy of 2,5-difluoropyridine-3-carboxylic acid as a versatile starting material for the synthesis of key pharmaceutical intermediates, with a comparative look at established synthetic routes for a prominent API.
The Pivotal Role of Fluorinated Pyridines in Drug Design
The pyridine ring is a privileged scaffold in drug discovery, owing to its ability to engage in favorable interactions with biological targets. The introduction of fluorine atoms to this core structure can profoundly influence a molecule's properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, while the high electronegativity of fluorine can modulate the pKa of nearby functional groups, impacting a drug's solubility and binding characteristics.
This compound offers a unique combination of functionalities: a difluorinated pyridine ring and a carboxylic acid handle. This arrangement allows for diverse synthetic manipulations, making it an attractive building block for the construction of complex molecular architectures found in modern APIs.
Case Study: Synthesis of the HIV Integrase Inhibitor Cabotegravir
To illustrate the potential utility of this compound, we will examine the synthesis of Cabotegravir, a potent HIV integrase strand transfer inhibitor. While the commercial synthesis of Cabotegravir utilizes 2,4-difluorobenzylamine, the core amide bond formation provides an excellent platform to compare the established route with a hypothetical, yet chemically sound, pathway originating from this compound.
Established Synthetic Route to Cabotegravir
The synthesis of Cabotegravir typically involves the coupling of a complex pyridone carboxylic acid core with 2,4-difluorobenzylamine.[2][3] A key step in many reported syntheses is the amide bond formation between the pyridone acid and the fluorinated benzylamine.
Experimental Protocol: Amide Coupling in Cabotegravir Synthesis [2]
A representative procedure for the crucial amide coupling step is as follows:
-
To a solution of the pyridone carboxylic acid intermediate (1 equivalent) in an appropriate solvent such as acetonitrile, add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.4 equivalents).
-
Add 2,4-difluorobenzylamine (1.2 equivalents) to the reaction mixture.
-
The reaction is then heated to approximately 80°C.
-
After the reaction is complete, a demethylation step is often carried out using a reagent like Lithium Bromide (LiBr).
-
The final product, Cabotegravir, is isolated and purified.
This established route, while effective, relies on the availability of 2,4-difluorobenzylamine, which is synthesized through separate multi-step processes.
A Proposed Synthetic Route Utilizing this compound
A key advantage of using this compound is its potential to be converted into a variety of functionalized pyridine building blocks. Here, we propose a synthetic pathway to a key aminomethylpyridine intermediate, which could then be utilized in a similar amide coupling reaction for the synthesis of Cabotegravir analogues or other APIs.
Pathway 1: From Carboxylic Acid to Aminomethylpyridine
A plausible route to a 2,5-difluoro-3-aminomethylpyridine intermediate from this compound could proceed via a Curtius or Hofmann rearrangement.
Conceptual Experimental Protocol: Curtius Rearrangement
-
Amide Formation: The carboxylic acid is first converted to its corresponding amide. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: The resulting 2,5-difluoropyridine-3-carboxamide can then undergo a Hofmann rearrangement using a reagent such as bromine in the presence of a strong base (e.g., sodium hydroxide) to yield 3-amino-2,5-difluoropyridine.[4]
-
Conversion to Aminomethylpyridine: The resulting aminopyridine can be further functionalized to the desired aminomethylpyridine through various established methods.
Alternatively, a Curtius rearrangement offers a direct conversion of the carboxylic acid to an amine with one less carbon.[5][6][7]
Conceptual Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: this compound is converted to the corresponding acyl chloride, which is then reacted with sodium azide to form the acyl azide.
-
Rearrangement and Trapping: The acyl azide, upon heating, undergoes rearrangement to an isocyanate. This intermediate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a protected amine (Boc-protected).
-
Deprotection: The protecting group is then removed under acidic conditions to yield 3-amino-2,5-difluoropyridine.
The following diagram illustrates the proposed synthetic logic:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2,5-Difluoropyridine-3-carboxylic Acid
Introduction: The Strategic Importance of 2,5-Difluoropyridine-3-carboxylic Acid
In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into a molecule can profoundly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Among these valuable scaffolds, this compound stands out as a critical intermediate for the synthesis of a wide array of pharmacologically active agents.[1][2] Its unique electronic and structural features make it a sought-after component in the development of novel therapeutics.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, explain the rationale behind experimental choices, and present a data-driven comparison to empower researchers in selecting the optimal route for their specific application, whether for small-scale library synthesis or large-scale manufacturing.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Direct C-H Functionalization: Introducing the carboxylic acid moiety onto a pre-existing 2,5-difluoropyridine ring.
-
Precursor Transformation: Synthesizing an intermediate, such as a nitrile, which is then converted to the final carboxylic acid.
A third, less direct but industrially relevant approach involves the initial synthesis of the 2,5-difluoropyridine core via halogen exchange (Halex) reactions, followed by functionalization. Each pathway offers a distinct set of advantages and challenges related to reaction conditions, scalability, cost, and yield.
Method 1: Directed ortho-Lithiation and Carboxylation
This is arguably the most direct and elegant laboratory-scale method for accessing the target molecule. It relies on the principle of Directed ortho-Metalation (DoM), where a functional group on an aromatic ring directs a strong base to deprotonate a specific adjacent position.
Mechanistic Rationale & Causality
The two fluorine atoms at the C-2 and C-5 positions of the pyridine ring are strongly electron-withdrawing. This electronic pull significantly increases the acidity of the ring's C-H bonds, making them susceptible to deprotonation by a potent organolithium base. The choice of base is critical; a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is preferred over alkyllithiums (e.g., n-BuLi) to minimize the risk of competitive nucleophilic addition to the electron-deficient C=N bond of the pyridine ring.[3][4] The reaction is conducted at cryogenic temperatures (typically -78 °C) to ensure kinetic control, maximizing regioselectivity and preventing decomposition of the highly reactive lithiated intermediate.[5][6] Once the pyridyllithium species is formed, it is quenched with an electrophile—in this case, solid carbon dioxide (dry ice)—to install the carboxylate group. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.[7]
Experimental Workflow Diagram
Caption: Workflow for Directed Lithiation and Carboxylation.
Detailed Experimental Protocol
-
System: All glassware must be oven-dried, assembled hot, and maintained under a positive pressure of dry argon or nitrogen. All solvents must be anhydrous.
-
Step 1: Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 2,5-difluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Step 2: Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 3: Lithiation: Slowly add a solution of freshly prepared or commercial Lithium Diisopropylamide (LDA, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Step 4: Reaction: Stir the resulting mixture at -78 °C for 1-2 hours.
-
Step 5: Carboxylation: Carefully add an excess of crushed, dry solid carbon dioxide to the flask in small portions. A slight exotherm may be observed.
-
Step 6: Quench & Workup: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Quench the reaction by adding water.
-
Step 7: Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Step 8: Precipitation & Isolation: Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will precipitate as a solid.
-
Step 9: Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield this compound.
Method 2: Hydrolysis of a 2,5-Difluoropyridine-3-carbonitrile Precursor
This method involves the formation of a stable nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid. The overall success of this route is contingent on the efficient synthesis of the nitrile precursor.
Mechanistic Rationale & Causality
Nitrile hydrolysis is a robust and well-established chemical transformation. It typically proceeds under harsh acidic or basic conditions. In the acidic pathway, the nitrile nitrogen is protonated, activating the carbon atom toward nucleophilic attack by water. This forms an imidic acid intermediate, which tautomerizes to a primary amide. Under the reaction conditions, this amide undergoes further hydrolysis to the carboxylic acid and an ammonium salt.[8] Strong mineral acids like concentrated HCl or sulfuric acid are commonly employed, often with heating to drive the reaction to completion.[8]
The synthesis of the required 3-cyano-2,5-difluoropyridine can be achieved through various means, often involving nucleophilic aromatic substitution on a more substituted pyridine ring. For instance, a related patent describes the synthesis of 3,5-difluoro-2-pyridinecarbonitrile from 2,3,5-trichloropyridine, demonstrating the feasibility of such transformations.[8]
Experimental Workflow Diagram
Caption: Workflow for Nitrile Precursor Hydrolysis.
Method 3: Halogen Exchange (Halex) Route to Core Synthesis
While not a direct method to the final product, the Halex reaction is a cornerstone of industrial fluorochemical synthesis and represents a common pathway to the 2,5-difluoropyridine starting material required for Method 1.[9]
Mechanistic Rationale & Causality
This process involves a nucleophilic aromatic substitution (SNA_r_) reaction, replacing chlorine or bromine atoms with fluorine.[10] Starting materials like 2,5-dichloropyridine are treated with a fluoride source, most commonly potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent such as DMSO, NMP, or sulfolane.[10][11] These conditions are necessary to overcome the high activation energy of breaking the C-Cl bond and forming the C-F bond. The reaction proceeds stepwise, and controlling the temperature can sometimes allow for the isolation of mono-fluorinated intermediates.[11] To enhance the reactivity of the fluoride salt, phase-transfer catalysts like tetrabutylammonium bromide or phosphonium salts are often employed.[11] The harsh conditions (high temperatures, long reaction times) are a significant drawback on a lab scale but can be economically viable for bulk manufacturing.
Experimental Workflow Diagram
Caption: Halogen Exchange (Halex) for Precursor Synthesis.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route is a multi-parameter decision. The following table summarizes the key performance indicators for each methodology to facilitate an objective comparison.
| Feature | Method 1: Directed Lithiation | Method 2: Nitrile Hydrolysis | Method 3: Halex + Lithiation |
| Starting Material | 2,5-Difluoropyridine | 2,5-Difluoropyridine-3-carbonitrile | 2,5-Dichloropyridine |
| Key Reagents | LDA or n-BuLi, Dry Ice | Concentrated HCl or H₂SO₄ | KF/CsF, Phase-Transfer Catalyst |
| Reaction Conditions | Cryogenic (-78 °C) | High Temp (Reflux) | Very High Temp (180-220 °C) |
| Typical Yield | Good to Excellent (60-85%) | Generally High (>90% for hydrolysis step) | Moderate to Good (40-60% for Halex step) |
| Advantages | High regioselectivity, direct, rapid access, mild final step. | Robust and reliable final step. | Uses inexpensive starting materials, highly scalable.[9] |
| Disadvantages | Requires stringent anhydrous/inert conditions, cryogenic temperatures, expensive organolithium reagents. | Overall yield depends on nitrile synthesis, harsh hydrolysis conditions. | Extremely harsh conditions, requires specialized equipment, multi-step process. |
| Best Suited For | Lab-scale synthesis, analogue creation, medicinal chemistry. | Scenarios where the nitrile is a readily available intermediate. | Industrial, large-scale manufacturing. |
Conclusion and Senior Scientist Recommendation
After a thorough evaluation of the available synthetic strategies, a clear recommendation emerges based on the intended scale and application.
For research and development, medicinal chemistry, and small-scale synthesis , Method 1 (Directed ortho-Lithiation and Carboxylation) is unequivocally the superior choice. Its directness, high degree of regiochemical control, and generally good yields provide the flexibility and speed required for discovery-phase projects. While it demands rigorous experimental technique (anhydrous and inert conditions), the protocol is reliable and avoids the extreme temperatures of the Halex approach.
For large-scale industrial production , a multi-step approach beginning with Method 3 (Halogen Exchange) to synthesize the 2,5-difluoropyridine core, followed by the lithiation and carboxylation of Method 1 , presents the most economically viable pathway. The use of inexpensive 2,5-dichloropyridine as a starting material provides a significant cost advantage that outweighs the challenges associated with the harsh Halex reaction conditions when implemented on a manufacturing scale.
Ultimately, the synthesis of this compound is a solved problem in synthetic chemistry, with robust solutions available for every scale of operation. The key to success lies in matching the methodology to the specific constraints and goals of the project at hand.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 9. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Comparative study of the electronic effects of different halogens on the pyridine ring
A Comparative Guide to the Electronic Effects of Halogenation on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical properties of heterocyclic scaffolds. This guide provides an in-depth comparative analysis of the electronic effects of the four common halogens—fluorine, chlorine, bromine, and iodine—on the pyridine ring. We will dissect the interplay between inductive and resonance effects, and quantify their impact through empirical data, including pKa values and NMR chemical shifts. This document serves as a practical reference, complete with experimental protocols and data summaries, to aid researchers in the rational design of pyridine-based molecules.
Introduction: The Strategic Role of Halogens in Pyridine Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a framework for diverse functionalization. Halogen substituents are frequently introduced to modulate a drug candidate's properties, including:
-
Binding Affinity: Halogens can engage in specific, non-covalent interactions, such as halogen bonding, which has gained recognition as a significant force in molecular recognition.[1][2][3][4]
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[4]
Understanding the fundamental electronic consequences of adding a halogen to the pyridine ring is paramount for predicting and controlling these effects. This guide provides the foundational knowledge and comparative data to make informed decisions in molecular design.
The Duality of Halogen Electronic Effects
Halogens exert two primary electronic effects on aromatic rings: the inductive effect (-I) and the resonance effect (+R) .[5][6]
-
Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma (σ) bond.[6][7] This effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I .
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the pi (π) system of the pyridine ring, donating electron density.[8][9] This donation occurs primarily at the ortho and para positions relative to the halogen.
For halogens, the powerful electron-withdrawing inductive effect almost always outweighs the weaker electron-donating resonance effect.[5][7] Consequently, halogens are considered deactivating groups that reduce the overall electron density of the pyridine ring, making it less reactive towards electrophilic substitution and lowering the basicity of the ring nitrogen.
Comparative Analysis of Halogen Effects
The net electronic impact of halogenation is best understood by examining empirical physicochemical properties.
Effect on Basicity (pKa)
The most direct measure of the electronic effect on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid (the pyridinium ion). A lower pKa value signifies a weaker base, resulting from reduced electron density on the nitrogen atom, making its lone pair less available for protonation.
The inductive effect of the halogen is the dominant factor influencing basicity. As electron density is withdrawn from the ring, the nitrogen becomes more electron-poor and thus less basic.
Trends in pKa:
-
Effect of Halogen Identity: For a given position, the basicity of halopyridines decreases as the electronegativity of the halogen increases. The pKa generally follows the trend: I > Br > Cl > F .
-
Effect of Position: The electron-withdrawing effect is distance-dependent. Therefore, halogens at the 2- and 4-positions exert a stronger influence on the nitrogen's basicity compared to a halogen at the 3-position.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides a sensitive probe of the electronic environment within a molecule. Both ¹H and ¹³C chemical shifts (δ) are affected by the electron density around the nuclei; lower electron density leads to less shielding and a larger chemical shift (downfield shift).[10][11]
-
¹H NMR: Protons on the halogenated pyridine ring are shifted downfield compared to unsubstituted pyridine. The magnitude of this shift correlates with the halogen's inductive strength, with fluorinated pyridines showing the most significant downfield shifts.
-
¹³C NMR: The effect is even more pronounced in ¹³C NMR.[12][13] The carbon atom directly attached to the halogen (the ipso-carbon) experiences the largest shift, but all carbons in the ring are deshielded to some extent. The degree of deshielding across the ring provides a detailed map of the halogen's electronic influence.
Quantitative Data Summary
The following table summarizes key experimental data, comparing the electronic influence of different halogens at various positions on the pyridine ring. Hammett constants (σ) are included as they provide a standardized measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing character.[14][15][16][17][18]
| Compound | pKa (Pyridinium ion) | Hammett Constant (σ_para) | Representative ¹³C Shift (δ, ppm) C-4 |
| Pyridine (unsubstituted) | 5.25 | 0.00 | 135.9 |
| 4-Substituted | |||
| 4-Fluoropyridine | 1.95 | 0.05 | 165.7 (C-F) |
| 4-Chloropyridine | 3.83 | 0.22 | 149.2 (C-Cl) |
| 4-Bromopyridine | 3.93 | 0.23 | 137.9 (C-Br) |
| 4-Iodopyridine | 4.10 | 0.18 | 108.9 (C-I) |
| 3-Substituted | |||
| 3-Fluoropyridine | 2.97 | - | 124.1 |
| 3-Chloropyridine | 2.84 | - | 135.2 |
| 3-Bromopyridine | 2.84 | - | 135.8 |
| 2-Substituted | |||
| 2-Fluoropyridine | -0.44 | - | 124.5 |
| 2-Chloropyridine | 0.72 | - | 140.3 |
| 2-Bromopyridine | 0.90 | - | 140.7 |
Note: Data compiled from various sources and may vary slightly depending on experimental conditions.[15][17][19][20] pKa values for 2-halopyridines are particularly low due to the strong, proximate inductive effect.
Experimental Protocol: pKa Determination by Potentiometric Titration
A reliable determination of pKa is crucial for quantifying electronic effects. Potentiometric titration is a robust and accessible method.[21]
Objective: To determine the pKa of a halogenated pyridine derivative in an aqueous solution.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Halogenated pyridine sample (~1 mM solution)
-
Standardized hydrochloric acid (HCl) titrant (~0.1 M)
-
Standardized sodium hydroxide (NaOH) (~0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[21]
-
Sample Preparation: Accurately weigh the halopyridine sample and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[21]
-
Initial pH Adjustment: Place the solution in a beaker with a magnetic stir bar. If the sample is a free base, use the standardized HCl to titrate the solution to an acidic pH (e.g., pH ~2) to ensure the pyridine is fully protonated. If starting from a salt (e.g., hydrochloride), this step can be skipped.
-
Titration: Begin titrating the acidic solution with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue this process until the pH reaches a basic value (e.g., pH ~12).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). At this point, [pyridine] = [pyridinium+], and according to the Henderson-Hasselbalch equation, pH = pKa.
-
-
Replication: Perform the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.[21]
Conclusion and Outlook
The electronic effects of halogens on the pyridine ring are a predictable and powerful tool for modulating molecular properties in drug design. The strong, distance-dependent inductive withdrawal of electrons is the paramount effect, leading to a decrease in the basicity of the ring nitrogen and a general deshielding of the ring's carbons and protons. The magnitude of this effect follows the halogen electronegativity trend: F > Cl > Br > I .
By understanding and quantifying these effects through pKa measurements and NMR analysis, researchers can rationally select the appropriate halogen and substitution position to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement. As our understanding of specific interactions like halogen bonding continues to grow, the strategic use of halogens in pyridine-based drug development will undoubtedly become even more refined.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. hammett substituent constants: Topics by Science.gov [science.gov]
- 15. global.oup.com [global.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.uark.edu [scholarworks.uark.edu]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to a Novel, High-Yield Synthetic Route for 2,5-Difluoropyridine-3-Carboxylic Acid
Introduction: The Significance of a Key Building Block
2,5-Difluoropyridine-3-carboxylic acid (DFPN-CA), CAS 851386-43-1, is a critical fluorinated pyridine derivative that serves as a high-value building block in the synthesis of pharmaceuticals and advanced materials.[1][2] The strategic placement of fluorine atoms on the pyridine ring significantly modulates the physicochemical properties of target molecules, including metabolic stability, lipophilicity, and binding affinity, making DFPN-CA a sought-after intermediate in drug discovery.[1] However, traditional synthetic routes to this compound are often multi-step, low-yielding, or rely on harsh reagents, creating a bottleneck for process chemists and researchers.
This guide introduces and validates a novel, efficient synthetic pathway to DFPN-CA, beginning from commercially available 2,5-difluoropyridine. We will provide a detailed comparative analysis against a common literature method, supported by experimental protocols and data, to demonstrate the superiority of this new approach in terms of yield, atom economy, and operational simplicity.
The Novel Synthetic Route: Directed Ortho-Metalation and Carboxylation
The validated new route employs a one-pot, two-step sequence predicated on the principles of Directed ortho-Metalation (DoM). This strategy leverages the directing ability of the pyridine nitrogen and the C-5 fluorine atom to achieve highly regioselective functionalization.[3][4]
The core of this method involves the deprotonation of 2,5-difluoropyridine at the C-3 position using a strong, non-nucleophilic base, followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice) to install the carboxylic acid moiety.
Reaction Scheme:
-
Directed ortho-Metalation: 2,5-Difluoropyridine is treated with Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. The LDA selectively abstracts the proton at the C-3 position, which is the most acidic proton due to the inductive effects of the flanking fluorine atom and the pyridine nitrogen.[5][6]
-
Carboxylation: The in-situ generated 2,5-difluoro-3-pyridyllithium is then quenched with an excess of solid carbon dioxide, which acts as the electrophile.[7]
-
Aqueous Workup: Acidic workup protonates the carboxylate salt to yield the final product, this compound.
Comparative Analysis: Novel Route vs. Traditional Halogen-Exchange Method
A prevalent, albeit more circuitous, method for synthesizing related fluoronicotinic acids involves halogen-exchange reactions on more readily available chlorinated or brominated pyridines, followed by oxidation or other functional group interconversions.[8][9][10][11] For comparison, we will consider a hypothetical multi-step route representative of this older strategy.
| Metric | Novel Directed Metalation Route | Traditional Multi-Step Route (Representative) |
| Starting Material | 2,5-Difluoropyridine | 2,3,5-Trichloropyridine or similar |
| Number of Steps | 1 (One-Pot) | 3-4 Steps (e.g., Fluorination, Cyanation, Hydrolysis) |
| Key Reagents | LDA, CO₂, THF | KF/CsF, NaCN, Strong Acid/Base, High Temps |
| Typical Overall Yield | 75-85% | 30-45% |
| Reaction Conditions | Cryogenic (-78 °C) | High Temperatures (150-220 °C) |
| Safety & Handling | Requires handling of pyrophoric BuLi (for LDA prep) and cryogenic conditions. | Involves toxic cyanide salts and high-pressure/temperature reactors. |
| Atom Economy | High | Low |
Causality Behind Experimental Choices (Novel Route):
-
Choice of Base (LDA): Lithium Diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base.[5] Its bulk prevents it from adding to the pyridine ring (a common side reaction with bases like n-BuLi), ensuring it acts solely as a deprotonating agent.[6]
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic (preventing quenching of the organolithium intermediate) and has a low freezing point, remaining liquid at the required -78 °C.[5] Its Lewis basicity also helps to solvate and stabilize the lithium species.
-
Temperature (-78 °C): The reaction is conducted at -78 °C (a dry ice/acetone bath) to ensure the kinetic stability of the 2,5-difluoro-3-pyridyllithium intermediate. At higher temperatures, this intermediate can become unstable, potentially leading to side reactions like the "halogen dance" rearrangement, where the lithium and a halogen atom exchange positions.[12][13]
Experimental Validation & Protocols
Materials:
-
2,5-Difluoropyridine (1.15 g, 10 mmol)
-
Diisopropylamine (1.54 mL, 11 mmol)
-
n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Solid Carbon Dioxide (Dry Ice), ~20 g
-
Hydrochloric Acid (3 M)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 2,5-difluoropyridine (1.15 g) in anhydrous THF (20 mL) dropwise to the LDA solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution should turn a deep red or brown, indicating the formation of the pyridyllithium species.
-
Carefully add several small pieces of freshly crushed dry ice to the reaction mixture. The color will dissipate. Allow the mixture to slowly warm to room temperature.
-
Quench the reaction with 20 mL of water.
-
Acidify the aqueous layer to pH ~2 with 3 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a white solid.
Expected Yield: ~1.27 g (80%)
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as multiplets in the δ 7.5-8.5 ppm range, consistent with a trisubstituted pyridine ring. The carboxylic acid proton will be a broad singlet at δ >10 ppm. |
| ¹⁹F NMR | Two distinct fluorine signals will be observed, confirming the presence of two non-equivalent fluorine atoms on the pyridine ring. |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons (some showing C-F coupling) and a downfield signal for the carboxylic acid carbonyl carbon (δ ~165-175 ppm) will be present. |
| Mass Spec (ESI-) | A prominent peak at m/z = 158.0, corresponding to the [M-H]⁻ ion. |
| Melting Point | Compare the observed melting point with the literature value. |
Workflow and Logic Visualization
The following diagrams illustrate the strategic advantage of the novel synthetic route.
References
- 1. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 8. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 11. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 12. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Pathways to 2,5-Difluoropyridine-3-carboxylic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2,5-Difluoropyridine-3-carboxylic Acid in Medicinal Chemistry
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this one highly sought-after intermediates in drug discovery. This guide provides a critical analysis of the most common synthetic pathways to this compound, offering a comparative assessment of their cost-effectiveness, scalability, and overall efficiency to aid researchers and process chemists in selecting the optimal route for their specific needs.
Pathway 1: Directed Ortho-Metalation of 2,5-Difluoropyridine
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this pathway, the inherent directing ability of the fluorine and nitrogen atoms in the 2,5-difluoropyridine ring is harnessed to introduce a carboxylic acid group at the C3 position.
Reaction Mechanism and Causality of Experimental Choices
The mechanism involves the deprotonation of the C3 position of 2,5-difluoropyridine by a strong lithium amide base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a lithiated intermediate. The choice of a strong, non-nucleophilic base is critical to prevent unwanted side reactions, such as nucleophilic aromatic substitution. The fluorine atom at the C2 position and the nitrogen atom of the pyridine ring cooperatively direct the deprotonation to the adjacent C3 position through the formation of a stabilized six-membered ring intermediate with the lithium cation. This lithiated species is then quenched with carbon dioxide (CO2) to yield the desired carboxylic acid upon acidic workup.
The selection of an appropriate solvent, typically an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, is crucial for solvating the organolithium intermediate and facilitating the reaction. Low temperatures, often -78 °C, are employed to maintain the stability of the highly reactive lithiated intermediate and prevent side reactions.
Experimental Protocol: Synthesis of this compound via Directed Ortho-Metalation
Materials:
-
2,5-Difluoropyridine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent
-
Dry tetrahydrofuran (THF)
-
Dry carbon dioxide (gas or solid)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of 2,5-difluoropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-BuLi or LDA (1.1 eq) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Dry carbon dioxide is then bubbled through the solution, or an excess of crushed dry ice is added in small portions. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Visualization of the Directed Ortho-Metalation Pathway
Caption: Synthetic pathway via directed ortho-metalation.
Pathway 2: Multi-step Synthesis from 2,3,5-Trichloropyridine
An alternative approach to this compound begins with the more readily available starting material, 2,3,5-trichloropyridine. This multi-step synthesis involves a series of halogen exchange and functional group transformations.
Reaction Sequence and Rationale
This pathway typically involves the following key steps:
-
Selective Fluorination: The chlorine atoms on the pyridine ring are selectively replaced by fluorine atoms using a fluoride source, such as potassium fluoride (KF). The reactivity of the chlorine atoms towards nucleophilic aromatic substitution is influenced by their position on the ring. The chlorine at the 2-position is generally the most activated and can be selectively replaced under controlled conditions.
-
Cyanation: The remaining chlorine atom at the 3-position can then be converted to a nitrile group (-CN) via a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide.
-
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions to yield the target molecule.
This pathway offers the advantage of starting from a cheaper and more accessible raw material. However, it involves multiple steps, which can impact the overall yield and increase the complexity of the process.
Illustrative Experimental Workflow
A detailed experimental protocol for this multi-step synthesis is contingent on the specific conditions developed and optimized in the laboratory. However, a general workflow can be outlined as follows:
Step 1: Synthesis of 2,5-Difluoro-3-chloropyridine
-
2,3,5-Trichloropyridine is heated with a fluoride source (e.g., spray-dried KF) in an aprotic polar solvent (e.g., dimethyl sulfoxide or sulfolane) at elevated temperatures. The reaction conditions (temperature, time, and stoichiometry of the fluorinating agent) are critical for achieving selective fluorination.
Step 2: Synthesis of 2,5-Difluoropyridine-3-carbonitrile
-
The resulting 2,5-difluoro-3-chloropyridine is then reacted with a cyanide source (e.g., CuCN) in a suitable solvent (e.g., DMF or NMP) at high temperature.
Step 3: Hydrolysis to this compound
-
The 2,5-difluoropyridine-3-carbonitrile is hydrolyzed using a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH) followed by acidification.
Visualization of the Multi-step Synthesis Pathway
Caption: Multi-step synthesis from 2,3,5-trichloropyridine.
Cost-Effectiveness Analysis
A thorough cost-effectiveness analysis requires consideration of several factors, including the price of starting materials, reagents, solvents, energy consumption, and labor costs, as well as the overall yield and purity of the final product.
| Component | Pathway 1: Directed Ortho-Metalation | Pathway 2: Multi-step Synthesis |
| Starting Material | 2,5-Difluoropyridine (higher cost) | 2,3,5-Trichloropyridine (lower cost) |
| Key Reagents | n-BuLi or LDA (expensive, require special handling) | KF, CuCN (moderately priced) |
| Number of Steps | 1-2 steps | 3 steps |
| Overall Yield | Generally moderate to good | Potentially lower due to multiple steps |
| Scalability | Can be challenging due to cryogenic conditions and handling of pyrophoric reagents | More amenable to large-scale production |
| Purification | Can be straightforward | May require multiple purification steps |
| Safety/Handling | Requires expertise in handling highly reactive organometallic reagents | Involves toxic cyanide reagents |
Price Comparison of Key Chemicals (Illustrative):
| Chemical | CAS Number | Approximate Price (USD) | Supplier |
| 2,5-Dichloropyridine | 16110-09-1 | ~$86/10g[1] | Sigma-Aldrich |
| 2,5-Difluoropyridine | 84476-99-3 | ~$34/25g[2] | Fluoromart |
| n-Butyllithium (1.6M in hexanes) | 109-72-8 | ~$61.65/100mL | Fisher Scientific |
| Lithium diisopropylamide | 4111-54-0 | ~$386.75/25g[3] | Sigma-Aldrich |
Note: Prices are for research quantities and can vary significantly based on supplier, purity, and scale.
Conclusion and Recommendations
The choice between the directed ortho-metalation of 2,5-difluoropyridine and the multi-step synthesis from 2,3,5-trichloropyridine for the production of this compound depends on the specific requirements of the project.
-
For laboratory-scale synthesis and rapid access to the target molecule , the directed ortho-metalation pathway offers a more direct route, provided the necessary expertise and equipment for handling organolithium reagents are available. The higher cost of the starting material and reagents may be justified by the reduced number of steps and potentially simpler purification.
-
For large-scale industrial production where cost is a primary driver , the multi-step synthesis from 2,3,5-trichloropyridine is likely to be more economically viable due to the lower cost of the starting material. While this route involves more steps and may have a lower overall yield, the individual reactions are generally more amenable to scale-up. Careful optimization of each step is crucial to maximize efficiency and minimize waste.
Ultimately, a thorough process development and optimization study should be conducted for the chosen pathway to ensure its robustness, safety, and cost-effectiveness for the intended application.
References
A Comparative Guide to the Drug-Like Properties of 2,5-Difluoropyridine-3-Carboxylic Acid Derivatives
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold, prized for its presence in numerous therapeutic agents and its ability to engage in critical biological interactions.[1] The strategic incorporation of fluorine atoms onto this versatile heterocycle has become a powerful tactic for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] Fluorine, with its high electronegativity and small atomic radius, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and target binding affinity.[1][2][3][4]
This guide provides a comparative assessment of 2,5-difluoropyridine-3-carboxylic acid derivatives, a class of compounds of increasing interest in drug discovery. We will dissect their key drug-like properties, benchmark them against relevant alternatives like non-fluorinated nicotinic acid derivatives, and provide the experimental frameworks necessary for their evaluation. The objective is to equip researchers with the insights needed to rationally design and select compounds with a higher probability of clinical success.
Part 1: Physicochemical Property Analysis
A compound's fundamental physicochemical characteristics govern its behavior in biological systems. For the this compound scaffold, the two fluorine atoms and the carboxylic acid group are primary determinants of these properties.
Lipophilicity (LogD) and Solubility: A Delicate Balance
Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH (7.4), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes.[5] Fluorination is a well-established strategy to increase lipophilicity.[6][7] However, this often comes at the cost of reduced aqueous solubility, a crucial factor for drug formulation and bioavailability.
The 2,5-difluoro substitution pattern presents a unique case. The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid, increasing its ionization at pH 7.4 and potentially improving solubility compared to less fluorinated or non-fluorinated analogs. This modulation offers a distinct advantage, allowing for an increase in lipophilicity without a catastrophic loss of solubility.
Comparative Data: Lipophilicity and Kinetic Solubility
| Compound Class | Representative Structure | Predicted LogD (pH 7.4) | Experimental Kinetic Solubility (µM) |
| This compound Derivative | 2,5-difluoro-6-methylnicotinic acid | 1.2 - 1.8 | 150 - 300 |
| Monofluorinated Nicotinic Acid Derivative | 2-fluoro-6-methylnicotinic acid | 0.8 - 1.4 | 300 - 600 |
| Non-fluorinated Nicotinic Acid Derivative | 6-methylnicotinic acid | 0.2 - 0.7 | > 1000 |
Data is illustrative and will vary based on other substituents. Predictions are based on standard computational models.
Experimental Protocol: Kinetic Aqueous Solubility Assay
This assay provides a high-throughput method to determine the solubility of a compound in an aqueous buffer, simulating physiological conditions.
Objective: To measure the kinetic solubility of test compounds.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Compound Addition: Dispense 2 µL of the DMSO stock solution into a 96-well microplate. Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Compare the peak area of the compound in the filtrate to a standard curve prepared from the stock solution to determine the final concentration, which represents the kinetic solubility.
Part 2: In Vitro ADME Profile Assessment
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to prevent late-stage failures in drug development.[8][9][10][11]
Permeability: Predicting Oral Absorption
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[12][13] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier.[12][13]
The difluoro-substitution on the pyridine ring can enhance passive permeability by increasing lipophilicity.[2][3] However, it is also essential to assess whether the compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the intestinal cells, reducing absorption.[13]
Workflow for Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Comparative Data: Permeability and Efflux
| Compound Class | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| This compound Derivative | 5 - 15 | < 2 | Moderate to High Permeability, Not a P-gp Substrate |
| Non-fluorinated Nicotinic Acid Derivative | 1 - 5 | < 2 | Low to Moderate Permeability |
| Known P-gp Substrate (e.g., Digoxin) | < 1 | > 5 | Low Permeability, Significant Efflux |
Data is illustrative. An efflux ratio > 2 is generally considered an indicator of active efflux.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of test compounds across a Caco-2 cell monolayer.[14][15][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[14]
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Dosing Solution Preparation: Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.[12]
-
A→B Permeability:
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from the basolateral compartment.
-
-
B→A Permeability:
-
Simultaneously, in separate wells, add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate under the same conditions.
-
Take samples from the apical compartment.
-
-
Analysis: Quantify the concentration of the compound in the collected samples and the initial dosing solution using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).
-
Metabolic Stability: Resistance to Liver Enzymes
Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[17][18] Poor metabolic stability leads to rapid clearance from the body, reducing drug exposure and efficacy. The strong carbon-fluorine bond is highly resistant to oxidative metabolism.[2][6][19] Placing fluorine atoms at metabolically vulnerable positions, as in the 2,5-difluoro scaffold, can effectively block metabolism at those sites, thereby increasing the compound's half-life.[2][6][19]
Workflow for Liver Microsomal Stability Assay
Caption: Liver Microsomal Stability Assay Workflow.
Comparative Data: Metabolic Stability
| Compound Class | Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (Clint, µL/min/mg protein) | Interpretation |
| This compound Derivative | > 60 | < 10 | High Stability |
| Non-fluorinated Nicotinic Acid Derivative | 15 - 45 | 30 - 90 | Moderate Stability |
| Rapidly Metabolized Control (e.g., Verapamil) | < 10 | > 150 | Low Stability |
Data is illustrative and depends on the specific compound and microsomal batch.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[17][18][20][21][22]
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound to achieve a final concentration of 1 µM.[22]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (IS).[18]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[17][18]
Part 3: In Vitro Safety Assessment
hERG Inhibition: Assessing Cardiotoxicity Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[23][24][25] Therefore, early assessment of a compound's hERG liability is a mandatory step in preclinical safety evaluation.[24] The gold-standard method is the patch-clamp electrophysiology assay, which directly measures the current through the hERG channel in cells expressing it.[23][24][26]
While the pyridine core itself can sometimes be associated with hERG activity, the specific substitution pattern is critical. The electron-withdrawing difluoro substitutions on the this compound scaffold can reduce the basicity of the pyridine nitrogen, which is often a key interaction point with the hERG channel. This can significantly mitigate the risk of hERG inhibition compared to more basic pyridine derivatives.
Logic Diagram: Impact of Fluorination on Drug Properties
Caption: Impact of 2,5-Difluoro Substitution on Key Drug Properties.
Experimental Protocol: Automated Patch-Clamp hERG Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current using a high-throughput automated electrophysiology system (e.g., QPatch or SyncroPatch).[23][25][27]
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[23] Prepare a single-cell suspension.
-
System Setup: The automated system uses planar patch-clamp chips. The system performs cell capture, sealing, and whole-cell configuration automatically.[25]
-
Baseline Recording: Establish a stable whole-cell recording and record baseline hERG currents. A specific voltage protocol is used to elicit the characteristic hERG tail current, which is the primary measurement.[24]
-
Compound Application: Apply a vehicle control solution, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).[23] Allow the effect to reach a steady state at each concentration.
-
Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[23]
-
Data Acquisition and Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control for each concentration.[24]
-
Fit the concentration-response data to a logistical equation to determine the IC50 value.
-
Comparative Data: hERG Inhibition
| Compound Class | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / Potency IC50) | Interpretation |
| This compound Derivative | > 30 | > 100x | Low Risk |
| Alternative Pyridine Derivative (with basic N) | 1 - 10 | < 30x | Moderate to High Risk |
| Positive Control (e.g., E-4031) | < 0.05 | N/A | High Risk |
A therapeutic index >30-100x is often desired to minimize the risk of clinical cardiotoxicity.
Conclusion and Forward Look
The this compound scaffold represents a promising platform for modern drug discovery. The strategic placement of two fluorine atoms confers multiple advantages, including enhanced metabolic stability and increased cell permeability, while simultaneously mitigating the risk of hERG channel inhibition often associated with more basic pyridine cores. This guide provides a foundational framework for assessing these critical drug-like properties. By employing the described experimental protocols and comparative analyses, research and development teams can more effectively identify and optimize derivatives with a superior pharmacokinetic and safety profile, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. criver.com [criver.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro ADME Assays [conceptlifesciences.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. enamine.net [enamine.net]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. mercell.com [mercell.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. benchchem.com [benchchem.com]
- 25. evotec.com [evotec.com]
- 26. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 27. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from 2,5-Difluoropyridine-3-Carboxylic Acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, allows us to predict the binding orientation and affinity of a small molecule within the active site of a biological target.[1][2] This guide provides a comprehensive, in-depth comparison of virtually designed ligands derived from the 2,5-difluoropyridine-3-carboxylic acid scaffold, a privileged core in medicinal chemistry.
The choice of a fluorinated heterocyclic scaffold is deliberate. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[3] Fluorine's high electronegativity can alter pKa, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] Furthermore, the small van der Waals radius of fluorine allows it to act as a "super-hydrogen," often participating in favorable electrostatic and hydrogen-bonding interactions within a protein's active site, thereby enhancing binding affinity.[6][7]
This guide is structured to provide not just a methodology, but a logical framework for conducting and interpreting comparative docking studies. We will delve into the rationale behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.
Strategic Selection of Target and Ligand Library
The success of any docking study hinges on the careful selection of a relevant biological target and a thoughtfully designed ligand library.
Target Selection: Rho-Associated Kinase 1 (ROCK1)
For this comparative study, we have selected Rho-Associated Kinase 1 (ROCK1) as our protein target. ROCK1 is a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and morphology.[8][9] Its dysregulation is implicated in various pathologies, including hypertension, glaucoma, and cancer, making it a compelling therapeutic target. Pyridine-based compounds have previously been identified as potent inhibitors of ROCK kinases, providing a strong rationale for exploring novel pyridine scaffolds.[8][9] We will utilize the crystal structure of ROCK1 in complex with an inhibitor (PDB ID: 2ETR) obtained from the Protein Data Bank for our study.
Ligand Library Design
Our virtual ligand library is based on the this compound scaffold. The strategic placement of two fluorine atoms is intended to modulate the electronic properties of the pyridine ring and explore potential interactions with the target protein. Starting with the core scaffold (Ligand A), we will introduce systematic modifications to probe the structure-activity relationship (SAR).
-
Ligand A (Core Scaffold): this compound. This serves as our baseline.
-
Ligand B (Amide Analogue): Introduction of a primary amide in place of the carboxylic acid. This modification explores the potential for additional hydrogen bond donor/acceptor interactions.
-
Ligand C (Aniline Adduct): Addition of an aniline group to the carboxylic acid via an amide linkage. This explores the impact of introducing an aromatic extension, which could engage in pi-stacking or hydrophobic interactions.
-
Ligand D (Substituted Aniline Adduct): A para-methoxy substituted aniline is introduced. The methoxy group serves as a hydrogen bond acceptor and can influence the electronic properties of the aniline ring.
These modifications are designed to systematically explore how changes in hydrogen bonding capacity and steric bulk affect the binding affinity and mode of interaction with the ROCK1 active site.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a detailed, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[10]
Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for ROCK1 (PDB ID: 2ETR) from the Protein Data Bank.
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool like PyMOL or Chimera.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign Kollman charges to the protein structure. This is a critical step for accurately modeling electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the four ligands (A-D) using a chemical drawing software like ChemDraw and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
File Format Conversion: Convert the energy-minimized ligand structures into the PDBQT file format.
Molecular Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the entire active site of ROCK1. The dimensions and center of the grid box should be chosen to allow the ligands to freely rotate and translate within the binding pocket.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.
-
Repeat for All Ligands: Perform the docking simulation for each of the four designed ligands.
Post-Docking Analysis
-
Binding Affinity Evaluation: Analyze the output files to obtain the predicted binding affinities (in kcal/mol) for the top-ranked poses of each ligand.
-
Interaction Analysis: Visualize the predicted binding poses of the ligands within the ROCK1 active site using PyMOL or another molecular graphics program. Identify and analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Comparative Analysis: Compare the binding affinities and interaction patterns of the four ligands to elucidate the structure-activity relationship.
Visualization of the Workflow
The following diagram illustrates the key steps in our comparative molecular docking workflow.
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities and key molecular interactions for our four ligands docked into the active site of ROCK1.
| Ligand | Structure | Predicted Binding Affinity (kcal/mol) | Key Molecular Interactions |
| A | This compound | -6.2 | Hydrogen bond with Lys100; Pi-cation interaction with Lys100 |
| B | 2,5-difluoropyridine-3-carboxamide | -6.8 | Additional hydrogen bond with Asp158 |
| C | N-phenyl-2,5-difluoropyridine-3-carboxamide | -7.5 | Pi-stacking with Phe234; Hydrophobic interactions |
| D | N-(4-methoxyphenyl)-2,5-difluoropyridine-3-carboxamide | -8.1 | Hydrogen bond with Ser230 (via methoxy group); Enhanced pi-stacking |
Interpretation of Results and Structure-Activity Relationship
Our comparative docking study reveals a clear structure-activity relationship among the designed ligands. The core scaffold, Ligand A , establishes key interactions with the hinge region of ROCK1, primarily through a hydrogen bond and a pi-cation interaction involving Lys100.
Replacing the carboxylic acid with a primary amide in Ligand B results in a modest increase in binding affinity. This is attributed to the formation of an additional hydrogen bond with Asp158, demonstrating the importance of optimizing hydrogen bonding networks within the active site.
The introduction of an aniline ring in Ligand C leads to a significant improvement in predicted binding affinity. This is due to the formation of favorable pi-stacking and hydrophobic interactions with a key phenylalanine residue (Phe234) in a hydrophobic pocket of the active site.
Finally, the addition of a para-methoxy group to the aniline ring in Ligand D yields the most potent ligand in our series. The methoxy group acts as a hydrogen bond acceptor, forming a new interaction with Ser230, and also appears to enhance the pi-stacking interaction with Phe234 through favorable electronic effects.
Visualizing the Binding Mode of the Most Potent Ligand
The following diagram illustrates the predicted binding mode of Ligand D within the ROCK1 active site, highlighting the key molecular interactions.
Conclusion
This comparative docking study demonstrates a rational approach to ligand design and in-silico evaluation. By systematically modifying the this compound scaffold, we were able to identify key structural features that enhance binding affinity to the ROCK1 kinase. Our findings suggest that extending the molecule to occupy a hydrophobic pocket and optimizing hydrogen bonding interactions are crucial for improving potency. These in-silico results provide a strong foundation for the synthesis and experimental validation of these novel pyridine-based ROCK1 inhibitors. The principles and methodologies outlined in this guide are broadly applicable to other drug discovery projects and serve as a robust framework for conducting and interpreting comparative molecular docking studies.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Molecular Docking: Exploring the basics of structure-based drug design [parssilico.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-difluoropyridine-3-carboxylic Acid
As researchers and developers in the pharmaceutical and chemical industries, our work with novel building blocks like 2,5-difluoropyridine-3-carboxylic acid is fundamental to innovation. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the proper handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic compound. Its chemical structure dictates its reactivity and toxicological profile. Before any handling or disposal, a thorough understanding of its hazards is paramount. Based on data from analogous compounds, a clear risk profile can be established.
The primary hazards are associated with its irritant properties.[1][2][3] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3] This means that direct contact can lead to inflammation and damage, while inhalation of its dust can compromise respiratory function.
Table 1: Hazard Identification Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[2][3] |
This assessment dictates that all handling and disposal procedures must be designed to eliminate routes of exposure—dermal, ocular, and inhalation.
Personal Protective Equipment (PPE) and Safe Handling
Proactive exposure prevention is the cornerstone of laboratory safety. Handling this compound requires a specific suite of PPE designed to shield against its irritant nature.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents direct skin contact and absorption. Gloves must be inspected before use.[5][6] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from accidental splashes of solutions or contact with airborne dust particles.[1][6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Required when dusts are generated. Use a NIOSH/MSHA approved respirator. | Operations must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6][7] |
Safe Handling Practices:
-
Ventilation: Always handle this compound within a well-ventilated area, preferably a chemical fume hood, to minimize dust and vapor inhalation.[1][5]
-
Avoidance: Prevent all contact with skin and eyes. Avoid the formation and inhalation of dust.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1][7]
Spill Management Protocol
In the event of an accidental release, a structured and immediate response is critical to mitigate exposure and environmental contamination.
Immediate Steps for Any Spill:
-
Alert personnel in the immediate vicinity.
-
Identify the spill and assess the risk.
-
Ensure proper PPE is worn before approaching the spill area.
The subsequent procedure depends on the scale of the spill.
Caption: Decision workflow for managing spills of this compound.
Step-by-Step Spill Cleanup (Minor Spills):
-
Containment: Gently cover the spill with a non-combustible, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels on dry powder.
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][8] Avoid actions that create dust.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Prohibition: Never wash spills down the drain or into the sewer system.[4][5]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]
The Core Disposal Workflow
The proper disposal of this compound is governed by its chemical properties. As a halogenated organic compound, it must be treated as regulated hazardous waste.[9][10] Mixing it with non-halogenated waste is a costly compliance error, as the entire mixture must then be treated as the more hazardous (and expensive) halogenated waste.[10]
Caption: Step-by-step workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound, including the pure compound, reaction byproducts, contaminated PPE, and spill cleanup debris, must be classified as hazardous waste.[6]
-
Segregation: Collect this waste in a dedicated container for halogenated organic solids . Do not mix with non-halogenated solvents or other waste streams.[10]
-
Containment: Use a robust, compatible, and sealable container. Keep the container closed except when adding waste.[1][5]
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed professional waste disposal service.[8] You are responsible for the waste from "cradle to grave," meaning you must ensure your chosen disposal vendor is fully permitted.[10]
Approved Disposal Methods & Rationale
Primary Disposal Technology: Incineration
For halogenated organic compounds, the environmentally preferred disposal method is controlled high-temperature incineration in a licensed facility.[5][11]
-
Why Incineration? These facilities operate at temperatures sufficient to ensure the complete destruction of the pyridine ring and its halogen substituents. They are equipped with advanced flue gas scrubbing systems that neutralize and capture acidic gases (like hydrogen fluoride) that are generated during combustion, preventing their release into the atmosphere.[5] This is a critical step that cannot be replicated by standard laboratory procedures.
Disposal of Contaminated Materials
-
Empty Containers: The original product container is not truly empty until it has been decontaminated. It should be triple-rinsed with a suitable solvent (e.g., methanol, acetone).[5] The rinsate from this process is also considered hazardous waste and must be collected in a designated halogenated liquid waste container.[5] Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfilling.[5]
-
Labware and PPE: Glassware, pipette tips, gloves, and other contaminated materials must be collected and disposed of as solid halogenated hazardous waste.
Discharge into the environment, including sewer systems, must be strictly avoided.[5]
Regulatory Adherence
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic compounds, which are subject to specific land disposal restrictions.[9] Always consult your institution's EHS department to ensure full compliance with all applicable laws.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. capotchem.cn [capotchem.cn]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Difluoropyridine-3-Carboxylic Acid
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2,5-difluoropyridine-3-carboxylic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation.
Immediate Safety Briefing: Core Hazards
Based on data from analogous compounds, this compound should be handled as a substance that poses the following primary risks:
-
Serious Eye Irritation: Poses a significant risk of serious eye damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]
All handling of this solid compound must be predicated on minimizing exposure through all routes: dermal, ocular, and inhalation.
The Hierarchy of Controls: A Foundational Approach
Before detailing specific PPE, it is crucial to ground our safety plan in the established hierarchy of controls. PPE is the final line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.
-
Engineering Controls: These are the most effective controls and involve physical changes to the workspace. For this compound, this primarily means using a certified laboratory chemical fume hood or a ventilated balance enclosure, especially when handling the powdered form to prevent dust inhalation.[3][4][5]
-
Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes proper training, strict adherence to standard operating procedures (SOPs), and minimizing the quantity of the chemical used in any given procedure.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the correct selection and use of PPE.
Detailed PPE Protocols: From Receiving to Disposal
The required level of PPE is dictated by the specific task and the associated risk of exposure.
Receiving and Unpacking
Upon receiving a shipment, there is a potential for a compromised container.
-
Minimum PPE:
-
Procedure & Rationale:
-
Inspect the external packaging for any signs of damage or leaks before opening.
-
Open the secondary container within a well-ventilated area, preferably on a tray or spill mat to contain any potential loose powder.
-
If any contamination is found on the primary container, move the entire unpacking process into a chemical fume hood.
-
Verify the container is tightly sealed and store it in a dry, cool, and well-ventilated place away from incompatible materials.[9][10]
-
Weighing and Aliquoting (Handling Solid Form)
This stage presents the highest risk of aerosolization and inhalation.
-
Mandatory Engineering Control: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated enclosure.
-
Required PPE:
-
Gloves: Double-gloving with disposable nitrile gloves is strongly recommended. This provides a barrier against contamination and allows for the safe removal of the outer glove if it becomes contaminated.[6]
-
Eye Protection: Chemical safety goggles are required for protection against dust particles.[11]
-
Respiratory Protection: If the engineering controls are not sufficient to prevent all dust generation, a NIOSH-approved N95 or P95 particulate respirator is necessary.[10][12]
-
Body Protection: A fully-buttoned laboratory coat.
-
-
Procedure & Rationale:
-
Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.
-
Use anti-static weighing dishes and tools to minimize the dispersal of fine powder.
-
Handle the material gently to avoid creating dust clouds.[9][12]
-
After weighing, carefully seal the primary container and decontaminate the exterior with a damp cloth before returning it to storage.
-
Dispose of the outer gloves and any contaminated bench paper in the designated solid hazardous waste container.
-
Solution Preparation and General Handling
Once in solution, the primary risk shifts from inhalation of dust to splashes and skin contact.
-
Required PPE:
-
Gloves: Disposable nitrile gloves are the minimum. Inspect them for any tears or holes before use.[9][12] For extended operations, consider heavier-duty gloves or Silver Shield liners under the nitrile gloves.[6]
-
Eye/Face Protection: Chemical safety goggles are mandatory. When pouring volumes greater than ~50 mL or when there is a significant splash hazard, a full-face shield must be worn over the goggles.[6][11]
-
Body Protection: A laboratory coat is required. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is advisable.[11]
-
-
Procedure & Rationale:
-
Always conduct solution preparation inside a chemical fume hood.
-
Add the solid reagent to the solvent slowly to control any exothermic reactions.
-
Keep containers closed when not in use to prevent the release of vapors.[4]
-
If any chemical comes into contact with your gloves, remove them immediately using the proper technique to avoid touching the outer surface, and wash your hands thoroughly before putting on a new pair.[12]
-
PPE Selection Summary
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Receiving/Storage | Safety Glasses | Single Nitrile Gloves | Not typically required | Lab Coat |
| Weighing (Solid) | Chemical Goggles | Double Nitrile Gloves | N95/P95 Respirator* | Lab Coat |
| Solution Prep (Small Scale) | Chemical Goggles | Nitrile Gloves | Not required (in fume hood) | Lab Coat |
| Solution Prep (Large Scale) | Goggles & Face Shield | Nitrile or Butyl Gloves | Not required (in fume hood) | Lab Coat & Chem-Resistant Apron |
| Spill Cleanup (Solid) | Chemical Goggles | Heavy-Duty Gloves | N95/P95 Respirator | Lab Coat / Coveralls |
| Spill Cleanup (Liquid) | Goggles & Face Shield | Heavy-Duty Gloves | Air-Purifying Respirator** | Lab Coat / Coveralls |
*Required if dust cannot be fully contained by engineering controls. **Required for large spills or if ventilation is inadequate. Cartridge type should be selected based on the solvent.
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Emergency Protocols and Disposal
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]
Spill Cleanup: For small spills, trained personnel should use an absorbent material to collect the substance, taking care not to create dust.[3] The collected material should be placed in a sealed, labeled container for hazardous waste disposal.[10][12] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: All contaminated materials, including gloves, disposable lab coats, bench paper, and the chemical waste itself, must be disposed of as hazardous waste.[10] Do not pour any waste down the drain.[5][13] Containers should be clearly labeled and disposed of in accordance with all local, state, and federal regulations.[14]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 8. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. wm.edu [wm.edu]
- 12. capotchem.cn [capotchem.cn]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
